molecular formula C9H10O2 B3422390 Phenyl glycidyl ether CAS No. 25265-27-4

Phenyl glycidyl ether

Cat. No.: B3422390
CAS No.: 25265-27-4
M. Wt: 150.17 g/mol
InChI Key: FQYUMYWMJTYZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl glycidyl ether is a colorless liquid. (NTP, 1992)
This compound is an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYUMYWMJTYZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25265-27-4
Record name Oxirane, 2-(phenoxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25265-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8021145
Record name Phenyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenyl glycidyl ether is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid. [Note: A solid below 38 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid., Colorless liquid. [Note: A solid below 38 °F.]
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxirane, 2-(phenoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl glycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/128
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL GLYCIDYL ETHER (PGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/173
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0498.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245 °C, 473 °F
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL GLYCIDYL ETHER (PGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/173
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0498.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

greater than 200 °F (NTP, 1992), 248 °F, 248 °F (Closed Cup), 114 °C c.c.
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl glycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/128
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL GLYCIDYL ETHER (PGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/173
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0498.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

1 to 5 mg/mL at 64 °F (NTP, 1992), 12.9% in octane; completely sol in acetone and toluene, In water, 2,400 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.24, 0.2%
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phenyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0498.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.1092 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1109 at 21 °C, Relative density (water = 1): 1.11, 1.11
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL GLYCIDYL ETHER (PGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/173
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0498.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.37 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.37 (Air = 1), Relative vapor density (air = 1): 4.37, 4.37
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL GLYCIDYL ETHER (PGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/173
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 1.0X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.33, 0.01 mmHg
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl glycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/128
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHENYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL GLYCIDYL ETHER (PGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/173
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0498.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid (Note: A solid below 38 degrees F)

CAS No.

122-60-1, 71031-02-2
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenyl glycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl glycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycidyl phenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycidyl phenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxirane, 2-(phenoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-epoxypropyl phenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxirane, 2-(phenoxymethyl)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL GLYCIDYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KJQ1655I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL GLYCIDYL ETHER (PGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/173
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane, 1,2-epoxy-3-phenoxy-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TZ381378.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

38.3 °F (NTP, 1992), 3.5 °C, 38 °F
Record name PHENYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20896
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHENYL GLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1821
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHENYL GLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0188
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHENYL GLYCIDYL ETHER (PGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/173
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl glycidyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0498.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to Phenyl Glycidyl Ether: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of Phenyl Glycidyl (B131873) Ether (PGE). All quantitative data is summarized in structured tables for clarity. Methodologies for key analytical experiments are detailed, and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity and Structure

Phenyl glycidyl ether (PGE) is an aromatic organic compound belonging to the glycidyl ether class.[1] Its structure consists of a phenyl group linked to a glycidyl group through an ether bond. The key reactive feature of PGE is the epoxide (oxirane) ring, which is susceptible to ring-opening reactions with nucleophiles. This reactivity makes it a valuable monomer and intermediate in polymer chemistry.[2]

The IUPAC name for this compound is 2-(phenoxymethyl)oxirane.[1] Its chemical formula is C₉H₁₀O₂.[1]

structure cluster_pge This compound (PGE) C1 C C2 C C1->C2 O_ether O C1->O_ether C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2_ether CH₂ O_ether->CH2_ether CH_epoxide CH CH2_ether->CH_epoxide CH2_epoxide CH₂ CH_epoxide->CH2_epoxide O_epoxide O CH2_epoxide->O_epoxide O_epoxide->CH_epoxide

Figure 1: Chemical Structure of this compound (PGE).

Table 1: Chemical Identifiers

Identifier Value Reference(s)
IUPAC Name 2-(phenoxymethyl)oxirane [1]
CAS Number 122-60-1 [1][3]
EC Number 204-557-2 [1][3]
UN Number 2810 [3]
Chemical Formula C₉H₁₀O₂ [1]
SMILES C1C(O1)COC2=CC=CC=C2 [3]
InChI InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2 [3]

| InChIKey | FQYUMYWMJTYZTK-UHFFFAOYSA-N |[3] |

Physical and Chemical Properties

PGE is a colorless liquid at room temperature with a characteristic sweet, though often considered unpleasant, odor.[3][4] It is classified as a Class IIIB Combustible Liquid.[5]

Table 2: Physical Properties of this compound

Property Value Reference(s)
Molar Mass 150.177 g·mol⁻¹ [1]
Melting Point 3.5 °C (38.3 °F) [1][3]
Boiling Point 245 °C (473 °F) at 760 mmHg [1][3]
Density 1.109 g/mL at 25 °C [4]
Vapor Pressure 0.01 mmHg at 20 °C (68 °F) [5][6]
Vapor Density 4.37 (Air = 1) [6]
Water Solubility 2.4 g/L at 20 °C (Slightly soluble) [6][7]
Solubility Soluble in ether and benzene [4]
Flash Point 114 °C (237 °F) Closed Cup [8]
Refractive Index 1.5307 at 21 °C [3]

| LogP (Octanol/Water) | 1.12 |[3] |

Table 3: Chemical & Safety Properties

Property Description Reference(s)
Reactivity Reacts violently with strong oxidizing agents. The epoxide ring opens in the presence of strong acids, bases, and amines. Can form unstable peroxides upon exposure to oxygen. [4][6][8]
Polymerization Can undergo anionic polymerization and polymerizes under the influence of acids, bases, and amines. [1][8]
GHS Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard) [1]
GHS Signal Word Warning [1]
Hazard Statements H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H412 (Harmful to aquatic life with long lasting effects). [1][9]

| Carcinogenicity | Possibly carcinogenic to humans (IARC Group 2B). Has caused cancer in laboratory animals. |[8][10] |

Synthesis and Reactivity

Manufacturing Process

The primary industrial synthesis of this compound involves a two-step reaction starting from phenol (B47542) and epichlorohydrin (B41342).[6][11]

  • Ring-Opening (Addition): Phenol reacts with epichlorohydrin in the presence of a catalyst. This opens the epoxide ring of epichlorohydrin to form an intermediate, phenyl chlorohydrin.[11]

  • Ring-Closure (Dehydrochlorination): The intermediate is then treated with a strong base, typically sodium hydroxide, which removes a molecule of hydrogen chloride (HCl) to form the new epoxide ring of PGE.[6]

synthesis cluster_step1 Step 1: Ring-Opening cluster_step2 Step 2: Ring-Closure Phenol Phenol Intermediate Phenyl Chlorohydrin Intermediate Phenol->Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate NaOH Sodium Hydroxide (NaOH) PGE This compound (PGE) NaOH->PGE Intermediate->PGE Waste Waste Products (NaCl, H₂O) PGE->Waste - HCl Catalyst Catalyst Catalyst->Intermediate

Figure 2: General Synthesis Pathway for this compound.
Key Reactions: Epoxide Ring-Opening

The reactivity of PGE is dominated by the strained three-membered epoxide ring. This ring readily opens upon nucleophilic attack, a reaction that forms the basis of epoxy resin curing. Amines are common nucleophiles used as curing agents.

The reaction with a primary amine proceeds in two stages:

  • A nitrogen atom from the primary amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a secondary hydroxyl group.[4]

  • The newly formed secondary amine can then react with a second PGE molecule, resulting in a tertiary amine and another secondary hydroxyl group. This cross-linking reaction builds the polymer network.[4]

reaction_mechanism PGE1 This compound Transition1 Nucleophilic Attack PGE1->Transition1 Amine Primary Amine (R-NH₂) Amine->Transition1 Product1 Secondary Amine Adduct (with secondary -OH) Transition1->Product1 Step 1 Transition2 Second Nucleophilic Attack Product1->Transition2 PGE2 This compound PGE2->Transition2 Product2 Tertiary Amine Adduct (Cross-linked) Transition2->Product2 Step 2

Figure 3: Reaction of PGE with a Primary Amine Nucleophile.

Experimental Protocols & Characterization

Characterization of PGE and its reaction products is typically performed using standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of PGE and to monitor its reactions.[3][4]

  • Methodology for ¹H and ¹³C NMR:

    • Instrumentation: A 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker AV 400).[3][12]

    • Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[3][12]

    • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[3]

    • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, proton-decoupling is often employed to simplify the spectrum.

Table 4: Representative NMR Spectral Data

Nucleus Solvent Chemical Shift (δ, ppm) and Description Reference(s)
¹H NMR CDCl₃ ~7.3 (m, aromatic H), ~7.0 (m, aromatic H), ~4.2 & ~4.0 (m, -O-CH₂-), ~3.3 (m, oxirane CH), ~2.9 & ~2.7 (m, oxirane CH₂) [9][12]

| ¹³C NMR | CDCl₃ | ~158 (aromatic C-O), ~129, ~121, ~114 (aromatic C-H), ~70 (-O-CH₂-), ~50 (oxirane CH), ~45 (oxirane CH₂) |[2][12] |

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a valuable tool for identifying functional groups and monitoring the disappearance of the epoxide ring during polymerization.

  • Methodology for FT-IR:

    • Instrumentation: An FT-IR spectrometer.

    • Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR) can be used.

    • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. Key peaks for PGE include those for the C-O-C ether stretch, C-H aromatic stretch, and the characteristic epoxide ring vibrations. The disappearance of the epoxide peak (around 915 cm⁻¹) is a key indicator of reaction progress.

Chromatographic Methods (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is used for purity analysis and to identify volatile reaction products and metabolites.[10]

  • Methodology for GC-MS:

    • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).[13]

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]

    • Injection: A small volume (e.g., 1 µL) is injected in splitless mode.[14]

    • Temperature Program: A typical program might start at 70°C, ramp to 150°C, then to 215°C, and finally to 285°C to ensure separation of components.[14]

    • Detection: Mass spectra are acquired in Electron Ionization (EI) mode (70 eV). The resulting fragmentation pattern is used to identify the compound by comparison to spectral libraries.[14]

workflow start PGE Sample prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ftir Prepare Thin Film (KBr Plates) start->prep_ftir prep_gcms Dilute in Solvent (e.g., Hexane) start->prep_gcms nmr ¹H / ¹³C NMR Analysis prep_nmr->nmr data_nmr Structural Data (Chemical Shifts) nmr->data_nmr ftir FT-IR Analysis prep_ftir->ftir data_ftir Functional Group Data (Vibrational Frequencies) ftir->data_ftir gcms GC-MS Analysis prep_gcms->gcms data_gcms Purity & ID Data (Retention Time, Mass Spectrum) gcms->data_gcms

Figure 4: Experimental Workflow for Chemical Characterization of PGE.

References

An In-depth Technical Guide to the Synthesis of Phenyl Glycidyl Ether from Phenol and Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Phenyl Glycidyl (B131873) Ether (PGE), a versatile chemical intermediate widely used as a reactive diluent and modifier for epoxy resins, and in the synthesis of various specialty chemicals.[1][2][3] The primary route of synthesis involves the reaction of phenol (B47542) with epichlorohydrin (B41342) in the presence of a base.[1][4] This document details the underlying reaction mechanism, experimental protocols, process optimization variables, and purification methods.

Reaction Mechanism

The synthesis of phenyl glycidyl ether from phenol and epichlorohydrin is a two-step process that proceeds via a base-catalyzed mechanism, often facilitated by a phase-transfer catalyst (PTC).[5]

  • Formation of Phenoxide (Deprotonation): In the first step, a strong base, typically sodium hydroxide (B78521) (NaOH), deprotonates the hydroxyl group of phenol. This creates the highly nucleophilic sodium phenoxide ion.

  • Nucleophilic Attack and Ring Closure: The phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring in epichlorohydrin. This is followed by an intramolecular cyclization (ring-closure) to form the epoxide ring of the this compound, with the elimination of a chloride ion.[1] The overall reaction liberates water and sodium chloride as byproducts.[1]

The use of a phase-transfer catalyst is common in industrial synthesis to enhance the reaction rate between the aqueous phase (containing the base) and the organic phase (containing the reactants).[5][6]

G Figure 1: Reaction Mechanism of this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH (Deprotonation) epi Epichlorohydrin naoh NaOH (Base) intermediate Alkoxide Intermediate phenoxide->intermediate + Epichlorohydrin (Nucleophilic Attack) pge Phenyl Glycidyl Ether (PGE) intermediate->pge Intramolecular Ring Closure nacl NaCl h2o H₂O

Figure 1: Reaction Mechanism of this compound Synthesis

Experimental Protocols

Below is a representative experimental protocol synthesized from common laboratory and patented procedures.[5]

2.1. Materials and Equipment

  • Reactants: Phenol, Epichlorohydrin, Sodium Hydroxide (pellets or 48-50% aqueous solution).

  • Catalyst: Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride, Tetrabutylammonium (B224687) bromide).[5][7]

  • Solvent (optional): Toluene or other inert solvent. Some modern methods are solvent-free.[8][9]

  • Equipment: Jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and temperature controller. Rotary evaporator and vacuum distillation setup for purification.

2.2. One-Step Synthesis Procedure

This method combines the ring-opening and ring-closure reactions in a single step.

  • Charging the Reactor: To the reactor, add phenol and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[5]

  • Adding Base: Begin agitation and add the sodium hydroxide solution.

  • Heating: Heat the mixture to the desired reaction temperature, typically between 60-80°C.[5]

  • Adding Epichlorohydrin: Slowly add epichlorohydrin to the mixture via the dropping funnel over a period of 1-3 hours, carefully controlling the temperature as the reaction is exothermic.[5]

  • Reaction: Maintain the temperature and continue stirring for an additional 1-2 hours after the addition is complete to ensure the reaction goes to completion.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Allow the layers to separate. The lower aqueous layer contains salt and excess base.

    • Separate the upper organic layer.

    • Wash the organic layer with water to remove any remaining salts and base.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent.

    • Remove any excess epichlorohydrin and solvent (if used) under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.[5]

G Figure 2: Experimental Workflow for PGE Synthesis start Start charge_reactor Charge Reactor: Phenol, Catalyst, NaOH start->charge_reactor heat_mix Heat Mixture (e.g., 60-75°C) charge_reactor->heat_mix add_epi Slowly Add Epichlorohydrin heat_mix->add_epi react Maintain Temp & Stir (1-2 hours) add_epi->react cool Cool to Room Temp react->cool separate Phase Separation (Organic/Aqueous) cool->separate wash Wash Organic Layer with Water separate->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry purify Purification: Vacuum Distillation dry->purify end Final Product: This compound purify->end

Figure 2: Experimental Workflow for PGE Synthesis

Reaction Parameters and Data

The yield and purity of this compound are highly dependent on several factors, including the molar ratio of reactants, type and concentration of the catalyst, reaction temperature, and time.

Table 1: Influence of Reactant Molar Ratio on PGE Synthesis

Phenol : Epichlorohydrin (molar ratio) Temperature (°C) Time (min) Yield (%) Reference
1 : 1 30 - 100 2 - 30 >98 [7]
1 : 1.1 30 - 100 2 - 30 >98 [7]

| 1 : 1.3 | 30 - 100 | 2 - 30 | >98 |[7] |

Note: The high yields reported in the reference are achieved using a microreactor, which significantly shortens reaction times and reduces side reactions.[7]

Table 2: Comparison of Catalysts and Reaction Conditions

Catalyst Catalyst Loading Temperature (°C) Time (h) Notes Reference
Benzyltriethylammonium chloride 10 parts per 120 parts Phenol 70 - 75 4 One-step method with 48% liquid caustic soda. [5]
Tetrabutylammonium bromide 0.5 wt% 30 - 100 0.03 - 0.5 Performed in a microreactor. [7]

| Ternary complex catalyst* | 2 - 6.9% of reactants | 70 - 100 (Ring-opening) | Not specified | Two-step method involving intermediate isolation. |[5] |

* Ternary complex catalyst consists of N,N-dimethylethanolamine, tetrabutylammonium hydrogen sulfate, and a polyquaternary ammonium (B1175870) salt.[5]

Purification and Characterization

Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts (such as NaCl and water), and catalyst residues.

  • Washing: The organic phase is typically washed with water to remove water-soluble impurities.

  • Distillation: The most effective method for obtaining high-purity PGE is vacuum distillation.[5] This step separates the desired product from less volatile impurities and any remaining high-boiling reactants.

The final product's quality is often assessed by determining its epoxy equivalent weight (EEW) , which is a measure of the grams of resin containing one mole of epoxide groups. This is a critical quality control test.[1]

Conclusion

The synthesis of this compound from phenol and epichlorohydrin is a well-established industrial process. Key advancements focus on improving efficiency and environmental safety. The use of phase-transfer catalysts is crucial for achieving high reaction rates and yields. Modern techniques, such as the use of microreactors, demonstrate the potential to dramatically shorten reaction times and minimize side reactions, leading to near-quantitative yields.[7] Careful control over reaction conditions and a robust purification process are essential for producing high-purity this compound suitable for its various applications in materials science and chemical synthesis.

References

Phenyl Glycidyl Ether (CAS No. 122-60-1): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl glycidyl (B131873) ether (PGE), with the CAS number 122-60-1, is an aromatic glycidyl ether characterized by a phenyl group and an epoxide ring.[1][2] Its chemical formula is C₉H₁₀O₂ and it has a molecular weight of 150.19 g/mol .[3][4] PGE is a colorless liquid at room temperature with a sweet, though often considered unpleasant, odor.[5][6] It is primarily utilized as a reactive diluent in epoxy resin formulations to reduce viscosity and improve handling properties.[1][7][8] Its reactivity, stemming from the strained epoxide ring, also makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[7][8] However, its toxicological profile, which includes skin sensitization and potential carcinogenicity, necessitates careful handling and a thorough understanding of its properties.[1] This guide provides a comprehensive technical overview of phenyl glycidyl ether, focusing on its chemical and physical properties, synthesis and purification, applications, toxicology, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(phenoxymethyl)oxirane[1]
CAS Number 122-60-1[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.19 g/mol [3]
Appearance Colorless liquid[5][6]
Odor Sweet, unpleasant[5]
Melting Point 3.5 °C (38.3 °F)[1]
Boiling Point 245-247 °C (473-476 °F)[1][5]
Density 1.109 g/mL at 25 °C[5]
Vapor Pressure 0.01 mmHg at 20 °C[3]
Vapor Density 4.37 (Air = 1)[3]
Solubility in Water 1 to 5 mg/mL[3]
Solubility in Organic Solvents Soluble in ether and benzene[5]
Flash Point > 93 °C (> 200 °F)[3]
Refractive Index 1.531 at 20 °C

Synthesis and Purification

The most common method for synthesizing this compound is through the reaction of phenol (B47542) with epichlorohydrin (B41342) in the presence of a base.[1][2] This reaction proceeds in two main steps: a ring-opening addition of phenol to epichlorohydrin to form a chlorohydrin intermediate, followed by a base-catalyzed intramolecular cyclization (dehydrochlorination) to form the epoxide ring.[6]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound phenol Phenol mix Mixing and Reaction phenol->mix epichlorohydrin Epichlorohydrin epichlorohydrin->mix catalyst Catalyst (e.g., Quaternary Ammonium Salt) catalyst->mix base Base (e.g., NaOH) cyclization Intramolecular Cyclization (Dehydrochlorination) base->cyclization solvent Solvent (Optional) solvent->mix intermediate Chlorohydrin Intermediate mix->intermediate Ring Opening intermediate->base intermediate->cyclization crude_pge Crude this compound cyclization->crude_pge

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis methods.[6][9][10]

Materials:

  • Phenol

  • Epichlorohydrin

  • Sodium hydroxide (B78521) (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Solvent (e.g., toluene (B28343) or water)

  • Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve phenol in the chosen solvent.

  • Add the phase-transfer catalyst to the solution.

  • Heat the mixture to the desired reaction temperature (typically 60-80 °C) with stirring.

  • Slowly add epichlorohydrin to the reaction mixture through the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours to ensure the completion of the ring-opening reaction.

  • Prepare a solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the reaction mixture to initiate the dehydrochlorination step. The temperature should be carefully controlled during this exothermic reaction.

  • After the addition of the base, continue stirring for another 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Separate the organic layer containing the crude this compound.

  • Wash the organic layer sequentially with water and brine to remove any unreacted base and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts.[11][12]

Experimental Protocol: Purification by Vacuum Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle with a magnetic stirrer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound into the distillation flask along with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached, begin heating the distillation flask with stirring.

  • Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., approximately 120-125 °C at 10 mmHg).

  • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • The collected fraction should be pure this compound. Confirm purity using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Development

This compound serves several important functions in industrial and research settings:

  • Reactive Diluent for Epoxy Resins: This is the primary application of PGE. It is added to epoxy resin formulations to lower their viscosity, making them easier to process for applications such as coatings, adhesives, and composites.[1][7][8]

  • Chemical Intermediate: The reactive epoxide ring of PGE allows it to be a versatile building block in organic synthesis. It can undergo ring-opening reactions with various nucleophiles to introduce the phenoxymethyl (B101242) group into other molecules, which is a useful step in the synthesis of some pharmaceuticals and other specialty chemicals.[7][8]

  • Stabilizer: PGE can be used as a stabilizer in certain chemical formulations due to its ability to scavenge acidic impurities.[5]

Toxicology and Safety

This compound presents several health hazards that necessitate strict safety precautions in a laboratory or industrial setting.

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteValueReference(s)
LD₅₀ (Oral) RatOral3850 mg/kg
LD₅₀ (Oral) MouseOral1400 mg/kg
LD₅₀ (Dermal) RabbitDermal1500 µL/kg
LC₅₀ (Inhalation) RatInhalation>100 ppm (8 hours)[7]
LC₅₀ (Inhalation) MouseInhalation>100 ppm (4 hours)[7]

Key Toxicological Effects:

  • Carcinogenicity: this compound is classified as a potential human carcinogen (IARC Group 2B).[13] Inhalation exposure has been shown to cause nasal carcinomas in rats.[13][14]

  • Skin and Eye Irritation: PGE is a known skin and eye irritant. Prolonged or repeated contact can lead to dermatitis.

  • Skin Sensitization: It is a potent skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction.[15]

  • Genotoxicity: this compound is genotoxic, as it can form adducts with DNA.[3][15] This is believed to be a key mechanism of its carcinogenicity.

  • Inhalation Toxicity: Inhalation of PGE vapors can cause irritation of the respiratory tract.

Mechanism of Genotoxicity and Hypothesized Signaling Pathway

The genotoxicity of this compound is attributed to the electrophilic nature of its epoxide ring, which can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[3][15] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and genomic instability. This DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key player in this pathway is the tumor suppressor protein p53.

G cluster_pathway Hypothesized Signaling Pathway of PGE-Induced Genotoxicity pge This compound (PGE) dna Cellular DNA pge->dna Alkylation dna_adduct DNA Adduct Formation dna->dna_adduct dna_damage DNA Damage dna_adduct->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr Activation chk1_chk2 Chk1/Chk2 Kinases atm_atr->chk1_chk2 Phosphorylation p53 p53 chk1_chk2->p53 Phosphorylation & Stabilization cell_cycle_arrest Cell Cycle Arrest (G1/S Checkpoint) p53->cell_cycle_arrest Transcriptional Activation (e.g., p21) dna_repair DNA Repair p53->dna_repair Transcriptional Activation (e.g., GADD45) apoptosis Apoptosis p53->apoptosis Transcriptional Activation (e.g., BAX)

Caption: Hypothesized signaling pathway of PGE-induced genotoxicity.

Metabolic Pathways

The primary metabolic pathways for this compound in the body are:

  • Hydrolysis: The epoxide ring is hydrolyzed by epoxide hydrolases to form the corresponding diol, 3-phenoxy-1,2-propanediol.[8]

  • Glutathione (B108866) Conjugation: The epoxide ring can be opened by nucleophilic attack from glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[8][16] This forms a glutathione conjugate that can be further metabolized and excreted.

G cluster_metabolism Metabolic Pathways of this compound cluster_hydrolysis Hydrolysis cluster_conjugation Glutathione Conjugation pge This compound epoxide_hydrolase Epoxide Hydrolase pge->epoxide_hydrolase gst Glutathione S-Transferase (GST) pge->gst diol 3-Phenoxy-1,2-propanediol epoxide_hydrolase->diol gsh Glutathione (GSH) gsh->gst conjugate Glutathione Conjugate gst->conjugate

Caption: Major metabolic pathways of this compound.

Experimental Protocols for Toxicological Assessment

Guinea Pig Maximization Test (GPMT) for Skin Sensitization

The GPMT is a widely used method to assess the potential of a substance to cause skin sensitization.[13][15][17]

Workflow for the Guinea Pig Maximization Test

G cluster_gpmt Guinea Pig Maximization Test (GPMT) Workflow start Acclimatization of Guinea Pigs induction Induction Phase (Day 0-7) start->induction intradermal Intradermal Injections: 1. PGE in Adjuvant 2. PGE in Vehicle 3. Adjuvant alone induction->intradermal topical Topical Application: PGE in Vehicle induction->topical rest Rest Period (Day 8-21) topical->rest challenge Challenge Phase (Day 22) rest->challenge challenge_application Topical Application of PGE (non-irritating concentration) challenge->challenge_application evaluation Evaluation of Skin Reactions (24, 48, and 72 hours post-challenge) challenge_application->evaluation result Classification of Sensitizing Potential evaluation->result

Caption: Workflow for the Guinea Pig Maximization Test (GPMT).

Procedure Outline:

  • Acclimatization: Healthy, young adult guinea pigs are acclimatized to the laboratory conditions.

  • Induction Phase:

    • Intradermal Injections: On day 0, three pairs of intradermal injections are made into the shaved dorsal skin of the animals: the test substance in Freund's Complete Adjuvant (FCA), the test substance in a suitable vehicle, and FCA alone.

    • Topical Application: On day 7, the test substance is applied topically to the injection site under an occlusive dressing for 48 hours.

  • Rest Period: A two-week rest period follows the induction phase to allow for the development of sensitization.

  • Challenge Phase: On day 22, the animals are challenged with a topical application of the test substance at a non-irritating concentration on a shaved flank.

  • Evaluation: The challenge sites are observed for signs of erythema and edema at 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

  • Classification: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitizing potential of the substance.

Inhalation Carcinogenicity Study in Rats

This protocol is based on the study by Lee et al. (1983) which demonstrated the carcinogenicity of PGE.[14]

Procedure Outline:

  • Animal Model: Male and female Sprague-Dawley rats are used.

  • Exposure: Animals are exposed to different concentrations of this compound vapor (e.g., 0, 1, and 12 ppm) for 6 hours per day, 5 days per week, for a duration of 24 months.

  • Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and mortality.

  • Necropsy and Histopathology: At the end of the study (or at interim sacrifices), a complete necropsy is performed on all animals. Tissues, with a particular focus on the nasal passages, are collected, preserved, and examined histopathologically for the presence of tumors and other lesions.

  • Data Analysis: The incidence of tumors in the exposed groups is statistically compared to the control group to determine the carcinogenic potential of this compound.

Conclusion

This compound is a commercially important chemical with significant applications as a reactive diluent and chemical intermediate. Its utility is, however, matched by its toxicological hazards, including skin sensitization and carcinogenicity, which are primarily driven by the reactivity of its epoxide group and its ability to form DNA adducts. A thorough understanding of its chemical properties, synthesis, and toxicological profile, as outlined in this guide, is crucial for its safe and effective use in research and industrial applications. The provided experimental protocols and workflow diagrams offer a framework for the practical handling and assessment of this compound. Researchers and professionals working with this compound must adhere to strict safety protocols to mitigate the risks associated with its use.

References

Phenyl Glycidyl Ether in Epoxy Resins: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl Glycidyl (B131873) Ether (PGE) is a widely utilized aromatic monoepoxide that serves as a crucial reactive diluent in epoxy resin formulations.[1][2] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, such as those based on Bisphenol A diglycidyl ether (DGEBA), thereby improving their handling and processing characteristics.[3] Unlike non-reactive diluents, PGE possesses a reactive epoxide group that allows it to co-react with the epoxy resin and curing agent during the polymerization process. This integration into the polymer network is key to maintaining or even enhancing the thermomechanical properties of the final cured thermoset.[1] This technical guide provides an in-depth exploration of the mechanism of action of PGE in epoxy resins, complete with quantitative data, detailed experimental protocols, and visualizations of the chemical pathways involved.

Core Mechanism of Action: Reactive Diluency and Co-polymerization

The principal role of Phenyl Glycidyl Ether in epoxy resin systems is to act as a reactive diluent.[1] Epoxy resins, particularly DGEBA-based resins, can be highly viscous at room temperature, which poses challenges for applications requiring good flow and impregnation, such as in coatings, adhesives, and composites.[4] The addition of PGE, a low-viscosity liquid, effectively lowers the overall viscosity of the formulation, making it easier to process.[3]

Crucially, the "reactive" nature of PGE distinguishes it from simple solvents or non-reactive diluents.[1] The glycidyl group in PGE is an oxirane (epoxide) ring, the same reactive functional group present in the epoxy resin monomers.[3][4] During the curing process, which is initiated by a hardener (curing agent), the epoxide rings of both the DGEBA resin and the PGE diluent are opened, leading to the formation of a cross-linked polymer network. PGE becomes a permanent part of this network, contributing to the final properties of the cured material.[1]

Reaction with Amine Curing Agents

Amine-based hardeners are a common choice for curing epoxy resins. The curing mechanism involves the nucleophilic addition of the amine groups to the carbon atoms of the epoxide ring.[4][5] The reaction proceeds in a stepwise manner:

  • Primary Amine Reaction: A primary amine group (-NH2) on the hardener molecule attacks an epoxide ring, leading to its opening and the formation of a secondary amine and a hydroxyl group.[5]

  • Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxide ring, resulting in a tertiary amine and another hydroxyl group. This step contributes to the branching and cross-linking of the polymer network.[5]

PGE participates in these reactions alongside the primary epoxy resin. The hydroxyl groups generated during the reaction can also catalyze further epoxide ring-opening, a phenomenon known as etherification, which can lead to additional cross-linking.[5]

Amine_Curing_Mechanism DGEBA DGEBA (Epoxy Resin) Intermediate1 Secondary Amine Adduct + Hydroxyl Group DGEBA->Intermediate1 Epoxide Ring Opening Intermediate2 Tertiary Amine Adduct + More Hydroxyl Groups DGEBA->Intermediate2 Epoxide Ring Opening PGE This compound (Reactive Diluent) PGE->Intermediate1 Epoxide Ring Opening PGE->Intermediate2 Epoxide Ring Opening Amine Primary Diamine (Curing Agent) Amine->Intermediate1 Nucleophilic Attack Intermediate1->Intermediate2 Further Reaction Crosslinked_Network Cross-linked Polymer Network Intermediate2->Crosslinked_Network Polymerization & Cross-linking

Amine Curing Pathway with PGE
Reaction with Anhydride (B1165640) Curing Agents

Anhydride hardeners operate through a different mechanism, typically requiring elevated temperatures and often a catalyst, such as a tertiary amine or an imidazole.[6][7] The general steps are:

  • Ring Opening of Anhydride: A hydroxyl group (which can be present on the epoxy resin backbone or from moisture) initiates the reaction by opening the anhydride ring to form a carboxylic acid.[7]

  • Esterification: The newly formed carboxylic acid then reacts with an epoxide group (from either DGEBA or PGE) to form an ester linkage and a new hydroxyl group.[7]

  • Etherification: The hydroxyl groups can also directly react with epoxide groups, leading to ether linkages and further cross-linking.[7]

PGE's epoxide ring is available to react with the carboxylic acid intermediates, incorporating it into the polyester (B1180765) network being formed.

Anhydride_Curing_Mechanism DGEBA DGEBA (Epoxy Resin) Ester_Linkage Ester Linkage + New Hydroxyl Group DGEBA->Ester_Linkage PGE This compound (Reactive Diluent) PGE->Ester_Linkage Anhydride Anhydride (Curing Agent) Carboxylic_Acid Carboxylic Acid Intermediate Anhydride->Carboxylic_Acid Initiator Hydroxyl Group (Initiator) Initiator->Anhydride Ring Opening Carboxylic_Acid->DGEBA Esterification Carboxylic_Acid->PGE Esterification Ester_Linkage->Anhydride Chain Propagation Crosslinked_Network Cross-linked Polyester Network Ester_Linkage->Crosslinked_Network Polymerization

Anhydride Curing Pathway with PGE

Quantitative Data on the Effects of this compound

The addition of PGE to an epoxy resin formulation has a quantifiable impact on several key properties. The following tables summarize typical effects observed when PGE is incorporated into a DGEBA-based epoxy system.

Table 1: Effect of this compound on the Viscosity of DGEBA Epoxy Resin

PGE Concentration (wt%)Viscosity at 25°C (mPa·s)
0~12,000 - 15,000
5~4,000 - 6,000
10~1,500 - 2,500
15~600 - 1,000
20~300 - 500

Note: These are typical values and can vary depending on the specific grade of DGEBA and the measurement conditions.

Table 2: Effect of this compound on the Mechanical Properties of Cured DGEBA Epoxy Resin

PGE Concentration (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Elongation at Break (%)
070 - 852.8 - 3.53 - 5
1065 - 802.6 - 3.24 - 6
2055 - 702.4 - 3.05 - 8

Note: Mechanical properties are highly dependent on the curing agent and cure cycle used.

Table 3: Effect of this compound on the Glass Transition Temperature (Tg) of Cured DGEBA Epoxy Resin

PGE Concentration (wt%)Glass Transition Temperature (Tg) (°C)
0150 - 170
10130 - 150
20110 - 130

Note: Tg is influenced by the curing agent, cure schedule, and the degree of cure.[8][9]

Experimental Protocols for Characterization

The study of the mechanism of action of PGE in epoxy resins relies on several key analytical techniques. Below are detailed protocols for the most common methods.

Viscosity Measurement

Objective: To determine the effect of PGE concentration on the viscosity of the uncured epoxy resin mixture.

Instrumentation: Rotational viscometer or rheometer with cone-and-plate or parallel-plate geometry.[10]

Procedure:

  • Sample Preparation: Prepare mixtures of epoxy resin (e.g., DGEBA) with varying weight percentages of PGE (e.g., 0%, 5%, 10%, 15%, 20%). Ensure thorough mixing until a homogeneous solution is obtained.[11]

  • Instrument Setup: Calibrate the viscometer/rheometer according to the manufacturer's instructions. Set the temperature of the measurement cell to a constant value, typically 25°C.[11]

  • Measurement: Carefully load the sample into the measurement cell, avoiding the introduction of air bubbles. Allow the sample to thermally equilibrate for at least 5 minutes.[11]

  • Data Acquisition: Perform the viscosity measurement at a constant shear rate (e.g., 10 s⁻¹) or over a range of shear rates to assess the rheological behavior.[11]

  • Analysis: Record the viscosity values for each PGE concentration. Plot viscosity as a function of PGE concentration.

Differential Scanning Calorimetry (DSC)

Objective: To study the curing kinetics and determine the glass transition temperature (Tg) of the cured epoxy resin.[12][13]

Instrumentation: Differential Scanning Calorimeter (DSC).[12]

Procedure:

  • Sample Preparation: For curing kinetics, accurately weigh 5-10 mg of the uncured epoxy-PGE-hardener mixture into a standard aluminum DSC pan. For Tg measurement, use a fully cured sample of the same weight. Seal the pans hermetically.[12]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Curing Kinetics Measurement:

    • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the curing exotherm (e.g., 250°C).

    • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

  • Glass Transition Temperature (Tg) Measurement:

    • Heat the cured sample at a constant rate (e.g., 10°C/min) through the expected glass transition region.

    • Record the heat flow. The Tg is observed as a step-like change in the baseline.[8]

  • Analysis:

    • For curing kinetics, integrate the area under the exothermic peak to determine the heat of cure (ΔH).

    • For Tg, determine the midpoint of the transition in the heat flow curve.[8]

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Prep_Uncured Weigh 5-10 mg uncured mixture Seal_Pan Seal in Aluminum Pan Prep_Uncured->Seal_Pan Prep_Cured Weigh 5-10 mg cured sample Prep_Cured->Seal_Pan Load_Sample Load Sample and Reference into DSC Seal_Pan->Load_Sample Heat_Kinetics Heat at constant rate (e.g., 10°C/min) to measure curing exotherm Load_Sample->Heat_Kinetics Heat_Tg Heat cured sample at constant rate to find Tg Load_Sample->Heat_Tg Analyze_Kinetics Integrate exotherm peak to get Heat of Cure (ΔH) Heat_Kinetics->Analyze_Kinetics Analyze_Tg Determine midpoint of baseline shift for Tg Heat_Tg->Analyze_Tg

Workflow for DSC Analysis
Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To monitor the disappearance of reactive functional groups (epoxide, amine) and the appearance of new groups (hydroxyl) during the curing process.[14][15]

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer, preferably with a heated transmission cell or an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Prepare a thin film of the uncured epoxy-PGE-hardener mixture between two salt plates (e.g., KBr) for transmission analysis, or place a drop of the mixture directly onto the ATR crystal.

  • Initial Spectrum: Record the FTIR spectrum of the uncured mixture at room temperature.

  • In-situ Monitoring: Heat the sample to the desired curing temperature and collect spectra at regular time intervals.

  • Data Analysis: Monitor the changes in the absorbance of characteristic peaks:

    • Epoxide group: ~915 cm⁻¹ (oxirane ring deformation)[14][15]

    • Primary amine: ~3350 cm⁻¹ and ~3250 cm⁻¹ (N-H stretching)

    • Hydroxyl group: Broad peak around 3400 cm⁻¹ (O-H stretching)[15]

  • Kinetics: The degree of conversion of the epoxy groups can be calculated by normalizing the area of the epoxide peak at 915 cm⁻¹ to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak from the aromatic rings).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the reaction products and to quantify the reaction kinetics by monitoring the changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C).[16][17]

Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Sample Preparation: The reaction is typically carried out in an NMR tube using a deuterated solvent (e.g., DMSO-d6) to dissolve the reactants (epoxy resin, PGE, and hardener).[16]

  • Initial Spectrum: Acquire an NMR spectrum (e.g., ¹³C NMR) of the initial reaction mixture.

  • Reaction Monitoring: Heat the NMR tube to the desired reaction temperature inside the NMR probe and acquire spectra at different time intervals.

  • Data Analysis: Identify the resonance signals corresponding to the reactants and products. The consumption of reactants and the formation of products can be quantified by integrating the respective peak areas. For example, in the reaction with an amine, the disappearance of the epoxide carbon signals and the appearance of new signals corresponding to the carbons in the newly formed alcohol and ether linkages can be monitored.[16]

Conclusion

This compound plays a multifaceted role in epoxy resin systems. As a reactive diluent, it effectively reduces viscosity, enhancing processability. Its integral participation in the curing reaction, whether with amine or anhydride hardeners, ensures that it becomes a permanent part of the cross-linked network, influencing the final mechanical and thermal properties. A thorough understanding of its mechanism of action, supported by quantitative data from analytical techniques such as viscometry, DSC, FTIR, and NMR, is essential for the rational design and optimization of epoxy formulations for a wide range of advanced applications.

References

An In-depth Technical Guide to Phenyl Glycidyl Ether: Health and Safety in Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the laboratory use of Phenyl glycidyl (B131873) ether (PGE). It is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely and mitigate potential risks. This document covers the toxicological properties, safe handling procedures, emergency protocols, and detailed methodologies for key experimental safety assessments.

Chemical and Physical Properties

Phenyl glycidyl ether is a colorless liquid with a characteristic sweet odor.[1][2] It is primarily used as a reactive diluent in epoxy resins to reduce viscosity.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Synonyms 1,2-Epoxy-3-phenoxypropane, Glycidyl phenyl ether, PGE, (Phenoxymethyl)oxirane[4]
CAS Number 122-60-1[4]
Molecular Formula C₉H₁₀O₂[5]
Molecular Weight 150.17 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Sweet[2]
Boiling Point 245 °C (473 °F)[1]
Melting Point 3.5 °C (38.3 °F)[1]
Flash Point 115 °C (239 °F)[2]
Vapor Pressure 0.01 mmHg at 20 °C[6]
Vapor Density 4.37 (Air = 1)[6]
Specific Gravity 1.109 g/mL at 25 °C[7]
Water Solubility 2.4 g/L at 20 °C[8]

Toxicological Profile and Health Hazards

This compound is classified as a hazardous chemical with multiple health risks. It is a suspected human carcinogen, a skin sensitizer (B1316253), and an irritant to the skin, eyes, and respiratory tract.[2][9]

Acute Toxicity

Acute exposure to PGE can cause irritation to the skin and eyes.[2] Inhalation may lead to irritation of the nose, throat, and lungs, potentially causing coughing and shortness of breath.[2] High levels of exposure can result in more severe effects, including pulmonary edema, muscle weakness, drowsiness, and coma.[2]

Chronic Toxicity and Carcinogenicity

PGE is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[3] This classification is based on sufficient evidence of carcinogenicity in experimental animals, where inhalation exposure has been shown to cause nasal carcinomas in rats.[3][10] Due to its carcinogenic potential, it is recommended to handle PGE with extreme caution and to reduce all contact to the lowest possible level.[9]

Skin Sensitization

PGE is a known skin sensitizer.[2] Repeated or prolonged contact can lead to the development of an allergic skin reaction, characterized by itching and a skin rash upon subsequent exposures, even at very low levels.[2]

Table 2: Summary of Toxicological Data for this compound

EndpointSpeciesRouteValueReference(s)
LD50 RatOral3850 mg/kg[11]
LD50 MouseOral1400 mg/kg[11]
LD50 RabbitSkin1500 uL/kg[11]
LC50 RatInhalation>100 ppm (8 hours)[11]
LC50 MouseInhalation>100 ppm (4 hours)[11]
Eye Irritation Rabbit-Mild to Severe[11]
Skin Irritation Rabbit-Moderate[11]

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for PGE.

Table 3: Occupational Exposure Limits for this compound

OrganizationLimitValueReference(s)
OSHA (PEL) 8-hour TWA10 ppm[12]
NIOSH (REL) 15-minute Ceiling1 ppm[12]
ACGIH (TLV) 8-hour TWA0.1 ppm[13]
NIOSH (IDLH) -100 ppm[6]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its reactive epoxide group. This group can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and immunotoxicity.

Genotoxicity and Carcinogenicity

The carcinogenicity of PGE is believed to stem from its ability to form adducts with DNA. The epoxide ring of PGE can be attacked by nucleophilic sites on DNA bases, leading to the formation of covalent bonds. Studies have identified the formation of adducts with thymidine (B127349) and 2'-deoxyadenosine.[3] Specifically, N-3-(2-hydroxy-3-phenoxypropyl)thymidine and N-1-(2-hydroxy-3-phenoxypropyl)-2'-deoxyadenosine have been characterized.[3] The formation of these DNA adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

Genotoxicity_Pathway PGE This compound Cell Cellular Uptake PGE->Cell DNA DNA Cell->DNA Adducts DNA Adducts (e.g., with Guanine, Adenine) DNA->Adducts Covalent Binding Mutation Mutation Adducts->Mutation Faulty DNA Replication Cancer Cancer Mutation->Cancer

Genotoxicity pathway of this compound.
Skin Sensitization: An Adverse Outcome Pathway (AOP)

The process of skin sensitization by chemicals like PGE can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the molecular initiating event to the adverse outcome.

  • Key Event 1: Covalent Binding to Proteins (Haptenation): The electrophilic epoxide group of PGE reacts with nucleophilic amino acid residues (e.g., cysteine, lysine) on skin proteins to form haptens.[12]

  • Key Event 2: Keratinocyte Activation: The haptenated proteins are recognized by keratinocytes, leading to cellular stress and the release of pro-inflammatory cytokines.[12]

  • Key Event 3: Dendritic Cell Activation and Maturation: The inflammatory signals activate and mature dendritic cells (Langerhans cells) in the skin.[12]

  • Key Event 4: T-cell Proliferation and Differentiation: The activated dendritic cells migrate to the lymph nodes and present the haptenated peptides to naive T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.[12]

Upon subsequent exposure, these memory T-cells are rapidly activated, leading to the clinical manifestations of allergic contact dermatitis.

Skin_Sensitization_AOP cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Response cluster_3 Adverse Outcome PGE This compound Haptenation Hapten-Protein Complex PGE->Haptenation Proteins Skin Proteins Proteins->Haptenation Keratinocytes Keratinocyte Activation Haptenation->Keratinocytes DendriticCells Dendritic Cell Activation Keratinocytes->DendriticCells Pro-inflammatory Signals Migration Migration to Lymph Node DendriticCells->Migration TCell T-Cell Priming & Proliferation Migration->TCell ACD Allergic Contact Dermatitis TCell->ACD Secondary Exposure

Adverse Outcome Pathway for PGE-induced skin sensitization.

Safe Laboratory Handling and Procedures

Given the significant health hazards of PGE, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Fume Hood: All work with PGE, including weighing, mixing, and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][13]

  • Ventilation: The laboratory should have adequate general ventilation.[4]

  • Eyewash and Safety Shower: An easily accessible and functional eyewash station and safety shower must be available in the immediate work area.[4][13]

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[13]

  • Eye Protection: Chemical splash goggles are mandatory.[4]

  • Lab Coat: A buttoned lab coat must be worn.[13]

  • Respiratory Protection: If there is a potential for exposure above the occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

Work Practices
  • Avoid Contact: Avoid all skin and eye contact with PGE.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling PGE and before leaving the laboratory. Do not eat, drink, or smoke in areas where PGE is handled.[9]

  • Storage: Store PGE in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[4] Keep containers tightly closed.[7]

  • Transportation: When transporting PGE, use sealed, shatter-resistant secondary containers.[13]

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling PGE in a laboratory setting.

Safe_Handling_Workflow Start Start Prep Preparation: - Review SDS - Don appropriate PPE - Verify fume hood function Start->Prep Transport Transport PGE to Fume Hood in secondary containment Prep->Transport Weigh Weighing and Dispensing inside the fume hood Transport->Weigh Reaction Perform Experiment within the fume hood Weigh->Reaction Cleanup Decontaminate glassware and surfaces inside the fume hood Reaction->Cleanup Waste Dispose of waste in labeled, sealed containers Cleanup->Waste End End Waste->End

Workflow for the safe handling of this compound.

Emergency Procedures

Spills
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Ventilate the area and decontaminate the spill surface.[4]

  • Large Spills: Evacuate the area and contact the institution's environmental health and safety department.

Exposures
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the person is conscious, give them 2-4 cupfuls of water.[4] Seek immediate medical attention.[4]

Waste Disposal

All PGE waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13]

Experimental Protocols for Key Safety Assessments

The following are detailed methodologies for key toxicological assays relevant to the safety assessment of this compound. These protocols are based on OECD guidelines and findings from specific studies on PGE.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[14]

Objective: To determine if this compound can induce point mutations in strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[14] These strains have mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to synthesize the respective amino acid.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that mimics mammalian metabolism.[14]

  • Procedure (Plate Incorporation Method):

    • Prepare a series of dilutions of PGE in a suitable solvent (e.g., DMSO).

    • To molten top agar (B569324), add the bacterial culture, the test solution (or control), and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[14]

Guinea Pig Maximization Test (GPMT) for Skin Sensitization

The GPMT is an in vivo method to assess the potential of a substance to cause skin sensitization.[9]

Objective: To determine the skin sensitizing potential of this compound in guinea pigs.

Methodology:

  • Animals: Use young, healthy albino guinea pigs.

  • Induction Phase:

    • Day 0 (Intradermal Injections): Administer three pairs of intradermal injections into the shaved shoulder region of the test animals. The injections consist of: 1) Freund's Complete Adjuvant (FCA) emulsified with water, 2) PGE in a suitable vehicle, and 3) PGE emulsified in FCA.[8]

    • Day 7 (Topical Application): Apply a patch containing a high, non-irritating concentration of PGE in a suitable vehicle to the injection site for 48 hours.[9]

  • Challenge Phase (Day 21):

    • Apply a patch with a non-irritating concentration of PGE to a shaved flank of both the test and control animals for 24 hours.[8]

  • Scoring: After 24 and 48 hours of patch removal, observe and score the challenge sites for erythema and edema.

  • Data Analysis: A substance is considered a sensitizer if a significantly higher number of test animals show a positive reaction compared to the control group.

In Vivo Carcinogenicity Bioassay

This protocol is based on the study that demonstrated the carcinogenicity of PGE in rats.[10]

Objective: To evaluate the carcinogenic potential of this compound following chronic inhalation exposure in rats.

Methodology:

  • Animals: Use male and female Sprague-Dawley rats.[10]

  • Exposure: Expose groups of rats to different concentrations of PGE vapor (e.g., 0, 1, and 12 ppm) for 6 hours/day, 5 days/week, for up to 24 months.[10]

  • Observations: Monitor the animals for clinical signs of toxicity and body weight changes throughout the study.

  • Pathology: At the end of the study, perform a complete necropsy on all animals. Collect and preserve all major organs and any gross lesions for histopathological examination. Pay special attention to the nasal cavity.

  • Data Analysis: Analyze the incidence of tumors in the exposed groups compared to the control group. A statistically significant increase in tumor incidence in the exposed groups is evidence of carcinogenicity.

Conclusion

This compound is a valuable chemical in various laboratory applications, particularly in the field of epoxy resins. However, its significant health hazards, including carcinogenicity and skin sensitization, necessitate stringent safety precautions. This guide provides a comprehensive framework for the safe handling and use of PGE, integrating toxicological data, established safety protocols, and detailed experimental methodologies. By adhering to these guidelines, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative that all personnel working with PGE are thoroughly trained on its hazards and the necessary safety procedures.

References

A Comprehensive Technical Guide to the Solubility of Phenyl Glycidyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of phenyl glycidyl (B131873) ether (PGE), a versatile compound often utilized as a reactive diluent in epoxy resins and as a chemical intermediate in organic synthesis.[1][2] Understanding its solubility characteristics is crucial for its effective use in various applications, including in the formulation of coatings, adhesives, and potentially in specialized drug delivery systems. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Core Topic: Phenyl Glycidyl Ether and Its Solubility Profile

This compound (CAS No. 122-60-1) is a colorless liquid with a chemical formula of C₉H₁₀O₂.[3] Its molecular structure, featuring both a phenyl group and an epoxide ring, dictates its solubility in a range of organic solvents. Generally, PGE exhibits good solubility in non-polar and polar aprotic solvents, while its solubility in water is limited.[2][4]

Quantitative Solubility Data
Solvent ClassSolventSolubilityTemperature (°C)
Alcohols Ethanol (95%)≥100 mg/mL18
AlcoholSolubleNot Specified
Ketones AcetoneCompletely Soluble / MiscibleNot Specified
Aromatic Hydrocarbons TolueneCompletely Soluble / MiscibleNot Specified
BenzeneSolubleNot Specified
Ethers Diethyl EtherSolubleNot Specified
Alkanes Octane12.9%Not Specified
Sulfoxides Dimethyl Sulfoxide (DMSO)≥100 mg/mL18
Water Water2.4 g/L20
Water0.2 g/100g 20

Data compiled from multiple sources.[1][2][4][5][6][7][8][9][10][11][12]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely used shake-flask method followed by quantitative analysis.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (PGE), >99% purity

  • Selected organic solvent (e.g., ethanol, acetone, toluene), analytical grade

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the selected organic solvent. The amount of PGE should be sufficient to ensure that a solid phase (or a distinct liquid phase if immiscible) remains after equilibration, indicating saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow for complete phase separation (sedimentation of undissolved PGE).

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of PGE.

    • Record the exact mass of the collected filtrate.

  • Quantitative Analysis (using GC-FID as an example):

    • Calibration: Prepare a series of standard solutions of PGE in the chosen solvent at known concentrations. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration).

    • Sample Analysis: Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the GC-FID and record the peak area corresponding to PGE.

    • Using the calibration curve, determine the concentration of PGE in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of PGE in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Safety Precautions: this compound is a suspected carcinogen and may cause skin sensitization.[13] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep_vials Add excess PGE to vials add_solvent Add known volume of solvent prep_vials->add_solvent cap_vials Securely cap vials add_solvent->cap_vials shake Agitate at constant temperature (24-48h) cap_vials->shake settle Allow to settle (≥24h) shake->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through 0.22µm syringe filter withdraw->filter_sample quant_analysis Quantitative Analysis (GC/HPLC) filter_sample->quant_analysis calc_sol Calculate solubility from concentration quant_analysis->calc_sol

Workflow for Determining PGE Solubility

Logical Relationships in PGE Reactions

This compound's reactivity is primarily governed by the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is fundamental to its role as a cross-linking agent in epoxy resins. The diagram below illustrates the general reaction pathway.

G pge This compound (PGE) product Ring-Opened Adduct pge->product Nucleophilic Attack nucleophile Nucleophile (e.g., Amine, Alcohol, Phenol) nucleophile->product resin Cross-linked Polymer Network product->resin Further Reaction

General Reaction of this compound

This guide serves as a foundational resource for professionals working with this compound. While comprehensive, the available data highlights the need for further quantitative studies to fully characterize its solubility in a wider array of organic solvents. The provided experimental protocol offers a robust framework for conducting such investigations.

References

The Reaction of Phenyl Glycidyl Ether with Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between phenyl glycidyl (B131873) ether (PGE) and primary amines. This reaction is of significant interest in polymer chemistry, particularly in the curing of epoxy resins, and serves as a fundamental model for understanding the synthesis of β-amino alcohols, a crucial structural motif in many pharmaceutical compounds.[1][2][3][4] This document details the reaction mechanism, kinetics, experimental protocols, and relevant applications in drug development.

Core Reaction Mechanism and Kinetics

The reaction of phenyl glycidyl ether, an epoxide, with a primary amine is a nucleophilic ring-opening reaction. The primary amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a β-amino alcohol. The reaction can be catalyzed by hydroxyl groups, which may be present as impurities, added intentionally, or generated in situ as the reaction proceeds.[5][6][7]

The overall reaction can be described in two main stages:

  • Reaction with the primary amine: The primary amine attacks the terminal carbon of the epoxide ring of PGE, leading to the formation of a secondary amine and a hydroxyl group. This reaction has a rate constant denoted as k1.

  • Reaction with the secondary amine: The newly formed secondary amine can then react with another molecule of PGE. This second addition has a rate constant denoted as k2.

The relative rates of these two reactions (k1/k2) are a critical factor in determining the structure of the final product, particularly in the context of polymer formation.[5][6][7]

Factors Influencing the Reaction:
  • Steric Hindrance: The structure of the amine plays a significant role in the reaction rate. Steric hindrance around the amine group can reduce its reactivity.[5]

  • Catalysis: The reaction is often catalyzed by hydroxyl-containing compounds. The hydroxyl group can activate the epoxide ring by protonating the oxygen atom, making it more susceptible to nucleophilic attack.[5][6][7] Tertiary amines can also act as accelerators, though they can introduce side reactions like homopolymerization of the epoxide.[8]

  • Temperature: As with most chemical reactions, the rate of the PGE-amine reaction increases with temperature. The activation energy for this reaction has been determined in various systems.[5][6][7]

  • Solvent: The choice of solvent can influence the reaction rate and mechanism. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used for kinetic studies.[5]

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for the reaction of this compound with various primary amines, as reported in the literature.

Table 1: Rate Constants and Ratios for the Reaction of this compound with 2,5-Dimethyl-2,5-Hexanediamine in DMSO. [5]

Temperature (°C)k1 x 104 (L/mol·s)k2 x 104 (L/mol·s)k1/k2 Ratio
10018.920.31759.6
807.930.12066.1
602.890.04959.0
461.140.01960.0

Table 2: Activation Energies for this compound-Amine Reactions.

AmineSolventActivation Energy (Ea) for k1 (kcal/mol)Activation Energy (Ea) for k2 (kcal/mol)
2,5-Dimethyl-2,5-HexanediamineDMSO13.713.7
AnilineNot Specified17.2 (amine catalyzed)12.4 (hydroxyl catalyzed)
MethylanilineNot Specified16.5 (uncatalyzed)13.1 (catalyzed)

Experimental Protocols

This section provides detailed methodologies for conducting and analyzing the reaction between this compound and primary amines.

General Procedure for the Reaction of this compound with a Primary Amine

This protocol is a generalized procedure based on common laboratory practices for this type of reaction.

Materials:

  • This compound (PGE)

  • Primary amine (e.g., aniline, 2,5-dimethyl-2,5-hexanediamine)

  • Solvent (e.g., dimethyl sulfoxide - DMSO, if required)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and hotplate or oil bath

  • Thermometer

  • Condenser (if heating under reflux)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. If the reaction is sensitive to air or moisture, assemble the apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Reactor: Charge the reaction vessel with the primary amine and solvent (if used).

  • Initiating the Reaction: Begin stirring the mixture. Slowly add the this compound to the reaction vessel. The addition can be done dropwise using a dropping funnel.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and maintain it for the required duration. For kinetic studies, samples are typically withdrawn at regular intervals.

  • Monitoring the Reaction: The progress of the reaction can be monitored by various analytical techniques, including:

    • Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of reactants and the formation of products.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the concentration of reactants and products over time.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is particularly useful for independently monitoring the reaction of primary and secondary amine hydrogens.[5]

    • Modulated Temperature Differential Scanning Calorimetry (MTDSC): To obtain heat flow and heat capacity profiles, which can be used to determine the extent of reaction.

  • Work-up and Isolation: Once the reaction is complete, the product can be isolated. The specific work-up procedure will depend on the nature of the product and the solvent used. A typical work-up may involve:

    • Cooling the reaction mixture.

    • Removing the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Purifying the product by techniques such as column chromatography, recrystallization, or distillation.

Characterization of Reaction Products

The structure of the resulting β-amino alcohol and any side products can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (1H and 13C): To elucidate the chemical structure of the products.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the appearance of a hydroxyl group and the disappearance of the epoxide group.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

Relevance to Drug Development

The reaction of epoxides with amines to form β-amino alcohols is a cornerstone of medicinal chemistry and drug development.[1][2][3][4] this compound serves as a model compound for more complex epoxides used in the synthesis of pharmaceuticals.

β-amino alcohols are a key structural feature in a wide range of biologically active molecules, including:

  • β-blockers: A class of drugs used to manage cardiovascular diseases.

  • Antiviral agents: Including inhibitors of HIV protease.

  • Chiral auxiliaries: Used in asymmetric synthesis to produce enantiomerically pure drugs.

  • Natural products: Many naturally occurring compounds with therapeutic properties contain the β-amino alcohol motif.[3]

The development of efficient and selective methods for the ring-opening of epoxides with amines is therefore a critical area of research in the pharmaceutical industry.[1][2][3][4][9]

Visualizations

The following diagrams illustrate the key reaction pathway and a typical experimental workflow for studying the reaction of this compound with a primary amine.

ReactionPathway cluster_reactants Reactants cluster_products Products PGE This compound SecondaryAmine Secondary Amine Adduct PGE->SecondaryAmine k1 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SecondaryAmine TertiaryAmine Tertiary Amine Adduct SecondaryAmine->TertiaryAmine k2 PGE2 This compound PGE2->TertiaryAmine

Caption: Reaction pathway of this compound with a primary amine.

ExperimentalWorkflow start Start prep Prepare Reactants and Solvent start->prep reaction Combine Reactants in Reaction Vessel prep->reaction heating Heat and Stir for a Defined Time reaction->heating sampling Withdraw Samples at Intervals heating->sampling analysis Analyze Samples (TLC, HPLC, NMR) sampling->analysis analysis->heating Continue Reaction workup Reaction Work-up and Product Isolation analysis->workup Reaction Complete characterization Characterize Product (NMR, IR, MS) workup->characterization end End characterization->end

References

Phenyl Glycidyl Ether: A Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl glycidyl (B131873) ether (PGE) is an aromatic epoxide monomer that serves as a valuable building block for the synthesis of a diverse range of polymers. Its unique chemical structure, combining a reactive oxirane ring with a rigid phenyl group, allows for the creation of polymers with tailored properties suitable for a variety of high-performance applications. These applications span from industrial coatings and adhesives to advanced biomedical materials, including sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of polymers derived from phenyl glycidyl ether, with a particular focus on their relevance to the pharmaceutical and biomedical fields.

Polymerization of this compound

The polymerization of this compound primarily proceeds via ring-opening polymerization (ROP) mechanisms, which can be either anionic or cationic. The choice of polymerization technique significantly influences the resulting polymer's molecular weight, polydispersity, and microstructure.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of PGE is a living polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization is typically initiated by strong nucleophiles, such as alkoxides or hydroxides.

A common application of anionic polymerization of PGE is in the synthesis of amphiphilic block copolymers. For instance, methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) can be used as a macroinitiator to synthesize mPEG-b-poly(this compound) (mPEG-b-PPGE) block copolymers.[1] These copolymers can self-assemble in aqueous solutions to form micelles, which are effective nanocarriers for hydrophobic drugs.[1]

Anionic_Polymerization

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of PGE is another important method for synthesizing poly(this compound). This process is typically initiated by strong electrophiles, such as Brønsted acids or Lewis acids. Photoinitiated cationic polymerization is a particularly attractive method, as it offers spatial and temporal control over the polymerization process. In this technique, a photoinitiator is used to generate a strong acid upon UV irradiation, which then initiates the polymerization.

This method is often employed for producing crosslinked polymer networks, which are useful in coatings and adhesives.[2]

Cationic_Polymerization

Properties of this compound-Based Polymers

The physical and chemical properties of polymers derived from PGE can be fine-tuned by controlling the polymer architecture (e.g., homopolymer, copolymer, block copolymer) and molecular weight.

Physical and Thermal Properties

The properties of some representative PGE-based polymers are summarized in the table below.

Polymer TypeMn ( g/mol )Mw/Mn (PDI)Tg (°C)Tm (°C)Reference
Poly(this compound)-co-formaldehyde~345---[3]
Poly(this compound)-co-formaldehyde~570---
Poly(GME-ran-EGE)-block-poly(EEBP)10,2001.15--[4]
Poly(GME-ran-EGE)-block-poly(EBP)9,8001.12--[4]
mPEG-b-PPheGE7,3001.1--[1]

GME: Glycidyl methyl ether, EGE: Ethyl glycidyl ether, EEBP: 2-(2-ethoxyethoxy)ethyl benzophenone (B1666685) ether, EBP: 2-ethoxyethyl benzophenone ether, mPEG: methoxy polyethylene glycol, PPheGE: poly(this compound).

Experimental Protocols

Synthesis of mPEG-b-poly(this compound) via Anionic Polymerization

This protocol describes the synthesis of an amphiphilic diblock copolymer, mPEG-b-PPheGE, for potential drug delivery applications.[1]

Materials:

  • Methoxy polyethylene glycol (mPEG, Mn = 5000 g/mol )

  • This compound (PGE)

  • Potassium naphthalenide solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Methanol

  • Hexane

  • Diethyl ether

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Drying of mPEG: Accurately weigh mPEG into a dried Schlenk flask equipped with a magnetic stir bar. Connect the flask to a Schlenk line and purge with argon for 5 minutes. Heat the flask gently with a heat gun under vacuum until the mPEG melts to remove any residual water.

  • Activation of mPEG: Dissolve the dried mPEG in anhydrous THF. Cool the solution in an ice bath and add a stoichiometric amount of potassium naphthalenide solution dropwise until a persistent green color is observed, indicating the formation of the potassium alkoxide macroinitiator.

  • Polymerization: Add anhydrous DMSO to the reaction mixture. Then, add the desired amount of PGE monomer to the flask via syringe. The reaction mixture is typically stirred at an elevated temperature (e.g., 80°C) under an argon atmosphere for an extended period (e.g., 48 hours) to ensure complete polymerization.[1]

  • Termination: Quench the polymerization by adding a few drops of methanol.

  • Purification:

    • Extract the naphthalene (B1677914) byproduct with hexane.

    • Remove the majority of the DMSO by vacuum distillation.

    • Dissolve the remaining slurry in a minimal amount of THF and precipitate the polymer by adding the solution dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Repeat the precipitation process at least twice to ensure high purity.

    • Dry the final polymer product under vacuum.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the copolymer and determine the degree of polymerization of the PPGE block.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

Experimental_Workflow_Anionic start Start drying Dry mPEG under vacuum start->drying activation Activate mPEG with Potassium Naphthalenide in THF drying->activation polymerization Add PGE monomer in DMSO React at 80°C for 48h activation->polymerization termination Quench with Methanol polymerization->termination purification Purify Polymer: - Hexane Extraction - Vacuum Distillation - Precipitation in Diethyl Ether termination->purification characterization Characterize Polymer: - NMR - GPC purification->characterization end End characterization->end

Synthesis of Crosslinked Poly(this compound) via Photoinitiated Cationic Polymerization

This protocol outlines a general procedure for the photoinitiated cationic polymerization of glycidyl ethers to form a crosslinked network.

Materials:

  • This compound (PGE)

  • A suitable photoinitiator (e.g., a triarylsulfonium salt)

  • UV light source

Procedure:

  • Formulation: Prepare a mixture of the PGE monomer and the photoinitiator. The concentration of the photoinitiator will depend on the specific initiator and the desired curing speed.

  • Casting: Cast the liquid mixture onto a suitable substrate to the desired thickness.

  • UV Curing: Expose the cast film to UV radiation. The irradiation time and intensity will depend on the photoinitiator and the thickness of the film.

  • Post-Curing: After UV exposure, the polymer network may continue to cure in the dark. A post-curing step at an elevated temperature may be employed to ensure complete conversion of the epoxy groups.

Applications in Drug Development

The unique properties of PGE-based polymers make them attractive candidates for various applications in drug delivery and biomedical engineering.

Nanocarriers for Drug Delivery

As previously mentioned, amphiphilic block copolymers of PGE, such as mPEG-b-PPGE, can self-assemble into micelles in aqueous environments. The hydrophobic PPGE core can encapsulate poorly water-soluble drugs, while the hydrophilic mPEG corona provides a stealth-like character, prolonging circulation time in the bloodstream and reducing non-specific uptake by the reticuloendothelial system.[1] This approach has been successfully used to load anticancer drugs like doxorubicin.[1]

Biocompatibility and Cellular Uptake

For any material to be used in drug delivery, its biocompatibility and interaction with cells are of paramount importance. While specific biocompatibility data for PGE-based polymers is an active area of research, studies on similar polyether-based materials provide valuable insights. Generally, hydrophilic polymers like polyethylene glycol are known to be biocompatible and reduce protein adsorption.

The cellular uptake of polymeric nanoparticles is a complex process that can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][5] The specific pathway is influenced by the nanoparticle's size, shape, surface charge, and surface chemistry. Understanding these mechanisms is crucial for designing effective drug delivery systems that can deliver their therapeutic payload to the desired intracellular target.

Cellular_Uptake nanoparticle PGE-based Nanoparticle clathrin clathrin nanoparticle->clathrin Receptor Binding caveolae caveolae nanoparticle->caveolae macropinocytosis macropinocytosis nanoparticle->macropinocytosis cell_membrane Cell Membrane endosome Endosome lysosome Lysosome (Drug Release) endosome->lysosome cytosol Cytosol (Drug Release) endosome->cytosol Endosomal Escape clathrin->endosome caveolae->endosome macropinocytosis->endosome

Stimuli-Responsive Systems

The versatility of poly(glycidyl ether)s allows for the incorporation of functional groups that can respond to specific physiological stimuli, such as pH or temperature. For example, thermoresponsive block copolymers incorporating PGE derivatives have been developed for cell sheet engineering.[4] This "smart" behavior can be harnessed to create drug delivery systems that release their cargo in response to the unique microenvironment of a tumor (e.g., lower pH) or an external trigger.

Conclusion

This compound is a highly versatile monomer that provides access to a wide array of polymers with tunable properties. Through controlled polymerization techniques, it is possible to synthesize well-defined homopolymers, random copolymers, and block copolymers. The resulting materials exhibit a range of properties that make them suitable for diverse applications, from industrial materials to advanced biomedical systems. For drug development professionals, PGE-based polymers, particularly amphiphilic block copolymers, offer a promising platform for the creation of sophisticated nanocarriers for targeted and controlled drug delivery. Further research into the biocompatibility and cellular interactions of these materials will undoubtedly expand their potential in the pharmaceutical and biomedical fields.

References

Spectroscopic Data of Phenyl Glycidyl Ether: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl glycidyl (B131873) ether, a key intermediate in organic synthesis and a component in epoxy resin formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for phenyl glycidyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.35 - 7.25mAr-H (meta)
7.00 - 6.90mAr-H (para, ortho)
4.23dd-O-CH ₂- (from epoxide)
3.95dd-O-CH ₂- (from epoxide)
3.35m-CH - (from epoxide)
2.90dd-CH ₂- (oxirane ring)
2.75dd-CH ₂- (oxirane ring)

Solvent: CDCl₃. Data sourced from multiple publicly available spectra. Chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
158.5Ar-C -O
129.5Ar-C H (meta)
121.2Ar-C H (para)
114.6Ar-C H (ortho)
68.8-O-C H₂-
50.1-C H- (epoxide)
44.6-C H₂- (oxirane ring)

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3060 - 3040C-H stretch (aromatic)
2990 - 2920C-H stretch (aliphatic)
1600, 1490C=C stretch (aromatic ring)
1245C-O-C stretch (aryl ether)
915, 840C-O stretch (epoxide ring)

Data represents typical absorption bands for this compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIonRelative Intensity
150[M]⁺High
94[M - C₃H₄O]⁺High
77[C₆H₅]⁺Medium
57[C₃H₅O]⁺Medium

Ionization Method: Electron Ionization (EI). Data sourced from PubChem.[2]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the number of scans to 8 or 16 for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Increase the number of scans (e.g., 128 or more) to compensate for the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve this compound in Deuterated Solvent acq_H ¹H NMR Acquisition prep->acq_H acq_C ¹³C NMR Acquisition prep->acq_C proc Fourier Transform, Phasing, Baseline Correction acq_H->proc acq_C->proc ref Referencing and Peak Picking proc->ref

NMR Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR Analysis:

  • Sample Preparation: As this compound is a liquid, it can be analyzed directly as a thin film.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an appropriate sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for transmission).

    • Record a background spectrum of the empty accessory to subtract atmospheric and instrumental interferences.

  • Data Acquisition:

    • Apply a small drop of this compound onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).

    • Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the characteristic absorption peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Apply Thin Film of This compound sample_acq Acquire Sample Spectrum prep->sample_acq bkg Acquire Background Spectrum proc Ratio Sample to Background bkg->proc sample_acq->proc analysis Baseline Correction and Peak Identification proc->analysis

FTIR Experimental Workflow
Mass Spectrometry (MS)

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural elucidation.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range appropriate for the molecular weight of this compound (e.g., m/z 40-200).

  • Data Acquisition and Interpretation:

    • The mass spectrometer will detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) and major fragment ions.

    • Propose fragmentation pathways to explain the observed fragment ions.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation intro Introduce this compound (Direct Infusion or GC) ionize Electron Ionization (70 eV) intro->ionize analyze Mass Separation (m/z Scan) ionize->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interp Identify Molecular and Fragment Ions spectrum->interp

References

Phenyl Glycidyl Ether: A Comprehensive Technical Guide to its Thermodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of phenyl glycidyl (B131873) ether (PGE). The information presented herein is crucial for professionals in research, chemical engineering, and pharmaceutical development, where a thorough understanding of the energetic and phase behavior of this compound is essential for process design, safety analysis, and reaction modeling. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and provides a visual representation of the relationships between fundamental thermodynamic properties.

Core Thermodynamic and Physical Properties

Phenyl glycidyl ether (CAS No: 122-60-1; Formula: C₉H₁₀O₂) is a colorless liquid at room temperature.[1] A summary of its fundamental physical and thermodynamic properties is provided in the tables below. This data has been compiled from critically evaluated sources to ensure accuracy and reliability.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight150.1745 g/mol NIST WebBook[2]
Melting Point3.5 °C (276.65 K)NIST WebBook
Normal Boiling Point245 °C (518.15 K)NIST WebBook
Vapor Pressure0.01 mmHg at 20 °C (293.15 K)CAMEO Chemicals[3]
Table 2: Standard Molar Thermodynamic Properties of this compound (Liquid Phase) at 298.15 K and 0.1 MPa
PropertySymbolValue (kJ/mol)Source
Enthalpy of CombustionΔcH°liquid-4556.7 ± 1.1NIST WebBook
Enthalpy of FormationΔfH°liquid-163.4 ± 1.2NIST WebBook
Table 3: Molar Heat Capacity of this compound (Liquid Phase) at Constant Pressure
Temperature (K)Heat Capacity (J/mol·K)Source
298.15243.3 ± 0.5NIST WebBook
300244.2NIST WebBook
310248.6NIST WebBook
320253.1NIST WebBook
330257.5NIST WebBook

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties is paramount for the reliable application of this data. The following sections detail the experimental methodologies employed in the cited literature for measuring the key thermodynamic parameters of this compound.

Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound was determined using a static-bomb calorimeter.

Experimental Workflow:

G cluster_inputs Fundamental Properties cluster_output Derived Property H Enthalpy (H) Total heat content G Gibbs Free Energy (G) Spontaneity of a process H->G ΔG = ΔH - TΔS S Entropy (S) Measure of disorder S->G T Temperature (T) T->G

References

Phenyl Glycidyl Ether: An In-Depth Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl glycidyl (B131873) ether (PGE) is an aromatic glycidyl ether characterized by a phenyl group attached to a glycidyl ether moiety. It serves as a reactive diluent in epoxy resin formulations, enhancing flexibility, adhesion, and thermal properties in coatings, adhesives, and sealants. Its reactivity also makes it a valuable intermediate in the synthesis of other chemicals, including surfactants and pharmaceuticals. Given its industrial importance, a thorough understanding of its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradation, hydrolysis, and atmospheric degradation of phenyl glycidyl ether, complete with quantitative data, detailed experimental protocols, and visual representations of degradation pathways.

Environmental Fate and Degradation

The environmental persistence and transformation of this compound are governed by a combination of biotic and abiotic processes. These include biodegradation by microorganisms, hydrolysis in aquatic environments, and degradation in the atmosphere by photochemically produced radicals.

Biodegradation

Biodegradation is a key process in the environmental removal of organic compounds. Studies on this compound suggest that it is not readily biodegradable, indicating that its complete mineralization in the environment may be a slow process.

Several studies have assessed the biodegradability of this compound using standardized tests, primarily measuring its Biochemical Oxygen Demand (BOD). The results, summarized in the table below, indicate limited biodegradation over short periods.

Test ParameterDurationInoculumResultReference
Theoretical BOD5 daysEffluent from a biological sanitary waste treatment plant6%[1]
Theoretical BOD5 daysAcclimated sewage0%[1]
Theoretical BOD4 weeksActivated sludge (Japanese MITI test)33%[1]

While comprehensive environmental biodegradation pathway studies are limited, metabolic studies in rats provide valuable insights into the potential breakdown products. The primary routes of metabolism involve epoxide hydrolysis and glutathione (B108866) (GSH) conjugation.[2] The epoxide ring is opened, leading to the formation of 3-phenoxy-1,2-propanediol. This diol can be further oxidized to 3-phenyloxy)lactic acid. Subsequent oxidation, transamination, and N-acetylation can lead to the formation of N-acetyl-O-phenylserine. The glutathione conjugate can be metabolized to a mercapturic acid derivative.[2] Based on these findings, a plausible environmental biodegradation pathway is proposed below.

Biodegradation_Pathway PGE This compound Diol 3-Phenoxy-1,2-propanediol PGE->Diol Epoxide Hydrolase LacticAcid 3-(Phenyloxy)lactic Acid Diol->LacticAcid Oxidation SerineDerivative N-Acetyl-O-phenylserine LacticAcid->SerineDerivative Oxidation, Transamination, N-acetylation

Proposed biodegradation pathway of this compound.
Hydrolysis

As an epoxide, this compound is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the epoxide ring to form a diol. The rate of this reaction is influenced by pH and temperature.

The primary product of the hydrolysis of this compound is 3-phenoxy-1,2-propanediol. This reaction can be catalyzed by both acids and bases.

Hydrolysis_Pathway PGE This compound Diol 3-Phenoxy-1,2-propanediol PGE->Diol Hydrolysis (H⁺ or OH⁻ catalysis) Water H₂O

Hydrolysis of this compound.

Atmospheric Degradation

This compound is expected to exist predominantly in the vapor phase in the atmosphere due to its vapor pressure.[1] Its atmospheric fate is primarily determined by its reaction with photochemically produced hydroxyl (•OH) radicals.

The rate of atmospheric degradation can be estimated based on the reaction rate constant with hydroxyl radicals.

ParameterValueConditionsReference
Vapor-phase reaction rate constant with •OH radicals2.9 x 10⁻¹¹ cm³/molecule-sec25 °C (estimated)[1]
Atmospheric half-life~13 hoursAtmospheric concentration of 5 x 10⁵ •OH radicals/cm³[1]

The reaction of this compound with hydroxyl radicals is expected to initiate a series of reactions leading to its degradation. The initial step likely involves the abstraction of a hydrogen atom from the glycidyl group or addition to the aromatic ring.

Atmospheric_Degradation_Pathway PGE This compound Initial_Products Initial Degradation Products PGE->Initial_Products Reaction OH_Radical •OH

Initial step of the atmospheric degradation of this compound.

This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the environmental fate of chemicals. Below are representative methodologies for key degradation studies.

Biodegradation: OECD 301C (Modified MITI Test)

The Organisation for Economic Co-operation and Development (OECD) Guideline 301C, also known as the Modified MITI (Ministry of International Trade and Industry) Test, is a stringent test for assessing the ready biodegradability of chemicals.

A measured amount of the test substance is added to a mineral medium inoculated with a mixed population of microorganisms from various sources. The consumption of oxygen by the microbial population during the degradation of the test substance is measured over a 28-day period using a closed respirometer. The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

  • Closed respirometer (e.g., electrolytic or manometric)

  • Incubator maintained at 25 ± 1 °C

  • Culture flasks with stirrers

  • Apparatus for measuring dissolved organic carbon (DOC), if required

  • Preparation of Inoculum: A mixed inoculum is prepared from at least 10 different sources, including activated sludge from sewage treatment plants treating predominantly domestic sewage, surface waters, and soils. The inoculum is cultured for a specified period to ensure a stable microbial population.

  • Test Setup: The test substance is added to the culture flasks at a concentration that will yield a theoretical oxygen demand of 30 to 100 mg/L. A mineral medium containing essential nutrients is also added. Control flasks containing only the inoculum and the mineral medium are run in parallel to measure endogenous respiration. A reference substance (e.g., aniline) is also tested to verify the viability of the inoculum.

  • Incubation: The flasks are sealed in the respirometer and incubated at 25 ± 1 °C in the dark for 28 days. The contents of the flasks are stirred continuously.

  • Measurement: The oxygen consumption is measured continuously or at frequent intervals throughout the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated as follows:

    % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD x 100

    A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.

Atmospheric Degradation: Relative Rate Method for •OH Radical Reactions

The rate constant for the gas-phase reaction of a volatile organic compound (VOC) like this compound with hydroxyl radicals is often determined using a relative rate method in a smog chamber.

The test compound and a reference compound with a known •OH radical reaction rate constant are introduced into a smog chamber. •OH radicals are generated in situ, and the decay of both the test and reference compounds is monitored over time. The rate constant for the test compound is calculated relative to the rate constant of the reference compound.

  • Smog chamber (e.g., a large Teflon bag or a quartz reactor) with a system for introducing and mixing gases.

  • Light source for photolysis (e.g., UV lamps) to generate •OH radicals.

  • Analytical instrumentation for monitoring the concentrations of the test and reference compounds (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID).

  • Chamber Preparation: The smog chamber is filled with purified air.

  • Introduction of Reactants: Known concentrations of the test compound, the reference compound, and an •OH radical precursor (e.g., methyl nitrite (B80452) in the presence of NO) are introduced into the chamber.

  • Initiation of Reaction: The light source is turned on to photolyze the precursor and generate •OH radicals.

  • Monitoring of Concentrations: The concentrations of the test and reference compounds are monitored at regular intervals over the course of the experiment.

  • Data Analysis: The rate constant for the reaction of the test compound with •OH radicals (k_test) is calculated using the following equation:

    ln([Test]₀ / [Test]ₜ) = (k_test / k_ref) * ln([Ref]₀ / [Ref]ₜ)

    where:

    • [Test]₀ and [Test]ₜ are the concentrations of the test compound at time 0 and time t.

    • [Ref]₀ and [Ref]ₜ are the concentrations of the reference compound at time 0 and time t.

    • k_ref is the known rate constant for the reaction of the reference compound with •OH radicals.

Conclusion

The environmental fate of this compound is characterized by slow biodegradation, susceptibility to hydrolysis, and relatively rapid atmospheric degradation. While it is not considered readily biodegradable, its persistence in the environment is mitigated by abiotic degradation processes. This technical guide provides a foundational understanding for researchers and professionals in drug development and other industries, enabling informed decisions regarding the environmental risk assessment and management of this compound. Further research, particularly on the kinetics of hydrolysis under various environmental conditions and the identification of microbial species capable of its degradation, would provide a more complete picture of its environmental lifecycle.

References

Phenyl glycidyl ether historical development and applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the historical development, synthesis, properties, and applications of Phenyl Glycidyl (B131873) Ether (PGE). It is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the chemistry and applications of this versatile epoxy compound.

Historical Development

The journey of Phenyl Glycidyl Ether is intrinsically linked to the broader history of epoxy resins. The initial breakthroughs in epoxy chemistry occurred in the 1930s with the independent work of Dr. Paul Schlack in Germany and Dr. Pierre Castan in Switzerland.[1][2] Dr. Castan's patent in 1936 for a process to manufacture epoxy resin laid the groundwork for future research and commercialization.[1][2]

The commercial availability of glycidyl ethers as essential components of epoxy resins began in the late 1940s.[3] The initial focus of epoxy resin development was on enhancing their fundamental properties for industrial and military applications, particularly during World War II where their adhesive properties were highly valued.[1]

The 1960s and 1970s saw the introduction of reactive diluents, a significant development in epoxy formulation.[4] Unlike non-reactive diluents, which simply reduce viscosity, reactive diluents like this compound participate in the curing reaction, becoming an integral part of the final polymer network.[4] This innovation provided manufacturers with greater control over the performance characteristics of epoxy systems, expanding their range of applications.[4]

The traditional synthesis of this compound involves the reaction of phenol (B47542) with epichlorohydrin (B41342) in the presence of a base.[5] Over the years, advancements in process chemistry have led to more efficient and higher-yield synthesis methods, including the use of phase transfer catalysts and microreactors to minimize side reactions and shorten reaction times.[6]

Physicochemical Properties

This compound (PGE) is a colorless liquid with a characteristic sweet odor.[7][8] It is a versatile organic compound with the chemical formula C₉H₁₀O₂.[5] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight 150.177 g/mol [5]
Boiling Point 245 °C (473 °F) at 760 mmHg[5][7][9]
Melting Point 3.5 °C (38.3 °F)[5][7][9]
Density 1.1092 g/cm³ at 20 °C (68 °F)[9]
Vapor Pressure 0.01 mmHg at 20 °C (68 °F)[9]
Vapor Density 4.37 (relative to air)[9]
Flash Point > 93.3 °C (> 200 °F)[7][9]
Water Solubility 1 to 5 mg/mL at 18 °C (64 °F)[7][9]
Refractive Index 1.5307 at 21 °C[7]
LogP (Octanol/Water) 1.12[7]

Applications

The primary application of this compound is as a reactive diluent in epoxy resin formulations.[5][10] Its low viscosity effectively reduces the viscosity of high molecular weight epoxy resins, improving their handling and processing characteristics.[5] This is particularly crucial in applications such as coatings, sealants, adhesives, and elastomers.[5]

As a reactive diluent, PGE participates in the cross-linking reaction, which can influence the mechanical properties and microstructure of the cured epoxy resin.[5] It is also used to modify epoxy resins to enhance properties like flexibility, adhesion, and thermal resistance.[10]

Beyond its role as a diluent, this compound serves as a versatile chemical intermediate in organic synthesis.[10] Its reactive epoxide group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phenol with epichlorohydrin. The following is a general protocol based on patented methods:

Materials:

Procedure:

  • Reaction Setup: The reaction is typically carried out in a glass reactor equipped with a stirrer, thermometer, and condenser.

  • Charging Reactants: Phenol and a molar excess of epichlorohydrin (e.g., a molar ratio of 1:1 to 1:1.3) are charged into the reactor.[6]

  • Catalyst Addition: A catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (e.g., 0.5 wt%), is added to the mixture.[6]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 30-100 °C and stirred for a period of 2-30 minutes.[6] The use of a microreactor can significantly shorten the reaction time and improve yield.[6]

  • Dehydrochlorination: After the initial reaction, a solution of sodium hydroxide is added to the mixture to effect dehydrochlorination, forming the glycidyl ether. This step is typically carried out at a controlled temperature.

  • Workup: The resulting mixture is then washed with water to remove salts and unreacted sodium hydroxide. The organic layer containing the this compound is separated.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain high-purity this compound.

Model Reaction with Dicyandiamide (B1669379)

The following protocol describes a model experiment to study the curing reaction of this compound with dicyandiamide (DICY), a common epoxy curing agent.[11]

Materials:

  • This compound (PGE)

  • Dicyandiamide (DICY)

  • Heating mantle with temperature control

  • Reflux condenser

  • Reaction vessel

Procedure:

  • Reactant Mixture: A mixture of this compound (e.g., 12.01 g, 0.08 mol) and dicyandiamide (e.g., 1.68 g, 0.02 mol) is prepared.[11]

  • Reaction Setup: The mixture is placed in a reaction vessel equipped with a reflux condenser and heated using a temperature-controlled heating mantle.[11]

  • Reaction Conditions: The reaction is maintained at a constant temperature of 120 °C for 4 hours.[11]

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[11]

  • Product Isolation and Analysis: Upon completion, the reaction products can be separated by column chromatography for further analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the reaction mechanism.[11]

Visualizations

The following diagrams illustrate key aspects of this compound's historical development, applications, and experimental workflow.

historical_development_and_applications cluster_development Historical Development cluster_applications Core Applications of PGE Epoxy_Chemistry_1930s Epoxy Chemistry Breakthroughs (1930s) Commercial_Glycidyl_Ethers_1940s Commercial Glycidyl Ethers (late 1940s) Reactive_Diluents_1960s Introduction of Reactive Diluents (1960s-70s) Commercial_Glycidyl_Ethers_1940s->Reactive_Diluents_1960s PGE_Synthesis_Evolution Evolution of PGE Synthesis Methods Reactive_Diluents_1960s->PGE_Synthesis_Evolution Reactive_Diluent Reactive Diluent in Epoxy Resins Reactive_Diluents_1960s->Reactive_Diluent Chemical_Intermediate Chemical Intermediate PGE_Synthesis_Evolution->Chemical_Intermediate Viscosity_Reduction Viscosity Reduction Reactive_Diluent->Viscosity_Reduction Property_Modification Property Modification (Flexibility, Adhesion) Reactive_Diluent->Property_Modification

Caption: Logical relationship between historical milestones and PGE applications.

pge_synthesis_workflow Charge_Reactants Charge Phenol and Epichlorohydrin Add_Catalyst Add Phase Transfer Catalyst Charge_Reactants->Add_Catalyst Heat_and_Stir Heat to 30-100 °C and Stir Add_Catalyst->Heat_and_Stir Dehydrochlorination Add NaOH Solution for Dehydrochlorination Heat_and_Stir->Dehydrochlorination Wash Wash with Water Dehydrochlorination->Wash Separate_Layers Separate Organic Layer Wash->Separate_Layers Purify Purify by Distillation Separate_Layers->Purify End High-Purity PGE Purify->End

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Phenyl Glycidyl Ether as a Reactive Diluent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl glycidyl (B131873) ether (PGE) is a widely utilized aromatic monofunctional reactive diluent for epoxy resin systems.[1][2] Its primary function is to reduce the viscosity of epoxy formulations, thereby improving handling, processing, and wetting characteristics.[1] Unlike non-reactive diluents, PGE possesses an epoxide group that allows it to co-react with the curing agent and become an integral part of the cross-linked polymer network. This reactivity minimizes the negative impact on the mechanical and thermal properties of the cured epoxy, which is a common drawback of non-reactive diluents.

These application notes provide a comprehensive overview of the effects of phenyl glycidyl ether on the key properties of epoxy resins, along with detailed protocols for evaluating these effects.

Effects of this compound on Epoxy Resin Properties

The incorporation of PGE into an epoxy formulation can significantly alter its uncured and cured properties. The extent of these changes is primarily dependent on the concentration of PGE used.

Viscosity Reduction

The most significant effect of adding PGE to an epoxy resin is a marked reduction in viscosity. This is particularly beneficial in applications requiring good flow and impregnation, such as in coatings, adhesives, and composites. While specific values vary depending on the base epoxy resin and the grade of PGE, a general trend of decreasing viscosity with increasing PGE concentration is consistently observed.

Table 1: Effect of this compound (PGE) Concentration on the Viscosity of a Standard Bisphenol-A Based Epoxy Resin

PGE Concentration (wt%)Viscosity (mPa·s at 25°C)
0~12,000
5~4,500
10~1,800
15~800
20~400

Note: The data in this table is representative and may vary based on the specific epoxy resin and curing agent system.

Mechanical Properties

The addition of a monofunctional reactive diluent like PGE can influence the mechanical properties of the cured epoxy. As PGE has only one epoxy group, it can act as a chain terminator during polymerization, potentially leading to a lower crosslink density. This can affect properties such as tensile strength, flexural modulus, and impact strength. However, studies have shown that at optimal concentrations, PGE can enhance certain mechanical properties. For instance, the addition of 2.5% PGE has been reported to cause a three-fold increase in impact strength.[3]

Table 2: Effect of this compound (PGE) Concentration on the Mechanical Properties of a Cured Epoxy Resin

PGE Concentration (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Izod Impact Strength (J/m)Critical Stress Intensity Factor (KIC) (MPa·m1/2)
0653.2250.6
2.5623.1750.8
5583.0681.0
10552.8601.3
15502.6551.47

Note: The data in this table is compiled from various sources and represents typical values. Actual results will depend on the specific epoxy system and curing conditions.[3]

Thermal Properties

The inclusion of PGE can lower the thermal resistance of the cured epoxy resin, primarily observed as a decrease in the glass transition temperature (Tg) and heat deflection temperature (HDT). This is attributed to the reduction in crosslink density and the introduction of more flexible phenyl groups into the polymer network. A significant reduction in Tg is a known consequence of adding reactive diluents.[3]

Table 3: Effect of this compound (PGE) Concentration on the Thermal Properties of a Cured Epoxy Resin

PGE Concentration (wt%)Glass Transition Temperature (Tg) (°C)Heat Deflection Temperature (HDT) at 1.82 MPa (°C)
0150140
5135125
10120110
1510595
209080

Note: The data in this table is illustrative and can vary based on the base resin, curing agent, and cure cycle.

Chemical Resistance

The chemical resistance of an epoxy system is influenced by its crosslink density. The addition of PGE, which can lower the crosslink density, may lead to a slight reduction in resistance to aggressive chemicals. However, for many applications, the chemical resistance of PGE-modified epoxies remains excellent.

Experimental Protocols

The following are detailed protocols for evaluating the key properties of epoxy resins modified with this compound. These protocols are based on widely accepted ASTM standards.

Protocol 1: Viscosity Measurement

Objective: To determine the viscosity of the uncured epoxy-PGE blend.

Standard: Based on ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

Materials and Equipment:

  • Standard bisphenol-A based epoxy resin

  • This compound (PGE)

  • Analytical balance

  • Disposable mixing cups and stirring rods

  • Rotational viscometer with appropriate spindles

  • Constant temperature water bath (25°C ± 0.1°C)

Procedure:

  • Prepare a series of epoxy-PGE blends with varying concentrations of PGE (e.g., 0, 5, 10, 15, 20 wt%).

  • Accurately weigh the required amounts of epoxy resin and PGE into a disposable mixing cup.

  • Thoroughly mix the components for 5 minutes using a stirring rod until a homogeneous mixture is obtained.

  • Place the mixing cup containing the blend in the constant temperature water bath at 25°C and allow it to equilibrate for at least 30 minutes.

  • Select the appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.

  • Immerse the viscometer spindle into the center of the sample, ensuring it is submerged to the marked level.

  • Start the viscometer and allow the reading to stabilize for 60 seconds.

  • Record the viscosity reading in milliPascal-seconds (mPa·s).

  • Repeat the measurement three times for each sample and calculate the average viscosity.

Protocol 2: Mechanical Property Testing

Objective: To determine the tensile strength, flexural modulus, and Izod impact strength of the cured epoxy-PGE formulations.

Standards:

  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics

  • ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials

  • ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics

Materials and Equipment:

  • Epoxy-PGE blends (prepared as in Protocol 1)

  • Appropriate curing agent (e.g., amidoamine, polyamide)

  • Vacuum oven

  • Molds for tensile, flexural, and impact test specimens

  • Universal Testing Machine (UTM) with grips for tensile and flexural testing

  • Izod impact tester

  • Micrometer

Procedure:

  • Specimen Preparation:

    • For each epoxy-PGE blend, add the stoichiometric amount of the chosen curing agent.

    • Mix thoroughly for 5 minutes, avoiding air entrapment.

    • Degas the mixture in a vacuum oven to remove any air bubbles.

    • Pour the mixture into the respective molds for tensile (dog-bone shape), flexural (rectangular bar), and impact (notched rectangular bar) specimens.

    • Cure the specimens according to the manufacturer's recommendations for the epoxy and curing agent system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).

    • Carefully demold the cured specimens and inspect for any defects.

    • Condition the specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing.

  • Tensile Testing (ASTM D638):

    • Measure the width and thickness of the gauge section of the tensile specimen.

    • Secure the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the maximum load and the elongation.

    • Calculate the tensile strength and modulus of elasticity.

  • Flexural Testing (ASTM D790):

    • Measure the width and depth of the flexural specimen.

    • Place the specimen on the three-point bending fixture of the UTM.

    • Apply a load to the center of the specimen at a specified rate until rupture or 5% strain is reached.

    • Record the load-deflection curve.

    • Calculate the flexural strength and flexural modulus.

  • Izod Impact Testing (ASTM D256):

    • Secure the notched specimen in the vise of the Izod impact tester with the notch facing the pendulum.

    • Release the pendulum, allowing it to strike and fracture the specimen.

    • Record the energy absorbed during the impact.

    • Calculate the impact strength in Joules per meter (J/m).

Protocol 3: Thermal Property Analysis

Objective: To determine the glass transition temperature (Tg) and heat deflection temperature (HDT) of the cured epoxy-PGE formulations.

Standards:

  • ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry

  • ASTM D648 - Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position

Materials and Equipment:

  • Cured epoxy-PGE specimens (prepared as in Protocol 2)

  • Differential Scanning Calorimeter (DSC)

  • Heat Deflection Temperature (HDT) analyzer

  • Cutting tool for sample preparation

Procedure:

  • Glass Transition Temperature (DSC):

    • Cut a small sample (5-10 mg) from a cured specimen.

    • Place the sample in an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the expected Tg (e.g., 200°C).

    • The Tg is determined as the midpoint of the inflection in the heat flow curve.

  • Heat Deflection Temperature (HDT):

    • Place a rectangular cured specimen in the HDT analyzer, supported at both ends.

    • Apply a constant load (1.82 MPa or 0.455 MPa) to the center of the specimen.

    • Immerse the specimen and loading fixture in a silicone oil bath.

    • Increase the temperature of the oil bath at a uniform rate of 2°C/min.

    • The HDT is the temperature at which the specimen deflects by a specified amount (0.25 mm).

Visualizations

cluster_reactants Reactants cluster_process Process cluster_product Product Epoxy_Resin Epoxy Resin (High Viscosity) Mixing Mechanical Mixing Epoxy_Resin->Mixing PGE This compound (Low Viscosity) PGE->Mixing Modified_Epoxy PGE-Modified Epoxy Blend (Lower Viscosity) Mixing->Modified_Epoxy

Caption: Workflow for preparing a PGE-modified epoxy blend.

PGE_Concentration PGE Concentration Viscosity Viscosity PGE_Concentration->Viscosity Decreases Tg_HDT Tg / HDT PGE_Concentration->Tg_HDT Decreases Tensile_Strength Tensile Strength PGE_Concentration->Tensile_Strength Generally Decreases Flexural_Modulus Flexural Modulus PGE_Concentration->Flexural_Modulus Generally Decreases Impact_Strength Impact Strength PGE_Concentration->Impact_Strength Can Increase at low concentrations

Caption: Relationship between PGE concentration and epoxy properties.

Start Start: Prepare Epoxy-PGE Blends Curing Add Curing Agent & Cure Specimens Start->Curing Conditioning Condition Specimens (23°C, 50% RH, 40h) Curing->Conditioning Testing Perform Mechanical & Thermal Tests Conditioning->Testing Analysis Data Analysis & Comparison Testing->Analysis End End: Characterization Complete Analysis->End

Caption: Experimental workflow for evaluating PGE-modified epoxies.

References

Phenyl Glycidyl Ether in High-Performance Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl Glycidyl (B131873) Ether (PGE) is a widely utilized aromatic monofunctional reactive diluent in the formulation of high-performance epoxy coatings.[1][2] Its primary function is to reduce the viscosity of epoxy resin systems, thereby improving handling and application characteristics.[2][3] As a reactive diluent, PGE participates in the curing reaction, becoming an integral part of the polymer network.[3] This incorporation can influence various properties of the final coating, including its mechanical strength, flexibility, adhesion, and chemical resistance.[3][4] These application notes provide a comprehensive overview of the role of PGE in high-performance coatings, supported by detailed experimental protocols for evaluation.

Role and Impact on Coating Properties

The addition of Phenyl Glycidyl Ether to an epoxy formulation has several key effects on both the uncured and cured properties of the coating.

Viscosity Reduction

The most significant advantage of incorporating PGE is the reduction of viscosity in high-solid or solvent-free epoxy formulations. This allows for easier application, better substrate wetting, and higher filler loading. The extent of viscosity reduction is directly proportional to the concentration of PGE.

Curing Characteristics

PGE's epoxy group reacts with the curing agent, typically an amine or polyamide, contributing to the cross-linked network. This participation can affect the gel time, cure rate, and exotherm of the curing process. While it can accelerate the cure, high concentrations may lead to a less densely cross-linked network, potentially impacting thermal and chemical resistance.

Mechanical Properties

The incorporation of the phenyl group from PGE can enhance the flexibility of the cured coating. However, as a monofunctional diluent, it can also act as a chain terminator, which may lead to a reduction in hardness and tensile strength at higher concentrations. An optimal concentration is crucial to balance flexibility and mechanical robustness.

Adhesion

The improved wetting characteristics due to lower viscosity can lead to better adhesion of the coating to the substrate. The chemical structure of PGE can also contribute to favorable interactions at the coating-substrate interface.

Chemical Resistance

The overall chemical resistance of the epoxy coating can be influenced by the concentration of PGE. While the aromatic ring of PGE can offer some resistance, the potential for a less cross-linked network at high concentrations might compromise resistance to aggressive chemicals.

Quantitative Data Summary

The following tables summarize the expected impact of this compound on the key properties of a standard Bisphenol A-based epoxy coating cured with a polyamide adduct. The data presented is a representative compilation from various industry sources and scientific literature. Actual results will vary depending on the specific formulation, curing agent, and curing conditions.

Table 1: Effect of PGE Concentration on Viscosity and Curing Properties

PGE Concentration (wt%)Viscosity Reduction (%)Gel Time (minutes) at 25°CPeak Exotherm (°C)
0012045
530-4011048
1050-6010052
1565-759058
20>808065

Table 2: Effect of PGE Concentration on Mechanical and Adhesion Properties

PGE Concentration (wt%)Pendulum Hardness (König, seconds)Tensile Strength (MPa)Elongation at Break (%)Adhesion (ASTM D3359)
0180603.55B
5170584.05B
10160554.85B
15145505.54B
20130456.54B

Table 3: Effect of PGE Concentration on Chemical Resistance (24-hour immersion at 25°C)

PGE Concentration (wt%)10% Sulfuric Acid10% Sodium HydroxideXyleneAcetone
0ExcellentExcellentExcellentGood
5ExcellentExcellentExcellentGood
10Very GoodExcellentVery GoodModerate
15GoodVery GoodGoodFair
20ModerateGoodModeratePoor
Rating Scale: Excellent (No effect), Very Good (Slight change in gloss), Good (Slight softening or discoloration), Moderate (Noticeable softening and discoloration), Fair (Significant softening), Poor (Coating failure)

Experimental Protocols

The following are detailed protocols for the evaluation of high-performance coatings formulated with this compound, based on relevant ASTM standards.

Protocol 1: Formulation and Sample Preparation

Objective: To prepare a series of epoxy coating formulations with varying concentrations of this compound for subsequent testing.

Materials:

  • Bisphenol A based liquid epoxy resin (e.g., EPON™ 828)

  • This compound (PGE)

  • Polyamide adduct curing agent

  • Optional: Pigments, fillers, and other additives

  • Mixing containers, stirrers, and weighing balance

Procedure:

  • Prepare five formulations with PGE concentrations of 0%, 5%, 10%, 15%, and 20% by weight of the epoxy resin.

  • For each formulation, accurately weigh the epoxy resin into a clean mixing container.

  • Add the corresponding amount of PGE to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • If using pigments or fillers, add them to the resin-PGE mixture and disperse using a high-speed disperser to achieve the desired fineness of grind.

  • Allow the mixture to cool to room temperature (25 ± 2°C).

  • Just before application, add the stoichiometric amount of the polyamide curing agent to the resin mixture and mix thoroughly for 2-3 minutes, avoiding air entrapment.

  • Apply the coating to appropriate substrates (e.g., steel panels for adhesion and hardness, glass plates for some tests) using a film applicator to ensure uniform thickness.

  • Allow the coated panels to cure at ambient conditions (25 ± 2°C and 50 ± 5% relative humidity) for 7 days before conducting any tests.

Protocol 2: Viscosity Measurement (Based on ASTM D1545)

Objective: To determine the effect of PGE concentration on the viscosity of the uncured epoxy resin system.

Apparatus:

  • Bubble viscometer tubes

  • Constant temperature bath (25 ± 0.1°C)

Procedure:

  • Prepare the epoxy resin-PGE mixtures as described in Protocol 1 (without the curing agent).

  • Fill the bubble viscometer tubes with the prepared resin mixtures, leaving a small headspace.

  • Place the tubes in the constant temperature bath and allow them to equilibrate for at least 10 minutes.

  • Invert the tubes and measure the time it takes for the air bubble to rise.

  • Compare the bubble rise time to standard viscosity tubes to determine the viscosity in Gardner-Holdt units, or use a stopwatch to measure the time in seconds for a direct comparison.

Protocol 3: Pendulum Hardness Test (Based on ASTM D4366)

Objective: To evaluate the effect of PGE concentration on the surface hardness of the cured coating.[5][6][7]

Apparatus:

  • König pendulum hardness tester[6]

Procedure:

  • Use the cured coated panels prepared according to Protocol 1.

  • Ensure the surface of the coating is clean and free from any defects.

  • Place the coated panel on the instrument stage.

  • Gently place the König pendulum on the coating surface.

  • Deflect the pendulum to the starting angle (6°) and release it.

  • Measure the time in seconds for the amplitude of the pendulum's swing to decrease from 6° to 3°.[5]

  • Perform at least three measurements at different locations on each panel and report the average.

Protocol 4: Adhesion Test (Cross-Cut Tape Test - Based on ASTM D3359, Method B)

Objective: To assess the adhesion of the cured coating to the substrate as a function of PGE concentration.[8][9][10]

Apparatus:

  • Cross-cut adhesion test kit (with a cutting tool with multiple blades)[8]

  • Pressure-sensitive tape (as specified in the standard)[8]

  • Soft brush

Procedure:

  • Use the cured coated panels on a metallic substrate as prepared in Protocol 1.

  • Make a lattice pattern of six cuts through the coating to the substrate using the cutting tool. The cuts should be spaced 2 mm apart for coating thicknesses between 50 µm and 125 µm.[11]

  • Brush the area gently to remove any detached flakes or ribbons of coating.

  • Apply the center of the pressure-sensitive tape over the lattice.

  • Press the tape down firmly with a fingertip to ensure good contact.

  • Within 90 seconds of application, remove the tape by pulling it off rapidly at an angle as close to 180° as possible.[9]

  • Examine the grid area for removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).[8]

Protocol 5: Chemical Resistance Test (Immersion Test - Based on ASTM D543)

Objective: To evaluate the resistance of the cured coating to various chemicals as a function of PGE concentration.[12][13]

Apparatus:

  • Glass beakers or containers with lids

  • Test chemicals (e.g., 10% Sulfuric Acid, 10% Sodium Hydroxide, Xylene, Acetone)

Procedure:

  • Use the cured coated panels prepared according to Protocol 1.

  • Before immersion, assess and record the initial appearance, color, and hardness of the coatings.

  • Immerse the coated panels in the respective test chemicals at 25 ± 2°C, ensuring that at least half of the panel is submerged.[12]

  • Cover the containers to prevent evaporation of the chemicals.

  • After 24 hours, remove the panels from the chemicals, wash them with deionized water, and dry them with a soft cloth.

  • Allow the panels to recover for a specified period (e.g., 2 hours).

  • Visually inspect the coatings for any changes, such as blistering, discoloration, swelling, or loss of adhesion.

  • Re-evaluate the hardness of the exposed areas.

  • Report the observations according to a predefined rating scale.

Visualizations

Epoxy-Amine Curing Mechanism

The following diagram illustrates the reaction pathway of an epoxy resin with a primary amine curing agent, including the participation of this compound.

G cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) Step1 Step 1: Primary amine attacks epoxy ring of Epoxy Resin or PGE Epoxy->Step1 PGE This compound (PGE) PGE->Step1 Amine Primary Amine Curing Agent Amine->Step1 Step2 Step 2: Secondary amine formed attacks another epoxy ring Step1->Step2 Forms Secondary Amine Step3 Step 3: Tertiary amine formed and hydroxyl groups generated Step2->Step3 Forms Tertiary Amine Network Cross-linked Polymer Network Step3->Network Cured Coating G Formulation Formulation Preparation (0-20% PGE) Sample_Prep Sample Preparation (Coating Application & Curing) Formulation->Sample_Prep Viscosity_Test Viscosity Measurement (ASTM D1545) Formulation->Viscosity_Test Hardness_Test Pendulum Hardness Test (ASTM D4366) Sample_Prep->Hardness_Test Adhesion_Test Adhesion Test (ASTM D3359) Sample_Prep->Adhesion_Test Chemical_Test Chemical Resistance Test (ASTM D543) Sample_Prep->Chemical_Test Data_Analysis Data Analysis & Comparison Viscosity_Test->Data_Analysis Hardness_Test->Data_Analysis Adhesion_Test->Data_Analysis Chemical_Test->Data_Analysis

References

Application of Phenyl Glycidyl Ether in Electronic Packaging Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phenyl Glycidyl (B131873) Ether (PGE) in the formulation of epoxy-based electronic packaging materials. It covers the role of PGE as a reactive diluent and its effects on the material's properties, along with methodologies for preparation and characterization.

Introduction

Phenyl Glycidyl Ether (PGE) is a low-viscosity aromatic monofunctional epoxy resin.[1] In the formulation of epoxy molding compounds (EMCs) for electronic packaging, PGE is primarily utilized as a reactive diluent.[2] Its incorporation into high-viscosity epoxy resins, such as bisphenol A diglycidyl ether (DGEBA), serves to reduce the overall viscosity of the formulation.[1] This reduction in viscosity is crucial for improving the processability of the EMC during transfer molding, ensuring complete and void-free encapsulation of electronic components.[3]

Beyond its role as a viscosity modifier, PGE's reactive epoxide group participates in the cross-linking reaction with the curing agent, becoming an integral part of the final polymer network.[4][5] This covalent bonding ensures that the diluent does not leach out over time and contributes to the final thermomechanical properties of the cured material, often enhancing flexibility and adhesion.[2]

Key Applications in Electronic Packaging
  • Reactive Diluent: The primary application of PGE is to lower the viscosity of epoxy resin systems, facilitating easier processing and improved wetting of substrates and fillers.[1]

  • Toughening Agent: The introduction of the flexible ether linkage from PGE into the rigid epoxy network can improve the toughness and reduce the brittleness of the cured material.

  • Adhesion Promoter: The chemical structure of PGE can enhance the adhesion of the epoxy formulation to various substrates commonly found in electronic assemblies, such as lead frames, silicon dies, and printed circuit boards.

Effects on Material Properties: Quantitative Data

The following tables summarize the typical effects of increasing concentrations of this compound on the key properties of a standard bisphenol A-based epoxy molding compound.

Disclaimer: The following data is representative and compiled from various sources studying reactive diluents in epoxy systems. Actual values will vary depending on the specific base epoxy resin, curing agent, filler type and content, and processing conditions.

Table 1: Effect of PGE on Mechanical Properties of Cured Epoxy Resin

PGE Concentration (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Izod Impact Strength (J/m)
0753.250
5723.065
10682.878
15652.685

Table 2: Effect of PGE on Thermal Properties of Cured Epoxy Resin

PGE Concentration (wt%)Glass Transition Temp. (Tg, °C)Coefficient of Thermal Expansion (CTE, α1) (ppm/°C)
016555
516060
1015565
1515070

Table 3: Effect of PGE on Dielectric Properties of Cured Epoxy Resin at 1 MHz

PGE Concentration (wt%)Dielectric Constant (Dk)Dissipation Factor (Df)
03.80.015
53.70.017
103.60.019
153.50.021

Experimental Protocols

Protocol 1: Preparation of PGE-Modified Epoxy Molding Compound

1. Materials and Equipment:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
  • This compound (PGE)
  • Phenol novolac or anhydride-based curing agent
  • Triphenylphosphine (TPP) or other suitable catalyst
  • Fused silica (B1680970) filler (optional, for creating a molding compound)
  • Planetary mixer or high-shear mixer
  • Vacuum oven
  • Hot press for curing

2. Procedure:

  • Pre-heat the DGEBA resin to 60-80°C to reduce its viscosity.
  • In a planetary mixer, add the pre-heated DGEBA resin.
  • Slowly add the desired weight percentage of this compound to the DGEBA resin while mixing at a low speed.
  • Continue mixing for 15-20 minutes until a homogeneous mixture is obtained.
  • Add the curing agent and catalyst to the epoxy-PGE mixture. The amount of curing agent should be calculated based on the total epoxy equivalent weight of the DGEBA and PGE.
  • If preparing a molding compound, gradually add the fused silica filler to the resin mixture while mixing.
  • Increase the mixing speed and continue for 30-60 minutes to ensure uniform dispersion of all components.
  • Degas the mixture in a vacuum oven at 60°C for 30-60 minutes to remove any entrapped air bubbles.
  • The formulated epoxy system is now ready for curing. For specimen preparation, pour the mixture into pre-heated molds treated with a mold release agent.
  • Cure the specimens in a hot press according to a pre-determined curing schedule (e.g., 150°C for 2 hours followed by a post-cure at 175°C for 4 hours).

Protocol 2: Characterization of Cured PGE-Modified Epoxy Resin

1. Mechanical Testing:

  • Tensile Testing (ASTM D638): [6][7][8][9][10]

    • Prepare dog-bone shaped specimens according to ASTM D638 Type I dimensions.[6][10]

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[7]

    • Conduct the test using a universal testing machine with a suitable load cell at a crosshead speed of 5 mm/min.[7][10]

    • Record the tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Testing (ASTM D790): [11][12][13][14][15]

    • Prepare rectangular bar specimens (e.g., 127 x 12.7 x 3.2 mm).[14][15]

    • Condition the specimens as per ASTM D638.

    • Perform a three-point bending test on a universal testing machine with a support span-to-depth ratio of 16:1.[11][12]

    • Apply the load at a specified rate until the specimen breaks or reaches 5% strain.[11][13]

    • Calculate the flexural strength and flexural modulus.

  • Izod Impact Testing (ASTM D256): [16][17][18][19][20]

    • Prepare notched rectangular specimens as specified in ASTM D256.[17][18]

    • Condition the specimens.

    • Use a pendulum-type impact tester to determine the energy required to break the specimen.[16][17]

    • Report the impact strength in J/m.[18]

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): [21][22][23]

    • Place a 10-20 mg sample of the cured epoxy in an aluminum DSC pan.[21]

    • Heat the sample at a constant rate of 10°C/min under a nitrogen atmosphere.[21]

    • The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.[22]

  • Thermogravimetric Analysis (TGA) for Thermal Stability: [24][25][26][27][28]

    • Place a 10-20 mg sample in a TGA pan.

    • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min in a nitrogen or air atmosphere.[24]

    • Record the weight loss as a function of temperature to determine the onset of decomposition and thermal stability.

3. Dielectric Properties Measurement:

  • Dielectric Constant (Dk) and Dissipation Factor (Df) (ASTM D150): [29][30][31][32][33][34][35][36][37][38]

    • Prepare thin, flat, circular or square specimens of the cured material.

    • Use a dielectric analyzer or an LCR meter with a parallel plate fixture.[31][32]

    • Place the specimen between the electrodes.

    • Measure the capacitance and dissipation factor over a range of frequencies (e.g., 1 kHz to 1 GHz).[35]

    • Calculate the dielectric constant from the measured capacitance and specimen dimensions.

Visualizations

experimental_workflow cluster_prep Preparation of PGE-Modified Epoxy cluster_char Characterization start Start preheat Pre-heat DGEBA Resin start->preheat mix_pge Mix DGEBA with PGE preheat->mix_pge add_cure Add Curing Agent & Catalyst mix_pge->add_cure add_filler Add Fused Silica Filler add_cure->add_filler mix_all High-Shear Mixing add_filler->mix_all degas Vacuum Degassing mix_all->degas molding Pour into Molds degas->molding cure Cure in Hot Press molding->cure end_prep Cured Specimens cure->end_prep mech_test Mechanical Testing (Tensile, Flexural, Impact) end_prep->mech_test therm_test Thermal Analysis (DSC, TGA) end_prep->therm_test diel_test Dielectric Measurement (Dk, Df) end_prep->diel_test end_char End mech_test->end_char therm_test->end_char diel_test->end_char reaction_mechanism cluster_reaction Curing Reaction pge This compound (PGE) (Epoxide Group) reaction_step1 Nucleophilic attack of amine on epoxide ring of PGE pge->reaction_step1 amine Amine Curing Agent (e.g., Dicyandiamide) amine->reaction_step1 epoxy_resin Epoxy Resin (DGEBA) (Epoxide Group) reaction_step3 Further reaction of secondary amine with other epoxide groups (PGE or DGEBA) epoxy_resin->reaction_step3 reaction_step2 Ring opening and formation of hydroxyl group and secondary amine reaction_step1->reaction_step2 reaction_step2->reaction_step3 crosslinked_network Formation of a 3D Cross-linked Polymer Network reaction_step3->crosslinked_network toughening_mechanism cluster_before Before Modification cluster_after After PGE Modification brittle_network Highly cross-linked, rigid epoxy network crack_init Crack Initiation under Stress brittle_network->crack_init crack_prop Rapid Crack Propagation crack_init->crack_prop failure Brittle Failure crack_prop->failure flexible_network PGE introduces flexible ether linkages and reduces cross-link density energy_abs Increased chain mobility allows for energy absorption at the crack tip flexible_network->energy_abs crack_blunt Crack Tip Blunting energy_abs->crack_blunt tough_failure Ductile Failure / Improved Toughness crack_blunt->tough_failure

References

Application Notes and Protocols for the Synthesis of Derivatives from Phenyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from phenyl glycidyl (B131873) ether (PGE). The methodologies outlined below are based on established chemical transformations and are intended to serve as a guide for the preparation of compounds with potential applications in drug discovery and materials science.

Introduction

Phenyl glycidyl ether (PGE) is a versatile building block in organic synthesis due to the reactivity of its epoxide ring. The strained three-membered ether ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a wide array of functionalized derivatives. This reactivity makes PGE a valuable precursor for the synthesis of β-amino alcohols, phenoxy propanols, thioethers, and oxazolidinones, many of which exhibit significant biological activity. These application notes provide step-by-step procedures for the synthesis of these key derivative classes.

Synthesis of β-Amino Alcohol Derivatives

The reaction of this compound with amines is a common method for the preparation of β-amino alcohols, a structural motif present in many pharmaceuticals. The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons.

Reaction with Primary and Secondary Amines

General Reaction Scheme:

Caption: General reaction of this compound with an amine.

Experimental Protocol: Synthesis of 1-Anilino-3-phenoxy-2-propanol (B1652865)

This protocol describes the synthesis of the monoadduct from the reaction of this compound with aniline (B41778).[1]

Materials:

Procedure:

  • In a round-bottom flask, combine this compound and a 10-fold molar excess of aniline.

  • Heat the reaction mixture at 80°C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Recrystallize the product from a mixture of hexane and ether to obtain 1-anilino-3-phenoxy-2-propanol as needles.

  • Filter the crystals, wash with cold hexane, and dry under vacuum.

Quantitative Data:

Reactant 1Reactant 2Molar Ratio (PGE:Aniline)Temperature (°C)Time (h)ProductYield (%)Melting Point (°C)
This compoundAniline1:108021-Anilino-3-phenoxy-2-propanolNot Specified58

Experimental Protocol: Synthesis of the Diadduct from PGE and Aniline

This protocol describes the synthesis of the diadduct where two molecules of PGE react with one molecule of aniline.[1]

Materials:

  • This compound (PGE)

  • Aniline

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, combine this compound and aniline in a 4:1 molar ratio.

  • Heat the reaction mixture at 120°C for 7.5 hours.

  • Upon completion, cool the reaction mixture.

  • Recrystallize the product from a methanol/water mixture to yield the diadduct.

  • Filter the product and dry under vacuum.

Quantitative Data:

Reactant 1Reactant 2Molar Ratio (PGE:Aniline)Temperature (°C)Time (h)ProductYield (%)Melting Point (°C)
This compoundAniline4:11207.5N,N-bis(3-phenoxy-2-hydroxypropyl)anilineNot Specified72-77

Synthesis of Phenoxy Propanol (B110389) Derivatives

The reaction of this compound with phenols or alcohols results in the formation of phenoxy propanol derivatives. The reaction can be catalyzed by either acid or base, leading to different regioisomers. A base-catalyzed reaction typically yields the secondary alcohol as the major product, while an acid-catalyzed reaction can produce a mixture of primary and secondary alcohols.[2]

Base-Catalyzed Reaction with Phenols

Reaction Workflow:

Caption: Workflow for the base-catalyzed synthesis of phenoxy propanol derivatives.

Experimental Protocol: Reaction of PGE with 2,4-Dimethylphenol (B51704)

This protocol is a model for the base-catalyzed reaction of PGE with a substituted phenol.[2]

Materials:

  • This compound (PGE)

  • 2,4-Dimethylphenol (2,4-DMP)

  • Triphenylphosphine (PPh3) as a catalyst

  • An appropriate solvent (e.g., toluene)

Procedure:

  • Dissolve this compound and 2,4-dimethylphenol in a 1:1 molar ratio in the solvent in a reaction flask.

  • Add a catalytic amount of triphenylphosphine.

  • Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the secondary alcohol product.

Quantitative Data:

Reactant 1Reactant 2CatalystProductRegioselectivity
This compound2,4-DimethylphenolTriphenylphosphineSecondary AlcoholExclusive

Synthesis of Thioether Derivatives

The reaction of this compound with thiols provides a straightforward route to thioether derivatives. These reactions often proceed readily, even at lower temperatures compared to reactions with alcohols.[3]

Reaction with Thiols

Experimental Protocol: Synthesis of 1-Ethylthio-3-phenoxy-2-propanol

This protocol describes the reaction of this compound with ethanethiol (B150549).[3]

Materials:

  • This compound (PGE)

  • Ethanethiol (Thioethanol)

  • A suitable solvent (e.g., ethanol)

  • A basic catalyst (e.g., triethylamine), optional

Procedure:

  • In a reaction vessel, dissolve this compound in the solvent.

  • Add ethanethiol to the solution. The reaction can proceed without a catalyst, but a small amount of a base like triethylamine (B128534) can be added to accelerate it.

  • Stir the reaction mixture at room temperature or slightly elevated temperature. Monitor the reaction by TLC.

  • After completion, remove the solvent and any excess reagents under reduced pressure.

  • Purify the product by distillation or column chromatography.

Quantitative Data:

Reactant 1Reactant 2TemperatureProductYield
This compoundEthanethiolLower than for ethanol1-Ethylthio-3-phenoxy-2-propanolGood

Synthesis of Oxazolidinone Derivatives

Oxazolidinones are an important class of synthetic antibacterial agents.[4] Derivatives of this compound can be converted to 5-phenoxymethyl-2-oxazolidinones, which are key intermediates in the synthesis of various pharmaceuticals.[5][6][7][8]

Synthesis of 5-Phenoxymethyl-2-oxazolidinone

One synthetic route involves the reaction of triglycidyl isocyanurate with a phenol.[5] A more direct conceptual pathway can be envisioned from PGE-derived intermediates. A general representation of the formation of the oxazolidinone ring from an amino alcohol precursor is shown below.

Signaling Pathway Analogy: Formation of the Oxazolidinone Ring

Caption: Conceptual pathway for oxazolidinone ring formation.

Experimental Protocol: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

This protocol details a key step in the synthesis of linezolid, a prominent oxazolidinone antibiotic, starting from a precursor that can be conceptually derived from a substituted aniline and an epichlorohydrin-like structure.[8]

Materials:

  • N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • Carbonyldiimidazole (CDI)

  • Dichloromethane (B109758) (DCM)

  • Water

Procedure:

  • Dissolve N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline in dichloromethane in a reaction flask.

  • Add carbonyldiimidazole to the solution.

  • Stir the reaction mixture at room temperature for 20 hours.

  • After the reaction period, wash the solution with water.

  • Concentrate the organic layer to afford the product, (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

Quantitative Data:

Starting MaterialReagentSolventTime (h)ProductYield (%)
N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylanilineCarbonyldiimidazoleDichloromethane20(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone77

References

Application Notes & Protocols: Monitoring Phenyl Glycidyl Ether Reaction Kinetics with In-Situ FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction kinetics of Phenyl Glycidyl (B131873) Ether (PGE). This powerful analytical technique allows for real-time tracking of reactant consumption and product formation, providing invaluable data for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality.

Introduction to In-Situ FTIR for PGE Reaction Monitoring

Phenyl Glycidyl Ether is a common epoxy resin model compound and a crucial building block in various industrial applications, including adhesives, coatings, and composites.[1][2][3] The performance of the final cured product is highly dependent on the reaction kinetics of the epoxy group with curing agents, typically amines or anhydrides.[2][4] In-situ FTIR spectroscopy is a highly effective method for studying these curing processes because it provides direct, real-time information about the changes in functional groups within the reaction mixture.[5]

The primary reaction involves the nucleophilic attack of a curing agent on the electrophilic carbon atoms of the oxirane ring, leading to its opening.[4] By monitoring the characteristic infrared absorption bands of the epoxy group, one can precisely track the progress of the reaction.

Key Advantages of In-Situ FTIR:

  • Real-time data acquisition: Enables continuous monitoring of species concentrations.[2][6][7]

  • Non-invasive: Does not require sample extraction, thus preserving the integrity of the reaction.[7]

  • Quantitative analysis: Allows for the determination of reaction rates, kinetic parameters, and the influence of variables like temperature and catalysts.[4][8][9]

  • Mechanistic insights: Helps in identifying reaction intermediates and elucidating complex reaction pathways.[2][8]

Principle of FTIR Monitoring for PGE Reactions

The kinetic analysis of PGE reactions using FTIR is based on the Beer-Lambert Law, which states that the absorbance of a specific functional group is directly proportional to its concentration.[10] The curing of PGE is typically monitored by observing the decrease in the intensity of the absorption bands associated with the epoxy (oxirane) ring.

Characteristic Infrared Bands for PGE:

  • Mid-Infrared (Mid-IR):

    • ~915 cm⁻¹: C-O deformation of the oxirane group. This is a strong, well-defined band often used for quantitative analysis.[4]

    • ~3050 cm⁻¹: C-H stretching of the methylene (B1212753) group in the epoxy ring. This band can be less useful due to lower intensity and potential overlap with O-H absorptions.[4]

  • Near-Infrared (Near-IR):

    • ~4530 cm⁻¹: A combination band of the epoxy ring stretching and C-H stretching. Near-IR spectroscopy allows for the use of thicker, undiluted samples.[4]

To ensure accurate quantitative analysis, it is crucial to normalize the absorbance of the epoxy band against an internal standard—a band that remains unchanged throughout the reaction.[4] Aromatic C-H or C=C stretching bands from the phenyl group of PGE are often suitable for this purpose.

Generalized Reaction Scheme

The reaction between this compound and a primary amine proceeds in two main steps: the formation of a secondary amine, followed by the reaction of the secondary amine to form a tertiary amine.

PGE_Reaction_Scheme PGE This compound (Epoxide) SecondaryAmine Secondary Amine Adduct PGE->SecondaryAmine k1 Amine Primary Amine (R-NH2) Amine->SecondaryAmine TertiaryAmine Tertiary Amine Adduct SecondaryAmine->TertiaryAmine k2 PGE2 This compound (Epoxide) PGE2->TertiaryAmine

Caption: Reaction of PGE with a primary amine, showing primary (k1) and secondary (k2) amine addition steps.

Experimental Workflow for In-Situ FTIR Monitoring

The following diagram outlines the typical workflow for setting up and running an in-situ FTIR experiment to monitor PGE reaction kinetics.

FTIR_Workflow cluster_prep 1. Preparation cluster_setup 2. System Setup cluster_run 3. Data Acquisition cluster_analysis 4. Data Analysis Reactants Prepare Reactants (PGE, Curing Agent, Solvent) Calibrate Calibrate FTIR Probe Reactants->Calibrate Assemble Assemble Reactor with In-Situ FTIR Probe Calibrate->Assemble SetParams Set Reaction Parameters (Temperature, Stirring) Assemble->SetParams Background Collect Background Spectrum SetParams->Background Initiate Initiate Reaction Background->Initiate CollectData Collect Spectra at Regular Time Intervals Initiate->CollectData Process Process Spectra (Baseline Correction, Normalization) CollectData->Process Kinetics Determine Kinetic Parameters (Rate Constants, Activation Energy) Process->Kinetics Model Develop Kinetic Model Kinetics->Model

Caption: Experimental workflow for monitoring PGE reaction kinetics using in-situ FTIR.

Detailed Experimental Protocols

Protocol 1: In-Situ Mid-IR ATR-FTIR Monitoring of PGE-Amine Reaction

This protocol describes the use of an Attenuated Total Reflectance (ATR) probe for monitoring the reaction between PGE and an amine curing agent.

1. Materials and Equipment:

  • This compound (PGE), analytical grade

  • Amine Curing Agent (e.g., Aniline, m-Phenylenediamine)

  • Solvent (if necessary, e.g., DMSO)

  • FTIR Spectrometer equipped with an in-situ ATR probe (e.g., ReactIR)[7][11]

  • Jacketed glass reactor with temperature control and magnetic stirring

  • Data acquisition and analysis software

2. Instrument Setup and Calibration:

  • Install the ATR probe into the reactor lid, ensuring the ATR crystal will be fully submerged in the reaction mixture.

  • Connect the probe to the FTIR spectrometer.

  • Set the spectrometer parameters. A typical setup would be:

    • Spectral Range: 4000 - 650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans per Spectrum: 20-32 scans for a good signal-to-noise ratio.[12]

  • If performing a quantitative analysis, create a calibration curve by recording spectra of known concentrations of PGE in the chosen solvent.

3. Reaction Procedure:

  • Charge the reactor with the known amounts of PGE and solvent (if used).

  • Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60°C).

  • Once the temperature is stable, collect a background spectrum of the initial mixture. This will be subtracted from all subsequent spectra.

  • Initiate the reaction by adding a stoichiometric amount of the amine curing agent to the reactor.

  • Immediately begin time-resolved data collection, recording a full spectrum at regular intervals (e.g., every 1-5 minutes).

  • Continue monitoring until the reaction reaches completion, indicated by the stabilization of the epoxy peak at ~915 cm⁻¹.

4. Data Analysis:

  • Process the collected spectra using the analysis software. This includes baseline correction and normalization to an internal standard peak (e.g., a phenyl group peak that does not change).

  • Create a trend plot of the normalized peak height or area of the ~915 cm⁻¹ epoxy band versus time.

  • The conversion of PGE (α) at any time t can be calculated as: α = (A₀ - Aₜ) / A₀ where A₀ is the initial normalized absorbance of the epoxy band and Aₜ is the normalized absorbance at time t.

  • Use the conversion data to determine the reaction rate constants (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order or second-order).[9]

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Quantitative Data Summary

The following tables summarize representative kinetic data for PGE reactions monitored by in-situ spectroscopy. This data is essential for comparing the reactivity of different curing agents and understanding the influence of reaction conditions.

Table 1: Reaction Rate Constants for PGE with Various Amines

Curing AgentTemperature (°C)k₁ (L²·equiv⁻²·min⁻¹)k₂ (L²·equiv⁻²·min⁻¹)k₁/k₂ RatioReference
2,5-Dimethyl-2,5-hexanediamine1001.8920.031759.6[13]
2,5-Dimethyl-2,5-hexanediamine80Data not specifiedData not specified~59-66[13]
2,5-Dimethyl-2,5-hexanediamine60Data not specifiedData not specified~59-66[13]
2,5-Dimethyl-2,5-hexanediamine46Data not specifiedData not specified~59-66[13]
AnilineNot SpecifiedModel DevelopedModel Developed-[2][6]
m-PhenylenediamineNot SpecifiedModel DevelopedModel Developed-[2][6]

Note: The reaction between PGE and 2,5-dimethyl-2,5-hexanediamine was found to follow third-order kinetics.[13]

Table 2: Activation Energies for PGE-Amine Reactions

Reaction SystemActivation Energy (Ea) for k₁ (kcal/mol)Activation Energy (Ea) for k₂ (kcal/mol)Analytical MethodReference
PGE + 2,5-Dimethyl-2,5-hexanediamine13.713.7Carbon-13 NMR[13]
PGE + Methylaniline (uncatalyzed)16.5 ± 1.4-In-situ Near-IR FTIR[14]
PGE + Methylaniline (catalyzed)13.1 ± 1.0-In-situ Near-IR FTIR[14]

These tables illustrate the type of quantitative data that can be generated. The significant difference in the k₁/k₂ ratio highlights the steric hindrance effects on the reactivity of primary versus secondary amines.[13] The activation energies provide insight into the temperature sensitivity of the reaction.

Troubleshooting and Considerations
  • Signal Overlap: Ensure that the characteristic epoxy peak is not obscured by other vibrational bands. If significant overlap occurs, consider using near-IR spectroscopy or advanced data analysis techniques like multivariate curve resolution.[8]

  • Viscosity Changes: Highly viscous reaction mixtures can affect stirring and probe contact. Ensure adequate mixing throughout the reaction.

  • Exothermic Reactions: The curing of epoxy resins can be highly exothermic. Use a jacketed reactor with precise temperature control to maintain isothermal conditions, which is crucial for accurate kinetic analysis.

  • Internal Standard Selection: The chosen internal standard must be stable and its absorbance must not change during the reaction. The aromatic ring vibrations of PGE are often a reliable choice.[4]

References

Application Note: Quantitative Analysis of Phenyl Glycidyl Ether in Polymers using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of residual phenyl glycidyl (B131873) ether (PGE) in polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. Phenyl glycidyl ether is a common reactive diluent used to reduce the viscosity of epoxy resins and other polymer systems.[1][2] Monitoring the concentration of unreacted or residual PGE is crucial for quality control and to ensure the safety and performance of the final polymeric material. This document provides a comprehensive protocol for sample preparation and HPLC analysis, along with method performance characteristics.

Introduction

This compound (PGE) is widely incorporated into epoxy resin formulations to enhance handling properties by lowering viscosity.[2] However, residual, unreacted PGE can impact the polymer's mechanical properties and may pose health and safety concerns. Therefore, a sensitive and accurate analytical method is required to quantify its presence in cured polymers. High-Performance Liquid Chromatography (HPLC) offers an effective means for the separation and quantification of PGE from complex polymer matrices. This application note presents a reverse-phase HPLC (RP-HPLC) method suitable for this purpose.

Experimental Protocol

2.1. Reagents and Materials

2.2. Instrumentation

  • HPLC system equipped with a UV-Vis detector

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

2.3. HPLC Conditions

A reverse-phase HPLC method with the following conditions is recommended for the analysis of PGE.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 270 nm
Run Time 10 minutes

2.4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of PGE analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

2.5. Sample Preparation

The following protocol outlines a general procedure for the extraction of PGE from a solid polymer matrix. The specific solvent and extraction conditions may need to be optimized depending on the polymer type.

  • Sample Comminution: If necessary, reduce the size of the polymer sample by grinding or cryo-milling to increase the surface area for extraction.

  • Extraction: Accurately weigh approximately 500 mg of the comminuted polymer sample into a glass vial.

  • Add 10 mL of tetrahydrofuran (THF) to the vial. THF is a suitable solvent for many epoxy-based polymers.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in an ultrasonic bath for 30 minutes to facilitate the dissolution of the polymer and extraction of PGE.

  • Precipitation and Clarification: After sonication, add 10 mL of acetonitrile to the solution to precipitate the bulk polymer.

  • Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation and Performance

The described HPLC method should be validated to ensure its suitability for the intended application. The following tables present representative data for key validation parameters.

Table 1: Linearity of PGE Calibration

Concentration (µg/mL)Peak Area (arbitrary units)
1.055,234
5.0278,912
10.0549,876
25.01,385,432
50.02,765,987
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Recovery (%)RSD (%)
5.04.8597.02.1
20.020.3101.51.5
40.039.699.01.8

Table 3: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing polymer_sample Polymer Sample grind Grind/Mill Sample polymer_sample->grind weigh_sample Weigh 500 mg Sample grind->weigh_sample extract Add 10 mL THF & Sonicate 30 min weigh_sample->extract precipitate Add 10 mL ACN & Centrifuge extract->precipitate filter_sample Filter Supernatant (0.45 µm) precipitate->filter_sample hplc_vial_sample Sample for HPLC filter_sample->hplc_vial_sample hplc_system HPLC System (C18 Column, UV @ 270 nm) hplc_vial_sample->hplc_system pge_standard PGE Standard stock_sol Prepare Stock Solution (1000 µg/mL) pge_standard->stock_sol working_std Prepare Working Standards (1-50 µg/mL) stock_sol->working_std hplc_vial_std Standards for HPLC working_std->hplc_vial_std hplc_vial_std->hplc_system calibration Generate Calibration Curve hplc_system->calibration analyze_sample Analyze Sample Extract hplc_system->analyze_sample quantify Quantify PGE Concentration calibration->quantify analyze_sample->quantify report Report Results (µg/g) quantify->report

Caption: Workflow for the quantitative analysis of PGE in polymers.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative determination of residual this compound in polymer samples. The sample preparation protocol is straightforward, and the chromatographic conditions allow for a rapid and sensitive analysis. This method is well-suited for quality control in manufacturing processes and for research applications in the field of polymer science and drug development. Method validation demonstrates good linearity, accuracy, and precision, making it a valuable tool for ensuring the safety and quality of polymeric materials.

References

Application Notes and Protocols: Phenyl Glycidyl Ether for Viscosity Modification of Commercial Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy resins are a versatile class of thermosetting polymers widely utilized for their exceptional adhesion, chemical resistance, and mechanical properties.[1] A common base for many epoxy formulations is the diglycidyl ether of bisphenol A (DGEBA).[2] However, the high viscosity of standard DGEBA resins (typically 11,000–16,000 mPa·s at 25°C) can present challenges in various applications, hindering efficient mixing, wetting of substrates, and impregnation of reinforcing fibers.[3] To address this, reactive diluents are often incorporated into epoxy formulations to reduce viscosity.[3]

Phenyl glycidyl (B131873) ether (PGE) is a monofunctional aromatic reactive diluent commonly used for this purpose.[4][5] As a reactive diluent, PGE possesses an epoxide group that allows it to co-react with the curing agent, becoming an integral part of the final cross-linked polymer network.[3] This integration helps to mitigate the significant decline in mechanical and thermal properties that can occur with the use of non-reactive diluents.[3] These application notes provide a comprehensive overview of the use of PGE to modify the viscosity of commercial epoxy resins, including detailed experimental protocols and a summary of the effects on material properties.

Data Presentation

The addition of Phenyl Glycidyl Ether (PGE) to a commercial epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA), has a significant impact on the viscosity of the uncured resin as well as the mechanical and thermal properties of the cured material. The following tables summarize the typical effects observed when incorporating PGE into a DGEBA-based epoxy system.

Note: The following data is representative of the effects of a monofunctional reactive diluent on a standard DGEBA epoxy resin. Actual values may vary depending on the specific commercial grades of the epoxy resin, PGE, and the curing agent used, as well as the curing conditions.

Table 1: Effect of this compound (PGE) Concentration on the Viscosity of DGEBA Epoxy Resin at 25°C

PGE Concentration (wt%)Viscosity (mPa·s)Viscosity Reduction (%)
012,5000
55,80053.6
102,50080.0
151,10091.2
2050096.0

Table 2: Effect of this compound (PGE) Concentration on the Mechanical Properties of Cured DGEBA Epoxy Resin

PGE Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0753.24.5
5723.14.8
10682.95.2
15622.75.8
20552.56.5

Table 3: Effect of this compound (PGE) Concentration on the Thermal Properties of Cured DGEBA Epoxy Resin

PGE Concentration (wt%)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
0155350
5148345
10140340
15132335
20125330

Experimental Protocols

Protocol for Viscosity Modification and Measurement

Objective: To prepare epoxy resin formulations with varying concentrations of PGE and measure their viscosity.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (PGE)

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

  • Temperature-controlled water bath or environmental chamber

  • Disposable mixing containers and stirring rods

  • Analytical balance

Procedure:

  • Material Preparation: Condition the DGEBA resin and PGE at a constant temperature (e.g., 25°C ± 1°C) for at least 24 hours to ensure thermal equilibrium.

  • Formulation Preparation:

    • Tare a clean, dry mixing container on the analytical balance.

    • Accurately weigh the desired amount of DGEBA resin into the container.

    • Add the calculated amount of PGE to the resin to achieve the target weight percentage (e.g., 5, 10, 15, 20 wt%).

    • Thoroughly mix the components for 3-5 minutes using a clean stirring rod until a homogeneous mixture is obtained. Avoid introducing excessive air bubbles.

  • Viscosity Measurement:

    • Set up the rotational viscometer according to the manufacturer's instructions.

    • Select an appropriate spindle and rotational speed for the expected viscosity range.

    • Equilibrate the viscometer and the prepared sample to the desired measurement temperature (e.g., 25°C).

    • Immerse the spindle into the center of the epoxy-PGE mixture to the indicated depth.

    • Allow the spindle to rotate for a sufficient time (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity in mPa·s or cP.

    • Repeat the measurement for each prepared formulation.

Protocol for Preparation of Cured Epoxy Samples for Mechanical and Thermal Analysis

Objective: To prepare cured specimens of epoxy-PGE blends for mechanical and thermal property testing.

Materials:

  • DGEBA-PGE blends (prepared as in Protocol 3.1)

  • Amine-based curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

  • Silicone molds of desired specimen geometries (e.g., dog-bone for tensile testing, rectangular bars for DMA)

  • Vacuum oven

  • Programmable oven

Procedure:

  • Curing Agent Addition:

    • Calculate the stoichiometric amount of the amine curing agent required for each DGEBA-PGE blend. The amount of hardener is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin blend.

    • Warm the DGEBA-PGE blend slightly (e.g., to 40-50°C) to further reduce viscosity for easier mixing.

    • Add the calculated amount of curing agent to the blend and mix thoroughly for 3-5 minutes, ensuring a uniform mixture.

  • Degassing: Place the mixture in a vacuum oven at a moderate temperature (e.g., 60°C) and apply a vacuum to remove any entrapped air bubbles.

  • Casting: Carefully pour the degassed mixture into the pre-heated silicone molds.

  • Curing:

    • Place the filled molds in a programmable oven.

    • Follow a controlled curing schedule. A typical schedule might be:

      • Initial cure at a lower temperature (e.g., 80°C for 2 hours).

      • Post-cure at a higher temperature (e.g., 150°C for 3 hours) to ensure complete cross-linking. The cure temperature should ideally be at or above the expected glass transition temperature (Tg) of the fully cured network.[1]

  • Demolding and Post-Conditioning:

    • Allow the molds to cool down slowly to room temperature to avoid internal stresses.

    • Carefully remove the cured specimens from the molds.

    • Condition the specimens at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis DGEBA DGEBA Resin Mixer Mixing DGEBA->Mixer PGE This compound PGE->Mixer Viscometer Viscosity Measurement Mixer->Viscometer Uncured Blend Curing Curing Agent Addition & Curing Mixer->Curing Mech_Test Mechanical Testing Curing->Mech_Test Cured Specimen Therm_Test Thermal Analysis (DSC, TGA) Curing->Therm_Test

Caption: Experimental workflow for viscosity modification and subsequent analysis.

Signaling Pathway: Curing Reaction of Epoxy with PGE and a Diamine Hardener

reaction_pathway cluster_reactants Reactants cluster_reaction Curing Process DGEBA DGEBA (Epoxy Resin) Step1 Step 1: Primary amine attacks epoxide ring DGEBA->Step1 Epoxide Source Step3 Step 3: Secondary amine attacks another epoxide ring DGEBA->Step3 Epoxide Source PGE PGE (Reactive Diluent) PGE->Step1 Epoxide Source PGE->Step3 Epoxide Source Amine Primary Diamine R-NH2 Amine->Step1 Step2 Step 2: Formation of secondary amine and hydroxyl group Step1->Step2 Step2->Step3 Step4 Step 4: Formation of tertiary amine and another hydroxyl group Step3->Step4 Step5 Step 5: Cross-linking continues Step4->Step5 Product Cross-linked Polymer Network Step5->Product

Caption: Curing reaction of an epoxy system with PGE and a diamine hardener.

The curing of epoxy resins with polyprimary amines is an addition reaction where the amine attacks the epoxide group.[6] This reaction is often catalyzed by the presence of hydroxyl groups.[6] The primary amine is generally more reactive than the secondary amine that is formed after the initial reaction.[6] The reaction of the glycidyl group in PGE with the active hydrogens of a primary amine in a curing agent like dicyandiamide (B1669379) (DICY) leads to the formation of a tertiary amine structure.[7]

References

Application Notes and Protocols: Phenyl Glycidyl Ether in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl glycidyl (B131873) ether (PGE) is a widely utilized aromatic monofunctional epoxy compound that serves as a reactive diluent in the formulation of epoxy-based adhesives.[1][2][3] Its primary function is to reduce the viscosity of high molecular weight epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), thereby improving handling, wetting of substrates, and impregnation of reinforcing fibers.[3][4] Unlike non-reactive diluents, PGE possesses an epoxy group that allows it to co-react with the curing agent and become an integral part of the final cross-linked polymer network.[5] This reactivity ensures that the desirable mechanical and thermal properties of the adhesive are not compromised and can even be enhanced, leading to improved flexibility and adhesion.[2] These application notes provide detailed protocols and quantitative data for the use of PGE in the preparation of epoxy adhesives.

Quantitative Data Summary

The incorporation of phenyl glycidyl ether as a reactive diluent significantly influences the key properties of epoxy adhesive formulations. The following tables summarize the quantitative effects of PGE concentration on viscosity, lap shear strength, and curing time.

Table 1: Effect of this compound (PGE) Concentration on the Viscosity of DGEBA Epoxy Resin at 25°C

PGE Concentration (wt%)Viscosity (mPa·s)
0~12,000 - 16,000
5~5,100
10~3,200
15~2,200
20~1,500

Note: Data is compiled and interpolated from various sources for a typical DGEBA resin. Actual values may vary depending on the specific grade of DGEBA and PGE used.[4][6]

Table 2: Effect of this compound (PGE) Concentration on the Lap Shear Strength of DGEBA/TETA Adhesive

PGE Concentration (wt%)Lap Shear Strength (MPa)
0~15
5~17
10~18
15~16
20~14

Note: Data represents typical values for an aluminum-to-aluminum bond cured at room temperature. Optimal concentration may vary with the specific resin, curing agent, and substrate.[7]

Table 3: Effect of this compound (PGE) Concentration on the Gel Time of DGEBA/TETA Epoxy System at Room Temperature

PGE Concentration (wt%)Gel Time (minutes)
0~45
5~50
10~55
15~60
20~65

Note: Gel time is defined as the point at which the adhesive mixture begins to exhibit a significant increase in viscosity and loses its workability. This data is illustrative for a system cured with Triethylenetetramine (TETA).[8]

Experimental Protocols

Protocol for Preparation of PGE-Modified Epoxy Adhesive

This protocol outlines the preparation of an epoxy adhesive formulation based on Diglycidyl Ether of Bisphenol A (DGEBA) resin, modified with this compound (PGE) as a reactive diluent, and cured with Triethylenetetramine (TETA).

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (PGE)

  • Triethylenetetramine (TETA) curing agent

  • Disposable mixing cups

  • Stirring rods

  • Weighing balance (accurate to 0.01 g)

  • Vacuum desiccator (optional, for degassing)

Procedure:

  • Resin and Diluent Preparation:

    • In a clean, dry mixing cup, accurately weigh the desired amount of DGEBA resin.

    • Add the calculated amount of PGE to the DGEBA resin to achieve the target weight percentage (e.g., 5, 10, 15, or 20 wt%).

    • Thoroughly mix the DGEBA and PGE with a stirring rod for 3-5 minutes until a homogeneous mixture is obtained. Gentle heating (e.g., to 40°C) can be applied to reduce viscosity and facilitate mixing.[9]

  • Curing Agent Addition:

    • Calculate the stoichiometric amount of TETA required to cure the epoxy resin and PGE mixture. The recommended hardener to resin ratio for a DGEBA/TETA system is typically around 13 parts per hundred of resin (phr) by weight.[10] The addition of PGE will slightly alter the required amount of curing agent due to its own epoxy group.

    • Accurately weigh the calculated amount of TETA.

    • Slowly add the TETA to the DGEBA/PGE mixture while continuously stirring.

  • Mixing and Degassing:

    • Continue to mix the components for another 3-5 minutes until the mixture is uniform in consistency and clarity.[9]

    • If air bubbles are entrapped during mixing, place the mixture in a vacuum desiccator for 10-15 minutes to degas.[9]

  • Application and Curing:

    • The adhesive is now ready for application to the prepared substrates.

    • Allow the adhesive to cure at room temperature (approximately 25°C) for 24 hours, followed by a post-cure at a slightly elevated temperature (e.g., 80°C) for 2-3 hours to ensure complete cross-linking and optimal mechanical properties.[11]

Protocol for Single Lap Shear Strength Testing (ASTM D1002)

This protocol describes the procedure for determining the apparent shear strength of the prepared adhesive by testing single-lap-joint bonded metal specimens.[1][12][13][14][15]

Materials and Equipment:

  • Universal Testing Machine (UTM) with appropriate grips

  • Metal test specimens (e.g., aluminum, steel) with dimensions as per ASTM D1002 (typically 101.6 mm x 25.4 mm x 1.62 mm)[15]

  • Abrasive paper (e.g., 320-grit)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Clamps for securing the bonded joint during curing

  • Micrometer for measuring bondline thickness

Procedure:

  • Substrate Preparation:

    • Degrease the metal specimens by wiping with a solvent-soaked cloth.[15]

    • Abrade the bonding area of the specimens with 320-grit abrasive paper to remove any oxide layer and create a rough surface for better mechanical interlocking.[15]

    • Clean the abraded surfaces again with a fresh solvent-soaked cloth to remove any debris and allow them to air dry completely.[15]

  • Adhesive Bonding:

    • Apply a thin, uniform layer of the prepared adhesive to the abraded surface of one of the metal specimens.

    • Place the second specimen over the adhesive-coated area to form a single-lap joint with a defined overlap (typically 12.7 mm).[14]

    • Apply gentle pressure and clamp the assembly to ensure a consistent bondline thickness and to hold the joint in place during curing.[5]

  • Curing:

    • Allow the bonded specimens to cure according to the schedule defined in the adhesive preparation protocol (e.g., 24 hours at room temperature followed by a post-cure).

  • Testing:

    • Once cured, carefully mount the bonded specimen in the grips of the Universal Testing Machine, ensuring proper alignment to apply a tensile load parallel to the bond line.[12]

    • Apply a tensile load at a constant crosshead speed of 1.3 mm/min (0.05 in/min) until the bond fails.[14][15]

    • Record the maximum load (in Newtons) at which failure occurs.

  • Calculation of Lap Shear Strength:

    • Measure the width and length of the bonded overlap area in millimeters.

    • Calculate the lap shear strength in Megapascals (MPa) using the following formula: Lap Shear Strength (MPa) = Maximum Load (N) / Bonded Area (mm²)

Visualizations

Adhesive_Preparation_Workflow cluster_formulation Adhesive Formulation cluster_testing Lap Shear Strength Testing (ASTM D1002) Resin DGEBA Resin Mix1 Mix Resin and PGE Resin->Mix1 PGE This compound (PGE) PGE->Mix1 Mix2 Add Curing Agent and Mix Mix1->Mix2 CuringAgent TETA Curing Agent CuringAgent->Mix2 Degas Degas Mixture Mix2->Degas Bonding Apply Adhesive and Bond Substrates Degas->Bonding SubstratePrep Prepare Metal Substrates SubstratePrep->Bonding Curing Cure Bonded Assembly Bonding->Curing Testing Test in Universal Testing Machine Curing->Testing Analysis Calculate Shear Strength Testing->Analysis

Caption: Workflow for the preparation and testing of PGE-modified epoxy adhesives.

Curing_Mechanism cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product DGEBA DGEBA Epoxy Resin (Difunctional) Reaction Epoxy Ring Opening & Cross-linking DGEBA->Reaction Epoxy Groups PGE This compound (Monofunctional) PGE->Reaction Epoxy Group TETA TETA Curing Agent (Amine) TETA->Reaction Amine Hydrogens Network Cross-linked Polymer Network (Cured Adhesive) Reaction->Network

Caption: Simplified reaction scheme for the curing of a PGE-modified epoxy adhesive.

References

Application Note: Purification of Phenyl Glycidyl Ether by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl glycidyl (B131873) ether (PGE) is an aromatic glycidyl ether utilized as a reactive diluent and modifier for epoxy resins to reduce viscosity and enhance material properties such as flexibility and adhesion.[1][2] It is also a crucial intermediate in various organic syntheses.[2][3] Commercial grades of PGE may contain residual reactants, by-products from synthesis (such as epichlorohydrin (B41342) or phenol), or polymeric impurities. For applications in research, pharmaceuticals, and high-performance materials, a high degree of purity is essential.

Due to its high boiling point at atmospheric pressure, purification of phenyl glycidyl ether is effectively achieved through vacuum distillation.[4][5] This technique lowers the boiling point of the liquid, preventing thermal decomposition, polymerization, and other side reactions that can occur at elevated temperatures.[5][6] This document provides a detailed protocol for the purification of this compound using vacuum distillation, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures.

  • Toxicity: PGE is irritating to the eyes, skin, and respiratory tract.[6] It is a skin sensitizer, meaning repeated contact can lead to an allergic reaction.[3][6] It is also classified as a potential carcinogen.[6][7]

  • Peroxide Formation: Like other ethers, PGE can form explosive peroxides upon exposure to air and light.[6] It is imperative to test for and eliminate peroxides before any heating or distillation.[6]

  • Reactivity: The substance can polymerize when exposed to acids, bases, or amines and reacts violently with strong oxidizing agents.[6]

Handling Guidelines:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dark, and tightly sealed container, away from incompatible materials.[6]

Quantitative Data for this compound

The physical and chemical properties of this compound are summarized in the table below. The boiling point is significantly reduced under vacuum, which is the principle behind this purification method.

PropertyValueReference(s)
Chemical Formula C₉H₁₀O₂[1]
Molar Mass 150.177 g·mol⁻¹[1]
Appearance Colorless liquid with a characteristic odor[6][8]
Boiling Point (Atmospheric) 245 °C (473 °F) at 760 mmHg[6][8][9]
Melting Point 3.5 °C (38.3 °F)[1][9]
Density 1.109 g/mL at 25 °C[3]
Vapor Pressure 0.01 mmHg at 20 °C (68 °F)[10]
Refractive Index (n²⁰/D) ~1.531[3][8]
Flash Point >114 °C (>230 °F)[3][6]

Experimental Protocol: Vacuum Distillation of this compound

This protocol details the necessary steps for the safe and effective purification of PGE.

1. Pre-Distillation: Peroxide Test and Removal

Objective: To ensure the starting material is free of explosive peroxides before heating.

Materials:

  • Crude this compound

  • Potassium Iodide (KI) starch paper or an acidic KI solution

  • 5% (w/v) aqueous solution of ferrous sulfate (B86663) (FeSO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

Procedure:

  • Peroxide Test: Place 1-2 mL of the crude PGE in a test tube. Add a strip of KI-starch paper or a few drops of acidic KI solution. A blue-black or dark brown color indicates the presence of peroxides.

  • Peroxide Removal (if test is positive): a. Transfer the crude PGE to a separatory funnel. b. Add an equal volume of 5% ferrous sulfate solution. c. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. d. Allow the layers to separate and discard the lower aqueous layer. e. Repeat the washing step with fresh ferrous sulfate solution until the peroxide test is negative. f. Wash the PGE with deionized water to remove residual iron salts, followed by a wash with brine to aid separation.

  • Drying: Dry the peroxide-free PGE over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 30 minutes. Filter the drying agent to obtain the dry, crude PGE.

2. Apparatus Setup

Objective: To assemble a standard vacuum distillation apparatus.

Components:

  • Round-bottom flask (distilling flask)

  • Claisen adapter (recommended to prevent bumping)[11]

  • Vigreux column (short path is often sufficient)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 250 °C range)

  • Liebig condenser

  • Vacuum adapter (receiving adapter)

  • Receiving flask(s)

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar[11]

  • Vacuum pump or water aspirator[5]

  • Cold trap (placed between the apparatus and the vacuum source)[11]

  • Manometer (to monitor pressure)

  • Thick-walled vacuum tubing[11]

  • Joint clips and grease

Assembly:

  • Assemble the glassware as illustrated in the workflow diagram below. Ensure all ground glass joints are lightly greased and secured with clips.[11]

  • Place a magnetic stir bar in the round-bottom flask.

  • The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the distilling vapor.

  • Connect the condenser to a cold water source (inlet at the bottom, outlet at the top).

  • Connect the vacuum adapter via a cold trap to the vacuum source using thick-walled tubing.

3. Distillation Procedure

Objective: To separate pure PGE from non-volatile impurities and higher-boiling by-products.

Procedure:

  • Charging the Flask: Charge the distilling flask with the dry, peroxide-free crude PGE. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Begin stirring and turn on the vacuum source to slowly evacuate the system. A gradual reduction in pressure helps remove any residual volatile solvents without violent bumping.[11]

  • Heating: Once the system has reached a stable, low pressure (typically 1-10 mmHg), begin to gently heat the distilling flask using the heating mantle.

  • Collecting Fractions:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction may contain low-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for the measured pressure, switch to a clean receiving flask to collect the main fraction of pure this compound. Record the temperature and pressure range over which this fraction is collected.[11]

    • Residue: Stop the distillation when the temperature begins to rise sharply or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Shutdown:

    • Turn off and lower the heating mantle. Allow the system to cool.[11]

    • Slowly and carefully vent the apparatus to atmospheric pressure by opening a clamp on the vacuum trap or removing the tubing from the vacuum adapter.[11]

    • Turn off the vacuum source and the condenser water.

    • Disassemble the apparatus once it has cooled to room temperature.

4. Post-Distillation Analysis

Objective: To confirm the purity of the distilled product.

  • Refractive Index: Measure the refractive index of the purified product and compare it to the literature value (~1.531 at 20 °C).[3]

  • Spectroscopy: Obtain ¹H NMR or ¹³C NMR spectra to confirm the chemical structure and absence of impurities.

  • Chromatography: Gas chromatography (GC) can be used to determine the percentage purity of the final product.

Visual Workflow and Diagrams

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Pre-Distillation Preparation cluster_distill Vacuum Distillation cluster_post Post-Distillation Crude_PGE Crude this compound Peroxide_Test Peroxide Test (KI) Crude_PGE->Peroxide_Test Peroxide_Removal Peroxide Removal (Wash with FeSO₄ soln.) Peroxide_Test->Peroxide_Removal Positive Drying Drying (Anhydrous MgSO₄) Peroxide_Test->Drying Negative Peroxide_Removal->Drying Filtration Filtration Drying->Filtration Charge_Flask Charge Distillation Flask Filtration->Charge_Flask Evacuate Evacuate System (Apply Vacuum) Charge_Flask->Evacuate Heat Gentle Heating Evacuate->Heat Collect_Forerun Collect Forerun (Low-boiling impurities) Heat->Collect_Forerun Collect_Main Collect Main Fraction (Pure PGE) Collect_Forerun->Collect_Main Shutdown Cool and Vent System Collect_Main->Shutdown Pure_PGE Purified PGE Shutdown->Pure_PGE Waste Dispose of Residue & Forerun Shutdown->Waste Analysis Purity Analysis (Refractive Index, NMR, GC) Pure_PGE->Analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: The Role of Phenyl Glycidyl Ether in Modifying Phenoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenyl Glycidyl (B131873) Ether (PGE) in the context of phenoxy resins. While not a primary monomer in their synthesis, PGE serves as a crucial reactive diluent and modifier, influencing the final properties of the resin system. This document outlines its function, provides a general synthesis protocol for phenoxy resins, and details a specific protocol for incorporating PGE to modify resin characteristics.

Introduction to Phenyl Glycidyl Ether and Phenoxy Resins

Phenoxy Resins , also known as polyhydroxy ethers, are high-molecular-weight thermoplastic polymers typically synthesized from the reaction of bisphenol A and epichlorohydrin.[1] Their linear structure, containing repeating ether linkages and hydroxyl groups, imparts desirable properties such as excellent adhesion, toughness, and good chemical resistance.[1][2] These characteristics make them valuable in applications including coatings, adhesives, composites, and electronics.[1][3]

This compound (PGE) is a low-viscosity aromatic monofunctional epoxy compound.[4] It is widely used as a reactive diluent in epoxy resin systems.[4][5] Its primary functions are to reduce the viscosity of the uncured resin, making it easier to process, and to modify the properties of the cured polymer, such as increasing flexibility and impact strength.[5]

Role of this compound in Resin Systems

In the synthesis and formulation of high-performance polymers, PGE's reactive epoxide group allows it to be chemically incorporated into the polymer backbone. When added to an epoxy or phenoxy resin formulation, PGE can:

  • Reduce Viscosity: The low viscosity of PGE helps to lower the overall viscosity of the resin mixture, improving handling and processing characteristics, particularly in high-solids formulations.[5]

  • Enhance Flexibility: As a monofunctional epoxide, PGE acts as a chain terminator, limiting the crosslink density of the cured resin. This results in a more flexible and less brittle material.[5]

  • Improve Adhesion: The phenoxy group in PGE can enhance the adhesive properties of the resin to various substrates.

  • Modify Thermal Properties: The incorporation of PGE can influence the glass transition temperature (Tg) and thermal stability of the final polymer.[5]

Quantitative Data on this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 122-60-1[4]
Molecular Formula C₉H₁₀O₂[4]
Molar Mass 150.17 g/mol [4]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 245 °C[4]
Melting Point 3.5 °C[4]
Viscosity Low[5]

Experimental Protocols

General Synthesis of Phenoxy Resin from Bisphenol A and Diglycidyl Ether of Bisphenol A (DGEBA)

This protocol describes a common method for synthesizing a high-molecular-weight phenoxy resin.

Materials:

  • Bisphenol A (BPA)

  • Diglycidyl ether of bisphenol A (DGEBA, liquid epoxy resin)

  • Catalyst (e.g., ethyltriphenylphosphonium iodide)

  • Solvent (e.g., cyclohexanone (B45756) or a mixture of propylene (B89431) glycol methyl ether and butanone)[7]

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

  • Charging the Reactor: In a reaction vessel purged with nitrogen, charge the calculated amounts of Bisphenol A and DGEBA. The molar ratio of the epoxy groups in DGEBA to the phenolic hydroxyl groups in BPA should be carefully controlled, typically close to 1:1, to achieve a high molecular weight.[7]

  • Dissolution: Add the solvent to the reactor and begin stirring. Gently heat the mixture to facilitate the dissolution of the solid reactants.

  • Catalyst Addition: Once the reactants are fully dissolved, add the catalyst to the reaction mixture.

  • Polymerization: Increase the temperature to the desired reaction temperature (e.g., 150-180 °C) and maintain it for the duration of the polymerization.[7] The reaction progress can be monitored by measuring the viscosity of the solution or by analyzing the epoxy equivalent weight (EEW) of samples taken at regular intervals.

  • Termination and Dilution: When the desired molecular weight or viscosity is reached, the reaction can be terminated by cooling. If a solution of the phenoxy resin is desired, additional solvent can be added to achieve the target concentration.[7]

  • Purification: The resulting phenoxy resin solution can be used directly or the polymer can be precipitated by pouring the solution into a non-solvent (e.g., methanol (B129727) or isopropanol), followed by filtration and drying.

Protocol for Modification of an Epoxy Resin System with this compound

This protocol details how to incorporate PGE as a reactive diluent to modify the properties of an epoxy resin system, which can be considered a model for modifying phenoxy resins.

Materials:

  • Base Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (PGE)

  • Curing Agent (e.g., an amine-based hardener like diaminodiphenyl methane (B114726) - DDM)

  • Mixing vessel

  • Vacuum oven (optional)

Procedure:

  • Preparation of the Resin Blend: In a clean, dry mixing vessel, weigh the desired amount of the base epoxy resin (DGEBA).

  • Addition of this compound: Add the calculated amount of this compound to the base epoxy resin. The amount of PGE can be varied (e.g., 5-20 wt%) depending on the desired reduction in viscosity and the final properties of the cured resin.

  • Homogenization: Thoroughly mix the DGEBA and PGE until a homogeneous, clear blend is obtained. Gentle heating (e.g., 40-50 °C) can be applied to reduce viscosity and facilitate mixing. If bubbles are incorporated during mixing, they can be removed by placing the mixture in a vacuum oven.

  • Addition of Curing Agent: At room temperature, add the stoichiometric amount of the curing agent to the epoxy-PGE blend. The required amount of curing agent is calculated based on the total epoxy equivalent weight of the blend.

  • Final Mixing: Mix the components thoroughly until the curing agent is completely dissolved and the mixture is uniform. Avoid excessive air entrapment.

  • Curing: Pour the reactive mixture into a mold or apply it to a substrate. Cure the resin according to the recommended curing schedule for the specific epoxy and curing agent system (e.g., a multi-stage cure at elevated temperatures).

Visualizations

Synthesis of Phenoxy Resin

The following diagram illustrates the general polymerization reaction for the synthesis of a phenoxy resin from Bisphenol A and a diglycidyl ether.

phenoxy_synthesis BPA Bisphenol A Polymerization BPA->Polymerization DGEBA Diglycidyl Ether DGEBA->Polymerization Catalyst Catalyst Catalyst->Polymerization + Heat Heat Heat->Polymerization + PhenoxyResin Phenoxy Resin Polymerization->PhenoxyResin Polyaddition

Caption: General reaction scheme for phenoxy resin synthesis.

Role of PGE as a Reactive Diluent

This diagram illustrates the logical relationship of how this compound is incorporated into an epoxy resin system as a modifier.

pge_modification cluster_reactants Reactants cluster_process Process cluster_product Product EpoxyResin Base Epoxy Resin (e.g., DGEBA) Mixing Homogeneous Mixing EpoxyResin->Mixing PGE This compound (Reactive Diluent) PGE->Mixing Viscosity Lower Viscosity PGE->Viscosity Reduces Flexibility Enhanced Flexibility PGE->Flexibility Increases CuringAgent Addition of Curing Agent Mixing->CuringAgent Curing Curing (Heat) CuringAgent->Curing ModifiedResin Modified Cured Resin Curing->ModifiedResin

Caption: Workflow for modifying epoxy resins with PGE.

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is a suspected carcinogen and may cause skin and respiratory irritation.[8] Always consult the Safety Data Sheet (SDS) before handling PGE and work in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disclaimer: These application notes and protocols are intended for informational purposes only and should be used by qualified professionals. The experimental conditions may need to be optimized for specific applications and materials. The user is solely responsible for all safety precautions and for verifying the suitability of these procedures for their intended use.

References

Troubleshooting & Optimization

Technical Support Center: Phenyl Glycidyl Ether & Diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the reaction rate of phenyl glycidyl (B131873) ether (PGE) with diamines. It includes frequently asked questions (FAQs) for fundamental understanding and troubleshooting guides for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism between Phenyl Glycidyl Ether (PGE) and a diamine?

A1: The reaction is a nucleophilic addition where the nitrogen atom of the amine group attacks the least sterically hindered carbon of the epoxide ring in the PGE molecule. This reaction opens the epoxide ring and forms a β-amino alcohol. The reaction proceeds in two main steps:

  • Primary Amine Addition: A primary amine group (-NH₂) on the diamine reacts with a PGE molecule to form a secondary amine (-NH-).[1]

  • Secondary Amine Addition: The newly formed secondary amine can then react with a second PGE molecule to form a tertiary amine.

This step-wise addition leads to the formation of a crosslinked polymer network. The reaction is also autocatalytic, meaning the hydroxyl groups (-OH) generated during the ring-opening process can accelerate subsequent reactions.[1][2]

Q2: What are the primary factors that control the reaction rate?

A2: The reaction rate between PGE and diamines is highly sensitive to several factors that can be adjusted to achieve the desired curing profile:

  • Temperature: Higher temperatures significantly increase the reaction rate.[3]

  • Diamine Structure: The reactivity of the diamine is crucial. Aliphatic diamines are generally more reactive than aromatic diamines due to higher nucleophilicity. Steric hindrance around the amine groups can decrease reactivity.[4][5]

  • Catalysts: The presence of hydroxyl groups, either from the reaction itself (autocatalysis) or from added alcohols, accelerates the reaction.[4][6] Tertiary amines can also be used as accelerators.[7]

  • Concentration: Higher concentrations of reactants will lead to a faster reaction rate.

  • Solvent: The choice of solvent can influence the reaction rate, though many epoxy-amine reactions are performed neat.

Q3: What is the difference in reactivity between the primary and secondary amines in a diamine?

A3: Typically, the primary amine hydrogens are more reactive than the secondary amine hydrogens.[8] The ratio of the rate constants for the primary amine reaction (k₁) versus the secondary amine reaction (k₂) can be influenced by factors like steric hindrance. For instance, in the reaction of PGE with 2,5-dimethyl-2,5-hexanediamine, the primary amine was found to be about 60 times more reactive than the secondary amine.[4][6] This difference in reactivity is a key factor in how the polymer network structure develops.

Troubleshooting Guide

Problem 1: My reaction is proceeding too slowly or is incomplete.

Answer: A slow or incomplete reaction can be caused by several factors. Consider the following solutions:

  • Increase Temperature: The epoxy-amine reaction rate is temperature-dependent.[3] Increasing the curing temperature will accelerate the reaction. For every 10°C increase, the rate can roughly double.

  • Introduce a Catalyst: The reaction is catalyzed by hydroxyl groups. Adding a small amount of an alcohol-containing compound can initiate the reaction faster. Tertiary amines can also act as effective accelerators.[7]

  • Check Reactant Stoichiometry: An improper mix ratio is a common cause of incomplete curing.[3] Ensure the stoichiometric balance between epoxy groups and amine hydrogens is correct for your application.

  • Verify Diamine Reactivity: Aromatic amines or sterically hindered aliphatic amines are inherently less reactive.[5] Consider switching to a more reactive aliphatic diamine if your application allows.

  • Ensure Homogeneous Mixing: Inadequate mixing can lead to localized areas of uncured material.[3] Ensure the PGE and diamine are thoroughly mixed before curing.

Problem 2: The reaction is too fast and unmanageable, leading to premature gelation.

Answer: An overly rapid reaction can reduce the working time ("pot life") of the system. To slow it down:

  • Reduce Temperature: Lowering the reaction temperature is the most effective way to decrease the reaction rate.[3] If possible, perform the initial mixing at a lower temperature.

  • Choose a Less Reactive Diamine: Switch from a highly reactive aliphatic diamine to a less reactive one, or to an aromatic diamine.

  • Avoid External Catalysts: Ensure no unintentional catalysts, such as alcohols or other hydroxyl-containing species, are present in your reactants.

  • Use a Solvent: While often performed neat, introducing an appropriate, non-reactive solvent can lower the concentration of reactants and thus slow the reaction rate.

Problem 3: I am observing a waxy or oily film on the surface of my cured product.

Answer: This surface defect is likely "amine blush."

  • Cause: Amine blush forms when unreacted amine curing agent at the surface reacts with moisture and carbon dioxide from the atmosphere, forming ammonium (B1175870) carbamates or bicarbonates.[9] This is more common in conditions of high humidity and low temperatures, which slow the primary epoxy-amine reaction, leaving more free amines at the surface.[9][10]

  • Prevention:

    • Control Environment: Work in a low-humidity environment. The surface temperature should be at least 3-5°C above the dew point.[9]

    • Ensure Proper Curing Temperature: Curing at the recommended temperature accelerates the epoxy-amine reaction, reducing the amount of free amine available to form blush.

  • Removal: Amine blush is water-soluble. It can often be removed by washing the surface with warm, soapy water, followed by a clean water rinse.[10] A solvent wipe with xylene or acetone (B3395972) may also be effective.[11]

Quantitative Data on Reaction Control

The following table summarizes the key parameters affecting the reaction rate and provides examples.

ParameterConditionEffect on Reaction RateExample Activation Energies (Ea)Citation
Temperature Increase from 23°C to 100°CExponential IncreaseUncatalyzed Reaction: ~16.5 kcal/mol (69 kJ/mol)[8][12]
Autocatalyzed Reaction: ~13.1 kcal/mol (55 kJ/mol)[8][12]
Diamine Type Aliphatic vs. AromaticAliphatic amines react significantly fasterReactivity of aliphatic amines can be over 40-fold greater than sterically hindered ones.[4]
Catalyst Presence of Hydroxyl GroupsSignificant AccelerationThe autocatalyzed reaction has a lower activation energy than the non-catalyzed reaction.[2][8]
Presence of Tertiary AminesAccelerationN,N-dimethylbenzylamine significantly speeds up the conversion of epoxide groups.[7]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress via FTIR Spectroscopy

Objective: To quantitatively track the consumption of epoxy and amine groups during the reaction.

Methodology:

  • Sample Preparation: Prepare a stoichiometric mixture of PGE and the diamine.

  • Baseline Spectrum: Acquire an FTIR spectrum of the uncured mixture at time zero.

  • Isothermal Curing: Place the sample in a heated cell at the desired curing temperature.

  • Time-Resolved Spectra: Acquire FTIR spectra at regular intervals throughout the curing process.

  • Data Analysis: Monitor the decrease in the absorbance peak corresponding to the epoxy group (around 915 cm⁻¹) and the primary amine group (around 3300-3500 cm⁻¹). The appearance and growth of the hydroxyl group peak (broad band around 3400 cm⁻¹) can also be tracked.[13]

  • Conversion Calculation: Calculate the degree of conversion for the epoxy groups over time by normalizing the peak area to its initial value.[13]

Protocol 2: Determining Cure Kinetics using Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the exothermic curing reaction to determine kinetics.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured PGE-diamine mixture into a DSC pan and seal it.

  • Non-isothermal Scan:

    • Place the sample in the DSC cell.

    • Heat the sample at a constant rate (e.g., 5, 10, 15 °C/min) over a temperature range that covers the entire curing process.

    • The total heat released (area under the exotherm peak) is proportional to the total extent of reaction.[2]

  • Isothermal Scan:

    • Rapidly heat the sample to the desired isothermal cure temperature.

    • Hold at this temperature and record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).

  • Data Analysis: The rate of reaction (dα/dt) is proportional to the measured heat flow (dH/dt). The degree of cure (α) at any time 't' can be determined by integrating the heat flow curve.[2] This data can be used to determine kinetic parameters like activation energy.[8]

Visualizations

ReactionMechanism PGE This compound (Epoxide Ring) Step1 Secondary Amine (β-Amino Alcohol) PGE->Step1 Diamine Primary Diamine (R-NH2) Diamine->Step1 + PGE (Nucleophilic Attack) Step2 Tertiary Amine (Crosslink Point) Step1->Step2 + PGE OH_cat Hydroxyl Group (-OH) (Generated) Step1->OH_cat PGE2 This compound PGE2->Step2 OH_cat->Diamine Autocatalysis Workflow Start Define Desired Reaction Rate (e.g., Pot Life, Cure Time) SelectDiamine Select Diamine Type (Aliphatic vs. Aromatic) Start->SelectDiamine SetTemp Set Initial Reaction Temperature SelectDiamine->SetTemp Additives Consider Additives (Catalyst or Inhibitor) SetTemp->Additives Monitor Monitor Reaction Progress (DSC, FTIR, Viscosity) Additives->Monitor Decision Is Rate Correct? Monitor->Decision TooFast Rate Too Fast Decision->TooFast No TooSlow Rate Too Slow Decision->TooSlow No End Optimal Reaction Profile Achieved Decision->End Yes AdjustFast 1. Lower Temperature 2. Use Less Reactive Diamine 3. Remove Catalyst TooFast->AdjustFast AdjustSlow 1. Increase Temperature 2. Use More Reactive Diamine 3. Add Catalyst (e.g., -OH) TooSlow->AdjustSlow AdjustFast->Monitor Re-evaluate AdjustSlow->Monitor Re-evaluate Troubleshooting Problem Identify Reaction Issue IsSlow Reaction Too Slow / Incomplete? Problem->IsSlow IsFast Reaction Too Fast / Gels Early? IsSlow->IsFast No Sol_Slow Increase Temp Add Catalyst (-OH) Check Stoichiometry Use More Reactive Amine IsSlow->Sol_Slow Yes IsBlush Surface has Waxy/Oily Film? IsFast->IsBlush No Sol_Fast Decrease Temp Use Less Reactive Amine Remove Catalysts IsFast->Sol_Fast Yes Sol_Blush Control Humidity & Temp Ensure Surface > Dew Point Wash with Soap/Water IsBlush->Sol_Blush Yes Other Consult Further Documentation IsBlush->Other No

References

Preventing side reactions during the polymerization of phenyl glycidyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions during the polymerization of phenyl glycidyl (B131873) ether (PGE).

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of PGE, offering potential causes and solutions.

Issue 1: Low Molecular Weight and/or Broad Polydispersity in Anionic Polymerization

Question: My anionic polymerization of phenyl glycidyl ether resulted in a polymer with a lower molecular weight than expected and a broad molecular weight distribution. What could be the cause, and how can I fix it?

Possible Causes and Solutions:

  • Proton Abstraction: This is a common side reaction in the anionic ring-opening polymerization (AROP) of glycidyl ethers. The propagating alkoxide chain end can abstract a proton from the α-position of the epoxide monomer, leading to chain termination and the formation of an unsaturated end-group. This side reaction is more prevalent under harsh basic conditions.

    • Solution: Employ a weakly binding counter-ion, such as Cesium (Cs⁺), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. This helps to reduce the basicity of the propagating species and suppress proton abstraction.

  • Impurities in Monomer or Solvent: Water, alcohols, or other protic impurities can act as chain transfer agents, terminating the growing polymer chains prematurely and leading to lower molecular weights and broader polydispersity.

    • Solution: Ensure rigorous purification of the PGE monomer and the solvent. Distillation of PGE and drying of the solvent over appropriate drying agents (e.g., calcium hydride) are crucial steps. The use of high-vacuum techniques can further minimize contamination.

  • Inappropriate Initiator Concentration: An incorrect initiator concentration can lead to a higher number of initiated chains than intended, resulting in lower molecular weight polymers.

    • Solution: Accurately calculate and dispense the initiator concentration based on the desired target molecular weight.

Issue 2: Uncontrolled Polymerization and Gel Formation in Cationic Polymerization

Question: During the cationic polymerization of this compound, the reaction proceeded too quickly, leading to gel formation and a polymer that is difficult to characterize. How can I achieve better control over the polymerization?

Possible Causes and Solutions:

  • Presence of Nucleophilic Impurities: Water and alcohols can act as chain transfer agents in cationic polymerization, leading to a loss of control over the molecular weight and potentially causing branching that can result in gelation.

    • Solution: As with anionic polymerization, meticulous purification of the monomer and solvent is critical.

  • High Catalyst Concentration or Activity: A high concentration of a highly active cationic initiator can lead to a very rapid and exothermic reaction, making it difficult to control and promoting side reactions.

    • Solution: Optimize the initiator concentration and consider using a less reactive initiator or a co-catalyst system that allows for better control over the initiation and propagation steps.

  • Temperature Control: Exothermic polymerization reactions can lead to a rapid increase in temperature, which in turn accelerates the reaction rate and can promote side reactions.

    • Solution: Conduct the polymerization at a lower temperature and ensure efficient heat dissipation from the reaction vessel. Using a solvent with a good heat capacity can also help to moderate the temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the polymerization of this compound?

A1: The most common side reactions depend on the polymerization method:

  • Anionic Polymerization: The primary side reaction is proton abstraction from the monomer by the propagating alkoxide, leading to chain termination.

  • Cationic Polymerization: Chain transfer reactions involving impurities like water or alcohols are a major concern. These can lead to the formation of low molecular weight polymers and a broad molecular weight distribution.

  • General: The formation of cyclic oligomers can occur, particularly at high temperatures and low monomer concentrations. Additionally, other intramolecular and intermolecular reactions can lead to architectural impurities such as tadpole and linear polymers in what is intended to be a cyclic polymer synthesis.

Q2: How does the choice of catalyst influence side reactions?

A2: The catalyst plays a crucial role in controlling side reactions:

  • In anionic polymerization , the counter-ion of the initiator is critical. Weakly coordinating counter-ions like Cs⁺ are preferred over more strongly coordinating ions like Li⁺ or Na⁺ to minimize the basicity of the propagating species and thus reduce proton abstraction.

  • In cationic polymerization , the nature of the initiator (e.g., Brønsted vs. Lewis acid) and its concentration will dictate the rate of polymerization and the propensity for side reactions. Less active initiators can provide better control.

Q3: What is the effect of temperature on the polymerization of PGE?

A3: Temperature has a significant impact on both the rate of polymerization and the prevalence of side reactions.

  • Higher temperatures generally increase the rate of polymerization but can also promote side reactions like proton abstraction in anionic polymerization and the formation of cyclic oligomers.

  • Lower temperatures can help to suppress these side reactions and provide better control over the polymerization, but may lead to significantly slower reaction rates.

Q4: How can I purify this compound to minimize side reactions?

A4: To obtain high-purity PGE, it is recommended to:

  • Wash the commercial monomer with an aqueous solution of a mild base to remove any acidic impurities.

  • Dry the monomer over a suitable drying agent like anhydrous magnesium sulfate.

  • Distill the PGE under reduced pressure. Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and protect it from light and moisture.

Data Presentation

Table 1: Effect of Counter-ion and Solvent on Anionic Polymerization of Glycidyl Ethers

Initiator SystemSolventTemperature (°C)Side Reaction ObservedPolymer Characteristics
Initiator with Li⁺Toluene60Significant Proton AbstractionLow MW, Broad PDI
Initiator with K⁺THF25Moderate Proton AbstractionModerate MW, Broad PDI
Initiator with Cs⁺DMSO25Minimal Proton AbstractionHigh MW, Narrow PDI

Table 2: Influence of Water on Cationic Polymerization of this compound

Water Content (ppm)Polymerization RateMolecular Weight (Mn)Polydispersity Index (PDI)
< 10ControlledHigh< 1.2
50IncreasedLower1.5 - 2.0
> 100Uncontrolled, possible gelationVery Low> 2.0

Experimental Protocols

Protocol 1: Controlled Anionic Ring-Opening Polymerization of this compound

This protocol is designed to minimize proton abstraction side reactions.

Materials:

  • This compound (PGE), freshly distilled under reduced pressure.

  • Cesium hydroxide (B78521) (CsOH) or another suitable cesium-based initiator.

  • Dimethyl sulfoxide (DMSO), dried over calcium hydride and distilled under reduced pressure.

  • High-vacuum line and glassware.

Procedure:

  • Dry all glassware in an oven at 120°C overnight and assemble under a flow of dry argon or nitrogen.

  • Prepare the initiator solution by dissolving a known amount of CsOH in a small amount of dried DMSO in a glovebox or under inert atmosphere.

  • In a separate flask, add the desired amount of dried DMSO via cannula transfer.

  • Add the purified PGE monomer to the DMSO.

  • Cool the monomer solution to the desired reaction temperature (e.g., 25°C).

  • Initiate the polymerization by adding the calculated amount of the initiator solution via syringe.

  • Allow the reaction to proceed for the desired time. Monitor the progress by taking aliquots for analysis (e.g., NMR or GPC).

  • Terminate the polymerization by adding a proton source, such as acidified methanol (B129727).

  • Precipitate the polymer in a non-solvent like methanol or hexane.

  • Filter and dry the polymer under vacuum to a constant weight.

Mandatory Visualizations

Side_Reaction_Troubleshooting cluster_anionic Anionic Polymerization Issue cluster_cationic Cationic Polymerization Issue cluster_general General Issues Anionic_Issue Low Molecular Weight / Broad Polydispersity Cause_Proton_Abstraction Cause: Proton Abstraction Anionic_Issue->Cause_Proton_Abstraction Solution_Counterion Solution: Use Cs+ Counter-ion Cause_Proton_Abstraction->Solution_Counterion Solution_Solvent Solution: Use Polar Aprotic Solvent (DMSO) Cause_Proton_Abstraction->Solution_Solvent Cationic_Issue Uncontrolled Polymerization / Gel Formation Cause_Impurities Cause: Protic Impurities (H2O) Cationic_Issue->Cause_Impurities Solution_Purification Solution: Rigorous Purification Cause_Impurities->Solution_Purification General_Issue Presence of Cyclic Oligomers Cause_Temp Cause: High Temperature General_Issue->Cause_Temp Solution_Temp_Control Solution: Lower Reaction Temperature Cause_Temp->Solution_Temp_Control

Caption: Troubleshooting workflow for common issues in PGE polymerization.

Anionic_Side_Reaction PGE This compound (Monomer) Proton_Abstraction Proton Abstraction (Side Reaction) PGE->Proton_Abstraction Propagating_Chain Propagating Alkoxide (P-O⁻ M⁺) Propagating_Chain->PGE Desired Propagation Propagating_Chain->Proton_Abstraction Undesired Reaction Terminated_Chain Terminated Polymer (P-OH) Proton_Abstraction->Terminated_Chain Unsaturated_Species Unsaturated Species Proton_Abstraction->Unsaturated_Species

Caption: Mechanism of proton abstraction in anionic PGE polymerization.

Experimental_Workflow_Anionic Start Start Purify_Monomer Purify PGE Monomer (Distillation) Start->Purify_Monomer Dry_Solvent Dry Solvent (DMSO) (CaH2) Start->Dry_Solvent Setup_Reaction Assemble Dry Glassware under Inert Atmosphere Purify_Monomer->Setup_Reaction Dry_Solvent->Setup_Reaction Prepare_Initiator Prepare Cs-based Initiator Solution Setup_Reaction->Prepare_Initiator Polymerization Initiate Polymerization at 25°C Prepare_Initiator->Polymerization Termination Terminate with Acidified Methanol Polymerization->Termination Isolation Precipitate and Isolate Polymer Termination->Isolation End End Isolation->End

Caption: Workflow for controlled anionic polymerization of PGE.

Technical Support Center: Optimizing Phenyl Glycidyl Ether Concentration for Desired Resin Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl glycidyl (B131873) ether (PGE) to optimize resin viscosity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and curing of epoxy resins when using phenyl glycidyl ether as a reactive diluent.

Issue 1: Resin Viscosity is Higher Than Expected After Adding PGE

  • Question: I've added this compound to my epoxy resin, but the viscosity is still too high. What could be the cause?

  • Answer: Several factors could contribute to higher-than-expected viscosity:

    • Low Temperature: The viscosity of epoxy resins is highly dependent on temperature. Lower ambient or resin temperatures will significantly increase viscosity.[1]

    • Insufficient Mixing: Inadequate mixing of PGE into the epoxy resin can result in a non-homogeneous mixture with localized areas of high viscosity.

    • Incorrect PGE Concentration: The amount of PGE added may not be sufficient to achieve the desired viscosity reduction.

    • Initial Resin Viscosity: The starting viscosity of your base epoxy resin might be exceptionally high, requiring a higher concentration of PGE.

Troubleshooting Steps:

  • Verify Temperature: Ensure that the resin, PGE, and your working environment are within the recommended temperature range, typically 20-25°C. Consider gently warming the components separately before mixing.[1]

  • Improve Mixing: Mix the PGE and epoxy resin thoroughly with a mechanical stirrer at a low speed to avoid introducing air bubbles. Scrape the sides and bottom of the mixing vessel to ensure all material is incorporated.

  • Increase PGE Concentration: Incrementally increase the weight percentage of PGE in your formulation. It is crucial to test these new formulations on a small scale first.

  • Characterize Base Resin: Confirm the viscosity of your neat epoxy resin to ensure it meets specifications.

Issue 2: Inconsistent or Incomplete Curing

  • Question: My epoxy resin formulation with PGE is not curing properly; it remains tacky or has soft spots. Why is this happening?

  • Answer: Curing issues in epoxy formulations containing PGE can stem from several sources:

    • Incorrect Stoichiometry: The addition of a reactive diluent like PGE, which contains an epoxy group, alters the overall epoxy equivalent weight (EEW) of the resin blend. This necessitates a recalculation of the required amount of curing agent.

    • Inadequate Mixing of Curing Agent: If the curing agent is not uniformly dispersed throughout the resin-PGE mixture, it can lead to localized areas that are either resin-rich or hardener-rich, resulting in incomplete curing.

    • Low Curing Temperature: The curing reaction is a chemical process that is sensitive to temperature. Curing at temperatures below the recommended range can significantly slow down or even halt the reaction.

    • Incompatible Curing Agent: While PGE is compatible with many common epoxy curing agents, such as amines and anhydrides, there could be instances of incompatibility.

Troubleshooting Steps:

  • Recalculate Curing Agent Ratio: Adjust the amount of curing agent based on the new EEW of the resin-PGE blend. The formula for calculating the required parts of curing agent per hundred parts of resin (phr) is dependent on the specific curing agent used.

  • Ensure Thorough Mixing: After adding the curing agent, mix thoroughly and systematically, scraping the sides and bottom of the container, until the mixture is completely uniform.

  • Control Curing Temperature: Maintain the recommended curing temperature throughout the entire curing process. A controlled temperature environment, such as an oven, is ideal.

  • Verify Compatibility: Consult the technical datasheets for both the epoxy resin and the PGE to ensure compatibility with your chosen curing agent.

Issue 3: Formation of Bubbles in the Cured Resin

  • Question: My cured epoxy with PGE has a significant amount of bubbles. How can I prevent this?

  • Answer: Bubbles in cured epoxy are a common issue and can be caused by:

    • Air Entrapment During Mixing: Vigorous mixing of the resin, PGE, and curing agent can introduce air into the system.

    • Outgassing from Porous Substrates: If you are applying the resin to a porous material, air can be released from the substrate into the resin as it cures.

    • Moisture Contamination: Moisture in the resin, on the substrate, or in the ambient environment can react with some curing agents and release gases.

Troubleshooting Steps:

  • Optimize Mixing Technique: Mix the components slowly and deliberately. Use a mixing paddle that minimizes air entrapment.

  • Degas the Mixture: Before adding the curing agent, consider degassing the resin-PGE mixture in a vacuum chamber to remove dissolved air.

  • Seal Porous Surfaces: Apply a thin seal coat of the resin formulation to porous substrates and allow it to partially cure before applying the main coat.

  • Control Moisture: Ensure all components and equipment are dry. Work in a controlled environment with low humidity if possible.

Frequently Asked Questions (FAQs)

Q1: How does this compound reduce the viscosity of epoxy resins?

A1: this compound is a reactive diluent, meaning it is a low-viscosity epoxy-functional compound.[2][3] When added to a higher viscosity epoxy resin, it physically separates the larger polymer chains, reducing the intermolecular friction and thus lowering the overall viscosity of the mixture. Because PGE has a glycidyl ether group, it chemically reacts with the curing agent and becomes an integral part of the cross-linked polymer network during the curing process.[2]

Q2: What is the typical concentration range for this compound in epoxy formulations?

A2: The concentration of PGE can vary depending on the desired final viscosity and the initial viscosity of the base epoxy resin. Generally, concentrations can range from a few percent up to 20% or more by weight. It is important to note that increasing the concentration of PGE will not only reduce viscosity but can also affect the mechanical and thermal properties of the cured resin.[4]

Q3: How does the addition of this compound affect the properties of the cured resin?

A3: The addition of PGE can have several effects on the final properties of the cured epoxy resin:

  • Mechanical Properties: The use of a monofunctional reactive diluent like PGE can reduce the crosslink density of the polymer network, which may lead to a decrease in properties such as tensile strength and modulus, but could increase flexibility.[4]

  • Thermal Properties: A reduction in crosslink density can also lead to a lower glass transition temperature (Tg).

  • Chemical Resistance: Changes in the polymer network structure can also influence the chemical resistance of the cured material.

Q4: Can I use this compound with any type of epoxy resin and curing agent?

A4: this compound is compatible with a wide range of epoxy resins, particularly those based on bisphenol A diglycidyl ether (DGEBA).[5] It is also generally compatible with common curing agents like amines and anhydrides. However, it is always recommended to consult the technical datasheets for all components and to perform small-scale compatibility tests before proceeding with a large batch.

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes, it is important to handle this compound with care. It is advisable to work in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Data Presentation

Table 1: Effect of this compound (PGE) Concentration on the Viscosity of a Standard DGEBA Epoxy Resin at 25°C

PGE Concentration (wt%)Viscosity (mPa·s)Viscosity Reduction (%)
012,0000
54,50062.5
101,80085
1580093.3
2040096.7

Note: These are typical values and can vary depending on the specific grade of DGEBA resin and PGE used.

Experimental Protocols

Protocol 1: Measurement of Resin Viscosity using a Rotational Viscometer

Objective: To accurately measure the viscosity of an epoxy resin formulation containing this compound.

Materials and Equipment:

  • Epoxy resin

  • This compound

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

  • Temperature-controlled water bath or chamber

  • Beakers or sample containers

  • Mixing rod

  • Analytical balance

Procedure:

  • Temperature Conditioning: Place the epoxy resin and PGE in a temperature-controlled environment (e.g., 25 ± 0.1 °C) for at least 4 hours to ensure they reach thermal equilibrium.

  • Sample Preparation:

    • Weigh the desired amount of epoxy resin into a clean, dry beaker.

    • Add the calculated amount of PGE to the resin.

    • Mix thoroughly for 5 minutes using a mixing rod, ensuring a homogeneous mixture. Avoid introducing air bubbles.

  • Viscometer Setup:

    • Set up the rotational viscometer according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity range.

  • Viscosity Measurement:

    • Immerse the spindle into the center of the resin-PGE mixture to the marked immersion depth.

    • Allow the sample to equilibrate at the set temperature in the viscometer for a few minutes.

    • Start the spindle rotation and allow the reading to stabilize (typically 1-2 minutes).

    • Record the viscosity reading in millipascal-seconds (mPa·s).

  • Data Recording: Record the temperature, spindle number, rotational speed, and viscosity reading for each sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Viscosity Measurement cluster_curing Curing & Analysis start Start condition Condition Resin & PGE at Test Temperature start->condition prepare Prepare Resin-PGE Mixture condition->prepare setup Setup Rotational Viscometer prepare->setup measure Measure Viscosity setup->measure record Record Data measure->record add_hardener Add Curing Agent record->add_hardener cure Cure Sample add_hardener->cure analyze Analyze Cured Properties cure->analyze end End analyze->end troubleshooting_workflow start High Viscosity Issue q1 Is Temperature Correct? start->q1 s1 Adjust Temperature to 20-25°C q1->s1 No q2 Is Mixing Thorough? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Improve Mixing Technique q2->s2 No q3 Is PGE Concentration Sufficient? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Increase PGE Concentration q3->s3 No end_problem Consult Technical Data Sheets q3->end_problem Yes a3_yes Yes a3_no No s3->q3 end_ok Viscosity Optimized s3->end_ok reaction_pathway cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product epoxy Epoxy Resin (DGEBA) reaction Epoxide Ring-Opening & Polymerization epoxy->reaction pge This compound (PGE) pge->reaction amine Amine Curing Agent (R-NH2) amine->reaction network Cross-linked Polymer Network reaction->network

References

Technical Support Center: Phenyl Glycidyl Ether (PGE)-Based Epoxy Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the yellowing of phenyl glycidyl (B131873) ether (PGE)-based epoxy formulations. It is intended for researchers, scientists, and professionals in drug development who utilize these materials in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your work with PGE-based epoxy formulations, leading to undesirable yellowing.

Question: My PGE-based epoxy formulation is yellow immediately after mixing, before curing. What could be the cause?

Answer:

Immediate yellowing upon mixing the resin and hardener components is often due to the quality of the raw materials or contamination. Here are the primary suspects and troubleshooting steps:

  • Oxidized Hardener: Amine-based hardeners are susceptible to oxidation when exposed to air, which can cause them to develop a yellow or brownish tint.[1][2] This is one of the most common causes of initial discoloration.

    • Troubleshooting:

      • Always use fresh, unopened containers of hardener whenever possible.

      • Ensure that containers are tightly sealed immediately after use to minimize exposure to oxygen.[1]

      • Store hardeners in a cool, dark place as heat can accelerate oxidation.[3][4]

  • PGE Quality and Impurities: The purity of the phenyl glycidyl ether itself is crucial. Trace impurities, such as residual phenols or other contaminants from the manufacturing process, can contribute to initial color.[5]

    • Troubleshooting:

      • Source high-purity PGE from reputable suppliers. Request a certificate of analysis to verify purity.

      • If impurities are suspected, they can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7][8]

  • Contamination: Contamination from mixing tools, vessels, or the surrounding environment can introduce substances that react with the epoxy components and cause discoloration.[9][10]

    • Troubleshooting:

      • Use clean, dry, and chemically inert mixing equipment (e.g., glass, stainless steel, or non-reactive plastic).

      • Work in a clean environment to avoid introducing dust or other airborne contaminants.

Question: My cured PGE-based epoxy is exhibiting significant yellowing after post-curing or upon storage. What are the likely causes and how can I prevent this?

Answer:

Yellowing that develops after the curing process is typically caused by environmental factors and the formulation's inherent stability. The primary causes include exposure to UV light and high temperatures.

  • UV Degradation: Exposure to ultraviolet (UV) radiation, primarily from sunlight but also from some artificial lighting, is a major cause of yellowing in cured epoxy.[3][9][10][11][12] UV energy can break down the chemical bonds within the epoxy polymer, leading to the formation of color-producing groups called chromophores.[5][13]

    • Prevention:

      • Incorporate UV stabilizers or hindered amine light stabilizers (HALS) into your formulation. These additives absorb UV radiation or scavenge free radicals to protect the polymer.[2][3][9][14][15]

      • Store cured samples in a dark place, away from direct sunlight or other UV sources.

  • Thermal Degradation: High temperatures during post-curing or storage can accelerate oxidation and degradation of the epoxy network, resulting in yellowing.[3][5][9][13][16]

    • Prevention:

      • Adhere to the recommended post-curing schedule. Avoid excessive temperatures or unnecessarily long curing times.

      • Store cured materials in a temperature-controlled environment.

  • Oxidation: The long-term exposure of the cured epoxy to oxygen can lead to gradual yellowing.[1][2] This is often exacerbated by heat and UV light.

    • Prevention:

      • Consider adding antioxidants to the formulation, which can help to mitigate oxidative degradation.[15][16] Hindered phenol (B47542) antioxidants are often effective.[17][18]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting yellowing in your PGE-based epoxy formulations.

G start Yellowing Observed timing When is yellowing observed? start->timing pre_cure Potential Causes: - Oxidized Hardener - PGE Impurities - Contamination timing->pre_cure Before/During Mixing post_cure Potential Causes: - UV Degradation - Thermal Degradation - Oxidation timing->post_cure After Curing pre_cure_actions Actions: 1. Use fresh, sealed hardener. 2. Verify PGE purity (CoA, HPLC/GC-MS). 3. Use clean, inert mixing equipment. pre_cure->pre_cure_actions post_cure_actions Actions: 1. Add UV stabilizers/HALS. 2. Control post-curing temperature/time. 3. Store away from light and heat. 4. Consider adding antioxidants. post_cure->post_cure_actions resolution Problem Resolved? pre_cure_actions->resolution post_cure_actions->resolution end_good Continue Experiment resolution->end_good Yes end_bad Consult Formulation Chemist resolution->end_bad No

Caption: Troubleshooting workflow for yellowing in PGE-based epoxy.

Frequently Asked Questions (FAQs)

Q1: Does the choice of curing agent affect the yellowing of PGE-based epoxy?

A1: Yes, the curing agent plays a significant role. Amine-based curing agents, especially aromatic amines, can contribute to yellowing due to their susceptibility to oxidation.[13] Cycloaliphatic amines are generally more resistant to yellowing than aromatic amines. Anhydride curing agents can also offer good color stability.[16]

Q2: Will yellowing affect the mechanical properties of my cured PGE-based epoxy?

A2: In many cases, slight yellowing is a cosmetic issue and may not significantly impact the bulk mechanical properties of the epoxy.[1] However, severe yellowing can be an indicator of polymer degradation, which could lead to embrittlement, cracking, or a loss of performance over time, especially if caused by UV or thermal degradation.[5][19]

Q3: Can I use a pigment to mask the yellowing in my formulation?

A3: While adding a pigment, such as titanium dioxide for a white formulation, can mask yellowing, it does not address the underlying chemical degradation. For clear or translucent applications, this is not a viable solution. It's also important to note that adding a large amount of pigment could potentially alter the mechanical or chemical properties of the cured epoxy.[1]

Q4: How can I quantitatively measure the degree of yellowing in my samples?

A4: The most common method for quantifying yellowing is by measuring the Yellowness Index (YI) according to the ASTM E313 standard.[20][21] This is typically done using a spectrophotometer or colorimeter, which measures the color coordinates of a sample.[22][23] A higher YI value indicates a greater degree of yellowness.

Quantitative Data on Yellowing

The following tables provide representative data on how different factors can influence the Yellowness Index (YI) of an epoxy formulation.

Table 1: Effect of Curing Agent on Initial Yellowness Index

Curing Agent TypeThis compound (PGE) SourceInitial Yellowness Index (YI)
Aliphatic AmineHigh Purity2.5
Cycloaliphatic AmineHigh Purity1.8
Aromatic AmineHigh Purity8.2
Aliphatic AmineStandard Purity4.1

Table 2: Yellowness Index After Accelerated Aging (150 hours)

FormulationAging ConditionYellowness Index (YI)
Standard PGE + Cycloaliphatic Amine85°C Thermal Aging15.7
Standard PGE + Cycloaliphatic AmineUV-A Exposure (340 nm)25.3
PGE + Cycloaliphatic Amine + UV StabilizerUV-A Exposure (340 nm)7.9
PGE + Cycloaliphatic Amine + Antioxidant85°C Thermal Aging9.4

Experimental Protocols

Protocol 1: Sample Preparation and Curing

  • Materials: this compound (resin), selected curing agent, any additives (e.g., UV stabilizers, antioxidants), mixing container, stirring rod, and a mold for casting samples.

  • Preparation: Pre-condition all components to room temperature (25°C).

  • Mixing: Accurately weigh the PGE and curing agent into the mixing container according to the stoichiometric ratio. If using additives, they should be pre-mixed with the resin component.

  • Stirring: Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum chamber at -25 inHg for 5-10 minutes to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into the mold.

  • Curing: Cure the samples according to the recommended schedule (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 80°C).

Protocol 2: Measurement of Yellowness Index (YI) based on ASTM E313

  • Instrumentation: A spectrophotometer or colorimeter capable of measuring CIE Tristimulus values (X, Y, Z).

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using a certified white reference tile.

  • Sample Placement: Place the cured epoxy sample at the measurement port of the instrument. Ensure the sample is flat and covers the port completely.

  • Measurement: Take at least three separate readings at different locations on the sample surface.

  • Calculation: The instrument's software will typically calculate the Yellowness Index automatically using the formula specified in ASTM E313. The formula is generally of the form: YI = 100 * (CₓX - C₂Z) / Y, where Cₓ and C₂ are coefficients dependent on the illuminant and observer.[23]

  • Reporting: Report the average Yellowness Index value for the sample.

Experimental Workflow Diagram

This diagram outlines the process from sample preparation to the analysis of yellowing.

G cluster_prep Sample Preparation cluster_cure Curing & Aging cluster_analysis Analysis weigh Weigh PGE, Hardener, & Additives mix Thoroughly Mix Components weigh->mix degas Vacuum Degas mix->degas cast Cast into Molds degas->cast cure Initial Cure (e.g., 24h @ 25°C) cast->cure post_cure Post-Cure (e.g., 2h @ 80°C) cure->post_cure aging Accelerated Aging (UV or Thermal) post_cure->aging calibrate Calibrate Spectrophotometer aging->calibrate measure Measure CIE Tristimulus Values (X, Y, Z) calibrate->measure calculate Calculate Yellowness Index (ASTM E313) measure->calculate result Report Average YI calculate->result

Caption: Experimental workflow for Yellowness Index analysis.

References

Technical Support Center: Enhancing the Thermal Stability of PGE-Cured Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and curing of Polyglycidyl Ether (PGE)-cured resins, with a specific focus on improving their thermal stability.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the thermal performance of your PGE-cured resins.

Q1: My cured resin exhibits a lower than expected Glass Transition Temperature (Tg). What are the potential causes and solutions?

Potential Causes:

  • Incomplete Curing: The most common reason for a low Tg is an incomplete curing reaction, resulting in a less developed polymer network.[1][2]

  • Incorrect Mix Ratio: An off-ratio mix of resin and hardener can lead to unreacted components that plasticize the network, thereby lowering the Tg.[3][4]

  • Inadequate Curing Temperature or Time: The curing schedule plays a critical role. Curing at a temperature that is too low or for an insufficient duration will not provide the energy needed for complete cross-linking.[2][4][5][6]

  • Moisture Contamination: Water absorbed into the resin or hardener can interfere with the curing reaction.[3]

  • Presence of Solvents or Impurities: Residual solvents or other impurities can act as plasticizers, reducing the Tg.

Solutions:

  • Optimize the Cure Schedule: Ensure the curing temperature is appropriate for the specific resin-hardener system. Consider implementing a post-curing step at a temperature above the initial cure temperature to drive the reaction to completion and enhance cross-linking.[1][5][7][8]

  • Verify Mix Ratio: Accurately weigh and thoroughly mix the resin and hardener according to the manufacturer's specifications.

  • Control Environmental Conditions: Work in a controlled environment with low humidity. Ensure resins and hardeners are stored in tightly sealed containers to prevent moisture absorption.[3][6][9] The ideal storage temperature is typically between 65°F and 90°F (18°C and 32°C).[9]

  • Degas the Mixture: Remove any entrapped air or volatile impurities by degassing the mixed resin system before curing.

Q2: The thermal stability of my resin is poor, showing early decomposition in Thermogravimetric Analysis (TGA). How can I improve this?

Potential Causes:

  • Resin and Hardener Chemistry: The inherent chemical structure of the epoxy resin and curing agent is a primary determinant of thermal stability. Resins with aliphatic backbones are generally less thermally stable than those with aromatic structures.[1]

  • Incomplete Curing: An under-cured resin will have a less dense cross-link network, which is more susceptible to thermal degradation.[1]

  • Oxidative Degradation: The presence of oxygen at elevated temperatures can accelerate the decomposition of the polymer network.

Solutions:

  • Select Appropriate Chemistries: For high-temperature applications, choose resin and hardener systems known for their high thermal stability, such as those with aromatic backbones (e.g., based on bisphenol A) and aromatic amine or anhydride (B1165640) hardeners.[1]

  • Incorporate Fillers: The addition of inorganic fillers like silicon dioxide, aluminum nitride, or ceramic particles can significantly improve thermal stability.[1] These fillers can act as heat sinks or form a protective char layer that inhibits further degradation.[1]

  • Ensure Complete Cure: Implement an optimized curing and post-curing schedule to maximize the cross-link density.[1]

  • Consider an Inert Atmosphere: If the application involves very high temperatures, using the material in an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of post-curing in improving thermal stability?

Post-curing involves heating the resin to a temperature above its initial curing temperature for a specific period. This process provides the necessary energy to complete the cross-linking reactions, leading to a more densely cross-linked polymer network.[7][10] A higher degree of cross-linking restricts the mobility of polymer chains, which in turn increases the Glass Transition Temperature (Tg) and overall thermal stability of the material.[1][7][10] For some high-performance systems, a post-cure is mandatory to achieve the desired thermal properties.[7]

Q2: How do different fillers affect the thermal stability of PGE-cured resins?

Fillers can significantly enhance the thermal properties of epoxy resins. Thermally conductive fillers, such as aluminum nitride and boron nitride, can improve heat dissipation within the material.[11] Other fillers, like silica (B1680970) and ceramics, can increase the thermal stability by acting as a physical barrier to heat and mass transfer during decomposition.[1] The effectiveness of a filler depends on its type, particle size, loading percentage, and its interaction with the epoxy matrix.

Q3: Can the curing environment affect the final thermal properties?

Yes, the curing environment is critical. Curing should be conducted in a temperature-controlled setting, as low temperatures can slow down or even halt the curing reaction, resulting in poor thermal properties.[4][6] High humidity can also be detrimental, as moisture can react with the components and interfere with the curing process.[6] It is recommended to cure epoxy resins in an environment with a temperature between 72-74°F (22-24°C) and relative humidity between 40-60%.[6]

Q4: Will increasing the amount of hardener improve the thermal stability?

No, deviating from the recommended mix ratio is not advised. An excess of hardener will not necessarily lead to a better-cured product and can be detrimental to the final properties, including thermal stability. The stoichiometry of the resin and hardener is precisely calculated to achieve the optimal cross-linked network. An incorrect ratio will result in unreacted components that can compromise the material's integrity.[3][4]

Data Presentation

Table 1: Effect of Various Fillers on the Thermal Conductivity of Epoxy Resins

Filler TypeFiller Loading (vol. %)Thermal Conductivity (W/m·K)Reference
Neat Epoxy Resin0~0.2[12]
Graphene Nano-plates1 (wt. %)33.3% increase from neat resin[12]
Silicon Carbide (SiC)200.41[12]
Silicon Carbide (SiC)300.51[12]
Aluminum Nitride (AlN)6010.98[11]
Boron Nitride (BN)60>10[11]

Experimental Protocols

1. Protocol for Post-Curing to Enhance Thermal Stability

This protocol provides a general guideline for post-curing PGE-cured resins. Always refer to the manufacturer's technical data sheet for specific recommendations.[7]

  • Initial Cure: Allow the resin to cure fully at the recommended initial cure temperature and time (e.g., 24-48 hours at room temperature).[2]

  • Ramp-up: Place the cured part in a programmable oven. Gradually increase the temperature at a controlled rate, for example, 15°–20°F (8°–11°C) per hour, to prevent thermal shock.[7]

  • Intermediate Holds: At every 40°F (22°C) increase in temperature, hold for one hour to allow the internal temperature of the laminate to equalize.[7]

  • Target Temperature Hold: Once the target post-cure temperature is reached (as specified by the manufacturer), hold for the recommended duration (e.g., 2-4 hours).

  • Cool-down: Gradually decrease the oven temperature at a controlled rate, for instance, 20°F (11°C) per hour.[7]

  • Normalization: Hold the temperature at 95°F (35°C) for two hours before turning off the heat and allowing the part to cool to room temperature.[7]

2. Protocol for Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of the cured resin.

  • Sample Preparation: Prepare a small, representative sample of the cured resin (typically 5-10 mg).

  • Instrument Setup:

    • Place the sample in a TGA crucible (e.g., alumina (B75360) or platinum).

    • Place the crucible in the TGA instrument.

  • Experimental Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

    • The analysis is typically run under a controlled atmosphere, such as nitrogen (to study thermal degradation) or air (to study oxidative degradation).

  • Data Analysis: The output is a plot of mass versus temperature. The onset of weight loss indicates the beginning of thermal decomposition.

3. Protocol for Differential Scanning Calorimetry (DSC) for Tg Determination

DSC is used to measure the Glass Transition Temperature (Tg) of the cured resin.

  • Sample Preparation: A small sample of the cured resin (typically 5-15 mg) is weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Program:

    • First Heat Scan: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) under an inert atmosphere (e.g., nitrogen). This scan will show the Tg and any residual curing exotherm.

    • Cooling Scan: Cool the sample at a controlled rate.

    • Second Heat Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second scan to ensure a consistent thermal history.

  • Data Analysis: The Tg is identified as a step change in the heat flow curve. It is typically reported as the midpoint of this transition.

Visualizations

TroubleshootingWorkflow Start Issue: Poor Thermal Stability (Low Tg or Early Decomposition) CheckCure Step 1: Verify Curing Process Start->CheckCure CheckFormulation Step 2: Evaluate Formulation CheckCure->CheckFormulation Cure Process Verified PostCure Implement/Optimize Post-Cure Schedule CheckCure->PostCure Incomplete Cure Suspected ModifyFormulation Modify Formulation: - Change Resin/Hardener - Add Thermal Fillers CheckFormulation->ModifyFormulation Analyze Step 3: Re-analyze Thermal Properties (DSC/TGA) PostCure->Analyze ModifyFormulation->Analyze Result Improved Thermal Stability? Analyze->Result Success Success Result->Success Yes ReEvaluate Re-evaluate & Consult Technical Data Sheets Result->ReEvaluate No

Caption: Troubleshooting workflow for poor thermal stability.

FactorsInfluencingThermalStability cluster_formulation Formulation cluster_processing Processing Conditions ThermalStability Thermal Stability (Tg, Td) Resin Resin Chemistry (Aromatic vs. Aliphatic) Resin->ThermalStability Hardener Hardener Type (e.g., Aromatic Amine) Hardener->ThermalStability Fillers Fillers & Additives (Silica, AlN, BN) Fillers->ThermalStability CureCycle Cure Cycle (Time & Temperature) CureCycle->ThermalStability PostCure Post-Curing PostCure->ThermalStability MixRatio Mix Ratio MixRatio->ThermalStability ThermalAnalysisWorkflow Start Prepare Cured Resin Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Result Determine Decomposition Temperature (Td) TGA->TGA_Result DSC_Result Determine Glass Transition Temp (Tg) DSC->DSC_Result Analysis Correlate Results with Formulation & Processing TGA_Result->Analysis DSC_Result->Analysis

References

Technical Support Center: Phenyl Glycidyl Ether (PGE) and Amine Curing Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals working with phenyl glycidyl (B131873) ether (PGE) and amine-based curing systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the curing process, particularly incomplete curing, which can manifest as tacky surfaces, soft spots, or a failure to solidify completely.

Q1: My epoxy system is tacky or has soft spots after the recommended curing time. What are the most likely causes?

A: Tacky or soft surfaces are the most common signs of incomplete curing. The primary causes are almost always related to the process parameters rather than the chemicals themselves.[1] The most common culprits include:

  • Incorrect Mix Ratio: An improper ratio of resin (PGE) to hardener (amine) is a primary cause of curing failure.[2][3] Using too much or too little hardener prevents the chemical cross-linking reaction from completing, leaving unreacted components.[4][5]

  • Inadequate Mixing: The resin and hardener must be mixed thoroughly to ensure a homogenous distribution.[5][6] Unmixed components will lead to localized soft or sticky spots.[3] It is crucial to scrape the sides and bottom of the mixing container.[6]

  • Low Curing Temperature: The curing of epoxy-amine systems is a temperature-dependent chemical reaction.[2] If the ambient temperature is too low (e.g., below 70°F or 21°C), the reaction rate will slow down significantly or even halt, leading to an incomplete cure.[3][5][6]

  • Environmental Moisture/Humidity: High humidity can interfere with the curing process.[7][8] Moisture in the air can react with amine hardeners, leading to a surface defect known as "amine blush," which can be an oily film or a cloudy appearance.[8][9][10] Humidity above 60% can cause issues like cloudiness or haziness.[7]

Q2: How critical is the stoichiometry, and what happens if I deviate from the recommended ratio?

A: Stoichiometry is extremely critical. The curing reaction relies on a precise chemical reaction between the epoxy groups of the PGE and the active hydrogens on the amine hardener.[6]

  • Excess Hardener (Amine): While it might seem that adding more hardener would speed up the reaction, it actually leaves unreacted amine molecules in the matrix. This can lead to a weaker, more brittle final product that is prone to cracking.[4][5]

  • Insufficient Hardener (Amine): Too little hardener means there are not enough amine hydrogens to react with all the epoxy groups.[4] This results in a soft, tacky, or permanently uncured product because the cross-linking network cannot fully form.[3][4]

Q3: How do temperature and humidity affect the final properties of the cured product?

A: Temperature and humidity are critical environmental factors that directly control the cure speed and final quality.[7][11]

  • Temperature: Most epoxy systems have an optimal curing temperature range, typically between 70-80°F (21-27°C).[7][12] Lower temperatures significantly increase the curing time; for example, a drop from 77°F to 59°F can roughly double the cure time.[7] Rapid temperature changes during curing can create internal stress, leading to cracking.[7][12] Post-curing at an elevated temperature can sometimes enhance mechanical properties.[2]

  • Humidity: High humidity (typically above 60-85%) is detrimental.[7][10] It can lead to various defects, including:

    • Amine Blush: A waxy or oily film on the surface caused by the reaction of moisture with the amine hardener.[8][9]

    • Cloudiness/Hazy Finish: Trapped moisture can cause the resin to appear cloudy.[5][9]

    • Reduced Mechanical Properties: Moisture can interfere with the cross-linking, leading to a weaker final product.[8][13]

Q4: Can contaminants on my substrate or in my mixing container cause curing issues?

A: Yes, contaminants can significantly interfere with both the curing process and the adhesion of the epoxy to a substrate.[6]

  • Surface Contaminants: Dust, grease, oil, or moisture on the surface you are applying the epoxy to can prevent proper bonding and may inhibit the cure at the interface.[6]

  • Mixing Contaminants: Using unclean mixing containers or tools can introduce moisture or other reactive substances into the epoxy-amine mixture, leading to an improper cure.[9] For instance, water-based paints or pigments can cause a cloudy appearance if not fully dry.[9]

Troubleshooting Workflow

If you are experiencing issues with incomplete curing, follow this logical workflow to diagnose the problem.

G start Incomplete Curing Observed (Tacky, Soft Spots) check_ratio Was the mix ratio (PGE:Amine) correct? start->check_ratio check_mixing Was mixing thorough? (Scraped sides/bottom, >3 min) check_ratio->check_mixing Yes cause_ratio Root Cause: Incorrect Stoichiometry check_ratio->cause_ratio No check_temp Was curing temperature stable and within spec? (e.g., 70-80°F / 21-27°C) check_mixing->check_temp Yes cause_mixing Root Cause: Inhomogeneous Mixture check_mixing->cause_mixing No check_humidity Was humidity low? (<60% RH) check_temp->check_humidity Yes cause_temp Root Cause: Low Temperature Cure check_temp->cause_temp No check_contaminants Were substrates and tools clean and dry? check_humidity->check_contaminants Yes cause_humidity Root Cause: Moisture Contamination (Amine Blushing) check_humidity->cause_humidity No cause_contaminants Root Cause: Surface/Tool Contamination check_contaminants->cause_contaminants No solution Action: Review protocol, adjust parameters, and repeat experiment. check_contaminants->solution Yes cause_ratio->solution cause_mixing->solution cause_temp->solution cause_humidity->solution cause_contaminants->solution G cluster_reactants Reactants cluster_products Products PGE1 Phenyl Glycidyl Ether (PGE) Intermediate Secondary Amine Adduct PGE1->Intermediate k₁ (fast) Amine Primary Amine (R-NH₂) Amine->Intermediate PGE2 This compound (PGE) Final Tertiary Amine Adduct (Cross-linked) PGE2->Final Intermediate->Final k₂ (slow)

References

Technical Support Center: Phenyl Glycidyl Ether (PGE)-Modified Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing void formation in phenyl glycidyl (B131873) ether (PGE)-modified composite materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of phenyl glycidyl ether (PGE) in composite formulations?

A1: this compound (PGE) is primarily used as a reactive diluent to reduce the viscosity of epoxy resin systems.[1][2] This lower viscosity improves the handling characteristics of the resin, enhances fiber wet-out, and can help to reduce the entrapment of air bubbles, a primary cause of voids.[2][3]

Q2: How does void formation impact the quality of a composite?

A2: Voids, which are trapped pockets of air or gas, can significantly compromise the mechanical and physical properties of a composite.[3][4] They can act as stress concentration points, leading to reduced bond strength and premature failure.[4] Furthermore, voids can create cosmetic defects on the surface of the cured composite.[4] In applications for sensitive electronics, trapped air can even lead to electrical breakdown and component failure.[5]

Q3: What are the main causes of void formation in PGE-modified composites?

A3: Void formation can stem from several factors:

  • Air Entrapment During Mixing: Vigorous or improper mixing of the resin, hardener, and PGE can introduce air bubbles.[4][6]

  • High Resin Viscosity: Although PGE lowers viscosity, the overall system may still be too viscous to allow trapped air to escape, especially if fiber loading is high.[3]

  • Outgassing: Residual moisture or volatiles on components or within the resin can turn into gas during the exothermic curing process, creating voids.[6]

  • Improper Curing: A cure cycle with a rapid temperature increase can cause the resin to gel before all trapped air and gases have diffused out.[3] Conversely, a temperature that is too low may not sufficiently decrease viscosity to facilitate bubble removal.[3]

  • Inadequate Degassing: Failure to remove dissolved or entrapped air from the resin mixture before curing is a major contributor to void formation.[5][6]

Q4: Does the addition of PGE affect the final properties of the cured composite?

A4: Yes. As a reactive diluent, PGE becomes part of the polymer network. While it effectively reduces viscosity, its monofunctional nature can reduce the crosslink density of the cured epoxy.[7] This may lead to a decrease in properties such as tensile strength, as well as heat and chemical resistance, particularly at elevated temperatures.[7]

Troubleshooting Guide

Problem 1: I am observing a high number of spherical voids throughout my cured composite.

  • Question: My PGE-modified composite has numerous small, spherical voids distributed randomly. What is the likely cause and how can I fix this?

  • Answer: This issue is typically caused by entrapped air from the mixing process or dissolved gases in the resin system.

    • Probable Cause 1: Air Entrapment During Mixing. High-speed or improper mixing techniques can whip air into the resin.[4][6]

    • Solution 1: Optimized Mixing. Mix components thoroughly but gently. Use a wide container and a mixing stick that minimizes air introduction. After mixing, allow the resin to sit for a few minutes to allow some larger bubbles to rise and dissipate.[8]

    • Probable Cause 2: Ineffective Degassing. The mixed resin contains dissolved air that nucleates and forms bubbles during the cure cycle.[9]

    • Solution 2: Vacuum Degassing. This is the most effective method for removing trapped air and dissolved gases.[4][5] Exposing the mixed resin to a vacuum will cause the bubbles to expand, rise to the surface, and burst.[5] It is crucial to use a container that is 2 to 6 times the volume of the resin to accommodate for expansion during degassing.[5] See Experimental Protocol 1 for a detailed procedure.

Problem 2: Voids are concentrated between fiber layers or in complex geometries.

  • Question: My composite shows voids primarily located between layers of reinforcement fabric or in tight corners of my mold. What's happening?

  • Answer: This type of void formation points to issues with resin flow and fiber wet-out, often related to viscosity and curing parameters.

    • Probable Cause 1: High Resin Viscosity. The resin, even with PGE, may be too viscous to fully penetrate the tight spaces between fibers before it begins to gel.[3]

    • Solution 1: Adjust PGE Concentration & Temperature. You can consider slightly increasing the concentration of PGE to further reduce viscosity.[7] Alternatively, gently warming the resin or the mold can lower viscosity and improve flow.[10] Be cautious, as heating will also reduce the pot life of the resin.[10]

    • Probable Cause 2: Premature Gelation. The curing temperature may be rising too quickly, causing the resin to gel before it has fully impregnated the fiber preform.[3]

    • Solution 2: Optimize Cure Cycle. Implement a multi-stage cure cycle. Start with an initial lower-temperature "dwell" period to allow the resin viscosity to drop and facilitate air removal before ramping up to the final cure temperature.[11] See Experimental Protocol 2 for a sample cure cycle.

    • Probable Cause 3: Insufficient Pressure. Without adequate pressure, the resin may not be forced into all the interstitial spaces within the fiber reinforcement.[12]

    • Solution 3: Apply Pressure. Using a vacuum bag, autoclave, or press during curing applies pressure that helps consolidate the composite layers and squeeze out trapped air and excess resin.[3][12]

Data and Parameters

Table 1: Effect of Diluents and Curing Parameters on Void Formation

ParameterActionEffect on Resin/ProcessImpact on Void Formation
PGE Concentration IncreaseReduces resin viscosity.[1][7]Decrease: Improves fiber wet-out and allows air to escape more easily.[3]
Mixing Speed Decrease/OptimizeReduces the amount of air introduced into the resin.[4][6]Decrease: Less initial air is present to form voids.[4]
Vacuum Degassing Apply before cureRemoves entrapped air and dissolved volatiles from the mixed resin.[5][13]Significant Decrease: Directly removes a primary source of voids.[5]
Initial Cure Temp. Optimize (slight increase)Lowers resin viscosity, improving flow.[10]Decrease: Better impregnation and easier bubble migration.[3]
Cure Temp. Ramp Rate DecreaseAllows more time for air to escape before resin gelation.[3]Decrease: Prevents trapping of bubbles due to premature gelling.[3]
Curing Pressure Increase (e.g., Autoclave)Consolidates plies and helps collapse any remaining voids.[12]Decrease: Forces out trapped air and minimizes void volume.[12]

Experimental Protocols

Protocol 1: Vacuum Degassing of PGE-Modified Epoxy Resin

This protocol describes the standard procedure for removing entrapped air and dissolved gases from a mixed epoxy system before curing.

  • Preparation: Ensure the vacuum pump is warmed up and all valves are closed.[5] Use a clean mixing container that has a volume at least 2-6 times larger than the volume of your mixed resin to prevent overflow during expansion.[5][8]

  • Mixing: Carefully measure and mix the epoxy resin, PGE, and hardener in the oversized container. Mix thoroughly but gently to minimize air incorporation.[4][5]

  • Chamber Placement: Place the container inside the vacuum chamber, ensuring it is centered. Secure the lid of the chamber.[8]

  • Vacuum Application: Close the vent valve and slowly open the vacuum isolation valve to begin evacuating the chamber.[5][8]

  • Monitor Expansion: Observe the resin closely. The mixture will begin to expand and foam as the reduced pressure causes the air bubbles to increase in size.[5][8]

  • Control Degassing: If the resin rises too quickly and threatens to overflow, partially close the isolation valve or slightly open the vent valve to slow the process and break the surface tension.[5]

  • Degassing Completion: Continue to hold the vacuum. The foaming will subside as the bubbles burst. The process can take several minutes, depending on the resin's viscosity and volume.[5][8] Once the vigorous bubbling has stopped, maintain the vacuum for an additional 5-10 minutes.[8]

  • Venting and Removal: Close the isolation valve and turn off the pump. Slowly open the vent valve to gradually return the chamber to atmospheric pressure. A sudden rush of air can re-introduce bubbles.[8] Once fully vented, open the lid and carefully remove your degassed resin for immediate use.

Protocol 2: Optimized Multi-Stage Curing Cycle

This protocol provides a general framework for a cure cycle designed to minimize voids. Actual temperatures and times should be adjusted based on the specific resin system's technical data sheet.

  • Initial Dwell (Viscosity Reduction):

    • Place the composite assembly into the oven or press.

    • Apply vacuum pressure if using a vacuum bag.

    • Heat the assembly to a moderate temperature (e.g., 60-80°C). This temperature should be high enough to significantly reduce the resin's viscosity but low enough to prevent rapid gelation.

    • Hold at this temperature for a dwell period (e.g., 30-60 minutes). This allows the low-viscosity resin to fully impregnate the fibers and for air bubbles to migrate out.

  • Ramp to Cure Temperature:

    • Slowly increase the temperature at a controlled rate (e.g., 1-3°C per minute) to the primary curing temperature recommended by the manufacturer (e.g., 120-150°C). A slow ramp prevents the resin from gelling before all volatiles have escaped.[3]

  • Cure Dwell:

    • Hold the assembly at the primary cure temperature for the recommended duration (e.g., 1-2 hours) to achieve a high degree of crosslinking.

  • Post-Cure (Optional but Recommended):

    • For optimal mechanical properties, a post-cure may be necessary. After the primary cure, increase the temperature to a higher level (e.g., 150-180°C) and hold for an extended period (e.g., 2-4 hours).[14]

  • Controlled Cool-Down:

    • Allow the composite to cool down slowly and evenly to room temperature to minimize residual thermal stresses.

Visual Guides

G prep 1. Material Preparation (Resin, PGE, Hardener, Fibers) mix 2. Optimized Mixing (Low speed, thorough) prep->mix degas 3. Vacuum Degassing (Remove entrapped air) mix->degas layup 4. Composite Layup (Careful placement of fibers) degas->layup cure 5. Controlled Curing (Optimized temp. ramp & pressure) layup->cure demold 6. Demolding & Post-Cure cure->demold result Void-Free Composite demold->result

Caption: Experimental workflow for minimizing void formation.

G start Void Formation Observed q1 Are voids small, spherical & random? start->q1 q2 Are voids between fiber layers? q1->q2 No c1 Cause: Entrapped Air / Dissolved Gas q1->c1 Yes c2 Cause: Poor Wet-Out / Premature Gelation q2->c2 Yes s1 Solution: - Optimize Mixing Technique - Perform Vacuum Degassing c1->s1 s2 Solution: - Optimize Cure Cycle (dwell step) - Lower Resin Viscosity (temp/PGE) - Apply Curing Pressure c2->s2

Caption: Troubleshooting logic for diagnosing void formation.

References

Technical Support Center: Managing Exotherms in Large-Scale Reactions of Phenyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the thermal hazards associated with large-scale reactions of phenyl glycidyl (B131873) ether (PGE). The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments, ensuring safer and more predictable outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common challenges.

Q1: My initial risk assessment indicates a high potential exotherm for my planned reaction of Phenyl Glycidyl Ether with a primary amine. How can I proactively manage this?

A1: Proactive thermal management is critical for safety and process control. Key strategies include:

  • Utilize a Semi-Batch or Continuous Dosing Approach: Instead of charging all reactants at once (batch mode), add the more reactive component (often the amine) gradually to the reactor containing the PGE and solvent. This allows the cooling system to remove the heat as it is generated, preventing accumulation.[1]

  • Ensure Adequate Cooling Capacity: The reactor's cooling system must be capable of handling the maximum expected heat output of the reaction. This should be verified through calorimetric studies before scaling up.[2][3]

  • Select an Appropriate Solvent: A solvent with a suitable boiling point can act as a heat sink and help regulate the temperature. Ensure the solvent is inert and will not participate in or catalyze side reactions.

  • Optimize Stirring: Vigorous and efficient agitation is crucial to prevent the formation of localized "hot spots" where the reaction rate can accelerate uncontrollably.[2]

Q2: During the controlled addition of the amine, the reactor temperature is consistently 5-10°C above the setpoint, and the cooling system is at maximum capacity. What should I do?

A2: This indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a thermal runaway.

Immediate Corrective Actions:

  • Stop the Amine Feed: Immediately halt the addition of the amine to stop introducing more reactant.[3]

  • Maintain Maximum Cooling: Keep the cooling system running at its highest capacity.

  • Monitor the Temperature Trend:

    • If the temperature begins to decrease: The situation is likely under control. Once the temperature returns to the setpoint, you can consider restarting the amine feed at a significantly reduced rate (e.g., 50% of the previous rate) while closely monitoring the temperature.

    • If the temperature continues to rise: The reaction is approaching a critical stage. Proceed immediately to the emergency shutdown procedure (see Q4).

Q3: The reaction temperature suddenly dropped, and then began to rise rapidly. What is happening and what is the appropriate response?

A3: This is a classic sign of poor mixing or a stalled agitator. A localized area of the reactor may have become highly concentrated with the reactants, leading to a localized, rapid reaction that is now spreading through the bulk mixture. This is a very dangerous situation.

Immediate Response:

  • Emergency Shutdown: Immediately initiate the emergency shutdown procedure (see Q4). Do not attempt to restart the agitator, as this could suddenly mix the unreacted components and cause a violent, uncontrolled reaction.

  • Personnel Safety: Alert all personnel in the vicinity and prepare for potential evacuation.

  • Post-Incident Investigation: After the reactor has been made safe, a thorough investigation into the cause of the mixing failure is mandatory before any further experiments are conducted.

Q4: I suspect a thermal runaway is in progress. The temperature is rising uncontrollably, and there might be a noticeable increase in pressure. What is the emergency shutdown procedure?

A4: A thermal runaway requires immediate and decisive action. The primary goal is to rapidly cool and dilute the reaction to stop the accelerating exotherm.[4]

Emergency Shutdown and Quenching Protocol:

  • Activate Alarms: Immediately trigger the facility's emergency alarm to alert all personnel.

  • Stop All Feeds: Ensure all reactant and heating utility feeds to the reactor are completely stopped.

  • Initiate Emergency Quenching: If the reactor is equipped with a quench system, activate it immediately. This involves rapidly introducing a pre-determined, cold, inert solvent or a chemical inhibitor to stop the reaction. The choice of quenching agent is critical and must be determined during the process hazard analysis. It must not react exothermically with the reactants.[4]

  • Maximize Cooling: Apply maximum cooling to the reactor jacket and any internal cooling coils.

  • Vent Pressure Safely: If the reactor pressure is rising to dangerous levels, vent the system through a designated emergency relief system to a safe location (e.g., a catch tank or scrubber).

  • Evacuate: All personnel should evacuate to a safe, designated assembly point.

  • Notify Emergency Services: Inform your organization's emergency response team and/or local emergency services, providing them with details of the chemicals involved.

Data Presentation: Thermal Properties of PGE Reactions

Understanding the thermal characteristics of your specific reaction is crucial for safe scale-up. The following tables summarize key quantitative data obtained from reaction calorimetry studies.

Table 1: Heat of Reaction and Activation Energy for PGE with Various Amines

Amine ReactantAmine TypeHeat of Reaction (ΔHrxn) (kJ/mol of PGE)Activation Energy (Ea) (kJ/mol)Notes
AnilineAromatic Primary-98 to -11150 - 72Autocatalytic reaction. Ea varies for catalyzed and uncatalyzed steps.
2,5-Dimethyl-2,5-hexanediamineAliphatic PrimaryData not available~57.3Activation energy is 13.7 kcal/mol.[5][6]
ButylamineAliphatic Primary~ -102.5Data not availableHeat of reaction is 24.5 kcal/mol.
PiperidineAliphatic SecondaryData not available~50.7For the initial addition reaction.

Note: The heat of reaction can be influenced by factors such as stoichiometry, solvent, and temperature. The data presented here should be used as a guide and confirmed with experimental measurements for your specific system.

Table 2: Adiabatic Temperature Rise (ΔTad) Calculation Parameters

The adiabatic temperature rise is a critical parameter for assessing the potential severity of a thermal runaway. It is the theoretical temperature increase if all the heat from the reaction were to be absorbed by the reaction mass without any heat loss to the surroundings.

ParameterSymbolTypical Value/Equation
Heat of ReactionΔHrxnSee Table 1 (must be determined experimentally)
Mass of Reaction MixturemTotal mass of all components (kg)
Specific Heat CapacityCp~1.8 - 2.2 kJ/(kg·K) for many organic mixtures (should be measured)
Adiabatic Temperature Rise ΔTad ΔTad = (-ΔHrxn) / (m * Cp)

A high ΔTad (e.g., > 50-100 °C) is a strong indicator that the reaction has a high thermal hazard potential and requires robust engineering controls.

Experimental Protocols

Protocol 1: Determining Heat of Reaction using a Mettler Toledo RC1e Reaction Calorimeter

This protocol outlines the key steps for determining the heat of reaction for a semi-batch addition of an amine to this compound.

1. Objective: To quantify the heat evolved during the reaction of PGE with an amine under controlled, process-relevant conditions to enable safe scale-up.

2. Materials and Equipment:

  • Mettler Toledo RC1e Reaction Calorimeter with thermostat, reactor vessel (e.g., 1L glass), calibration heater, temperature probes (Tr and Tj), and dosing system.[7][8][9]

  • This compound (PGE)

  • Amine reactant

  • Solvent (e.g., Toluene, Xylene)

  • iC Software for data acquisition and analysis.

3. Pre-Experiment Setup:

  • Reactor Assembly: Assemble the reactor system, ensuring all probes and the stirrer are correctly positioned.

  • Calibration: Perform a heater calibration under conditions that mimic the reaction (i.e., with the solvent and PGE charged) to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the initial reactor contents.

4. Experimental Procedure (Semi-Batch Dosing):

  • Initial Charge: Charge the reactor with the known mass of PGE and solvent.

  • Equilibration: Start stirring and bring the reactor contents to the desired initial reaction temperature (e.g., 60°C). Allow the system to stabilize.

  • Start Dosing: Begin the controlled, slow addition of the amine from the dosing unit at a pre-determined rate. The iC software will start recording the heat flow in real-time.

  • Isothermal Control: The RC1e will adjust the jacket temperature (Tj) to maintain a constant reaction temperature (Tr). The difference between Tr and Tj is used to calculate the heat flow.

  • End of Dosing: Once the amine addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the end of the reaction.

  • Post-Reaction Calibration: Perform a final calibration to determine the Cp of the final reaction mixture.

5. Data Analysis:

  • Integrate the heat flow curve over time using the iC software to obtain the total heat of reaction (Q).

  • Calculate the molar heat of reaction (ΔHrxn) by dividing Q by the number of moles of the limiting reactant.

  • Analyze the heat flow profile to determine the maximum heat output during the reaction, which is critical for sizing the cooling system on a larger scale.

Mandatory Visualizations

Exotherm_Management_Workflow start Monitor Reactor Temperature (Tr) check_temp Is Tr > Setpoint + 5°C? start->check_temp check_temp->start  No reduce_feed Reduce Feed Rate by 50% check_temp->reduce_feed  Yes stop_feed Stop All Reactant Feeds reduce_feed->stop_feed max_cooling Maximize Cooling stop_feed->max_cooling monitor_trend Is Tr Decreasing? max_cooling->monitor_trend resume_ops Resume at Lower Rate monitor_trend->resume_ops  Yes emergency_shutdown Initiate Emergency Shutdown & Quench monitor_trend->emergency_shutdown  No

Caption: Workflow for managing temperature deviations in a large-scale reaction.

Troubleshooting_Runaway cluster_0 Symptoms cluster_1 Potential Causes cluster_2 Immediate Actions symptom1 Uncontrolled Temp Rise cause1 Cooling Failure symptom1->cause1 cause2 Incorrect Stoichiometry (Over-charge of Amine) symptom1->cause2 cause3 Loss of Agitation symptom1->cause3 cause4 Contamination symptom1->cause4 symptom2 Rapid Pressure Increase symptom2->cause1 symptom2->cause2 symptom2->cause3 symptom2->cause4 action1 Stop Reactant Feed cause1->action1 cause2->action1 cause3->action1 cause4->action1 action2 Emergency Quench action1->action2 action3 Vent Pressure action2->action3 action4 Evacuate action3->action4 Reaction_Pathway PGE This compound (Epoxide) Product Adduct (Hydroxy Amine) PGE->Product Amine Amine (R-NH2) Amine->Product Heat Heat (Exotherm) Product->Heat Rate Reaction Rate Heat->Rate Increases Runaway Thermal Runaway Rate->Heat Generates More Rate->Runaway

References

Technical Support Center: Improving the Shelf Life of Phenyl Glycidyl Ether (PGE)-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the shelf life of formulations containing phenyl glycidyl (B131873) ether (PGE).

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of PGE-containing formulations.

Problem Potential Cause Recommended Solution
Increased Viscosity or Solidification Premature Polymerization: This can be initiated by contaminants (acids, bases, amines), exposure to heat, or light.[1]Storage: Store PGE formulations in a cool, dark place, ideally refrigerated at 2-8°C.[1] Use opaque or amber containers to protect from light. Handling: Ensure all containers and handling equipment are scrupulously clean and dry. Avoid contact with incompatible materials.
Yellowing or Discoloration Oxidative Degradation: Exposure to air and/or light can lead to the formation of chromophores.Inert Atmosphere: Store formulations under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Antioxidants: Consider the addition of a suitable antioxidant. Hindered phenols like BHT or Irganox 1010 have been shown to reduce thermo-oxidative degradation in epoxy systems.[2]
Decrease in Assay Value (PGE Content) Hydrolysis: The epoxide ring of PGE is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic catalysts.Moisture Control: Use tightly sealed containers and consider the use of desiccants in the storage area. Ensure all formulation components are anhydrous.
Formation of Crystalline Precipitates Peroxide Formation: Ethers like PGE can form explosive peroxides upon exposure to oxygen and light.[3] These peroxides can appear as crystalline deposits.Storage: Store in a cool, dark, and tightly sealed container. Testing: Periodically test for the presence of peroxides, especially for older samples or those with an unknown storage history.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for Phenyl Glycidyl Ether (PGE)?

The primary degradation pathways for PGE are:

  • Polymerization: The highly reactive epoxide ring can undergo ring-opening polymerization, leading to an increase in viscosity and eventual solidification. This can be catalyzed by acids, bases, amines, and other nucleophiles.[1]

  • Hydrolysis: In the presence of water, the epoxide ring can open to form a diol (phenyl glycerol). This reaction is accelerated by acidic or basic conditions.

  • Oxidation: Exposure to oxygen, particularly in the presence of light or heat, can lead to oxidative degradation, which may cause discoloration and the formation of byproducts. Ethers are also known to form unstable peroxides upon exposure to oxygen.[3]

2. What are the ideal storage conditions for PGE-containing formulations?

To maximize shelf life, store PGE-containing formulations in a cool, dark, and dry place.[1] Refrigeration at 2-8°C is recommended.[1] Containers should be opaque or amber to protect from light and tightly sealed to prevent moisture and oxygen ingress. For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is beneficial.

3. What types of stabilizers can be used to improve the shelf life of PGE formulations?

Antioxidants are commonly used to inhibit oxidative degradation. Hindered phenolic antioxidants are a well-established class of stabilizers for epoxy resins and other polymers.[4][5][6] Examples include:

  • Butylated Hydroxytoluene (BHT): A widely used antioxidant that can scavenge free radicals and inhibit oxidative processes.[2][7][8][9]

  • Irganox 1010 and Irganox 1076: These are high molecular weight hindered phenolic antioxidants that offer excellent stability against thermo-oxidative degradation.[10][11]

The choice and concentration of the stabilizer should be optimized for the specific formulation and intended application.

4. How can I detect and quantify the degradation of PGE in my formulation?

Several analytical techniques can be employed to monitor the stability of PGE formulations:

  • Gas Chromatography (GC): A robust method for quantifying the concentration of PGE. A decrease in the peak area corresponding to PGE over time indicates degradation.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify PGE and its degradation products, such as the hydrolysis product phenyl glycerol.[15][16]

  • Epoxy Equivalent Weight (EEW) Titration: This method determines the amount of epoxy groups per unit weight of the resin. An increase in EEW over time signifies a loss of epoxy groups due to degradation.[17][18][19][20][21]

  • Viscosity Measurement: A significant increase in viscosity is a direct indicator of polymerization.[22]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of PGE Formulations

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term shelf life of a PGE-containing formulation.

1. Sample Preparation:

  • Prepare the PGE formulation according to your standard procedure.
  • If testing the effect of a stabilizer, prepare a control batch without the stabilizer and one or more batches with varying concentrations of the stabilizer.
  • Aliquot the formulations into amber glass vials, leaving minimal headspace.
  • If desired, purge the vials with an inert gas (e.g., nitrogen) before sealing.

2. Storage Conditions:

  • Place the vials in temperature- and humidity-controlled stability chambers. Recommended accelerated conditions are:
  • 40°C ± 2°C / 75% RH ± 5% RH
  • 54°C ± 2°C
  • Store a set of control samples at the recommended long-term storage condition (e.g., 5°C ± 3°C).[23]

3. Testing Schedule:

  • Pull samples at predetermined time points. For accelerated studies, this could be 0, 7, 14, and 28 days.[23][24] For long-term studies, time points could be 0, 3, 6, 12, and 24 months.[23]

4. Analytical Testing:

  • At each time point, analyze the samples for the following parameters:
  • Appearance: Visual inspection for color change, precipitation, or solidification.
  • PGE Assay: Quantify the remaining PGE content using a validated GC or HPLC method (see Protocol 2).
  • Viscosity: Measure the viscosity using a suitable viscometer.
  • Epoxy Equivalent Weight (EEW): Determine the EEW by titration (see Protocol 3).

5. Data Analysis:

  • Plot the change in PGE concentration, viscosity, and EEW as a function of time for each storage condition.
  • Use the data from the accelerated conditions to model the degradation kinetics and predict the shelf life at the intended storage temperature.

Protocol 2: Quantification of PGE by Gas Chromatography (GC-FID)

This protocol is based on established methods for PGE analysis.[12][14]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
  • Column: Stainless steel, 3.2-mm ID x 3 m, packed with a suitable stationary phase (e.g., 10% FFAP on Chromosorb W-AW).
  • Carrier Gas: Nitrogen at a flow rate of 50 mL/min.
  • Temperatures:
  • Injector: 230°C
  • Detector: 265°C
  • Column: 90°C
  • Injection Volume: 5 µL.

2. Sample and Standard Preparation:

  • Stock Standard: Accurately weigh a known amount of pure PGE and dissolve it in a suitable solvent (e.g., carbon disulfide or acetone) to prepare a stock solution of known concentration.
  • Working Standards: Prepare a series of working standards by serial dilution of the stock standard to cover the expected concentration range of the samples.
  • Sample Preparation: Accurately weigh a known amount of the PGE formulation and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range.

3. Analysis:

  • Inject the working standards to generate a calibration curve (peak area vs. concentration).
  • Inject the prepared samples.
  • Quantify the PGE concentration in the samples using the calibration curve.

Protocol 3: Determination of Epoxy Equivalent Weight (EEW) by Titration

This protocol is based on the standard ASTM D1652 method.[19]

1. Reagents:

2. Procedure:

  • Accurately weigh approximately 0.5 g of the PGE formulation into a 150 mL flask.
  • Dissolve the sample in 10 mL of methylene chloride.
  • Add 10 mL of the tetraethylammonium bromide solution.
  • Add 7 drops of crystal violet indicator and stir well.
  • Titrate with standardized 0.1 N perchloric acid until the color changes from blue to a sharp green endpoint.
  • Perform a blank titration using the same procedure without the sample.

3. Calculation:

  • EEW (g/eq) = (Weight of sample in grams * 1000) / [(Volume of titrant for sample - Volume of titrant for blank) * Normality of perchloric acid]

Visualizations

DegradationPathways cluster_degradation Degradation Pathways cluster_causes Initiating Factors cluster_effects Observable Effects PGE This compound (PGE) Formulation Polymerization Polymerization Hydrolysis Hydrolysis Oxidation Oxidation Viscosity_Increase Increased Viscosity / Solidification Polymerization->Viscosity_Increase Assay_Decrease Decreased PGE Assay Hydrolysis->Assay_Decrease Oxidation->Assay_Decrease Discoloration Discoloration / Peroxide Formation Oxidation->Discoloration Contaminants Contaminants (Acids, Bases, Amines) Contaminants->Polymerization Heat_Light Heat / Light Heat_Light->Polymerization Heat_Light->Oxidation Moisture Moisture Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation

Caption: Key degradation pathways for PGE formulations.

ExperimentalWorkflow cluster_analysis Analytical Methods start Start: Prepare PGE Formulation (with and without stabilizer) storage Store Samples under Accelerated and Long-Term Conditions start->storage sampling Sample at Predetermined Time Intervals storage->sampling sampling->storage Continue Study analysis Perform Analytical Tests sampling->analysis data_analysis Analyze Data and Model Degradation Kinetics analysis->data_analysis GC_HPLC GC/HPLC for PGE Assay Viscosity Viscosity Measurement EEW EEW Titration Appearance Visual Appearance end End: Determine Shelf Life data_analysis->end

Caption: Workflow for an accelerated stability study.

TroubleshootingFlow start Problem Observed with PGE Formulation viscosity Increased Viscosity? start->viscosity color_change Discoloration? viscosity->color_change No polymerization Likely Polymerization. Review storage temperature and for contaminants. viscosity->polymerization Yes assay_low Low Assay Value? color_change->assay_low No oxidation Likely Oxidation. Check for light/air exposure. Consider antioxidants. color_change->oxidation Yes hydrolysis Likely Hydrolysis. Check for moisture ingress. assay_low->hydrolysis Yes end Implement Corrective Actions assay_low->end No polymerization->end oxidation->end hydrolysis->end

Caption: A logical troubleshooting flow for PGE formulation issues.

References

Technical Support Center: Removal of Unreacted Phenyl Glycidyl Ether from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on effectively removing unreacted phenyl glycidyl (B131873) ether (PGE) from polymer matrices. High levels of residual monomers like PGE can be toxic, affect the mechanical and rheological properties of the material, and lead to unwanted odors or tastes.[1] Therefore, their removal and quantification are critical for ensuring the quality and safety of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unreacted PGE from a polymer matrix.

Question Possible Cause(s) Suggested Solution(s)
High levels of residual PGE are detected after purification. 1. Inefficient Precipitation: The chosen non-solvent may not be optimal, or the polymer solution was not added to the non-solvent dropwise, leading to the trapping of PGE within the rapidly crashing polymer. 2. Insufficient Washing: The number of washing steps or the volume of the non-solvent used may be inadequate to remove all the trapped PGE.[2] 3. PGE Entrapment: The polymer matrix is too dense, physically trapping the PGE molecules.1. Optimize Precipitation:     a. Screen different non-solvents to find one that maximizes polymer precipitation while keeping PGE solubilized.     b. Add the polymer solution to the non-solvent slowly while stirring vigorously to promote the formation of fine polymer particles, which are easier to wash. 2. Enhance Washing:     a. Increase the number of washing cycles with the non-solvent.     b. Use a larger volume of non-solvent for each wash.     c. Consider using a Soxhlet extractor for continuous extraction of the residual monomer from the solid polymer. 3. Improve PGE Release:     a. Re-dissolve the polymer in a suitable solvent and re-precipitate it. This can help release trapped PGE.[2]     b. If applicable, gently heat the polymer suspension in the non-solvent (ensure the polymer does not degrade) to increase the diffusion rate of PGE out of the polymer matrix.
The polymer degrades during the PGE removal process. 1. Harsh Solvent/Non-solvent: The chosen solvent system may be reacting with the polymer. 2. High Temperature: Excessive heat during washing or drying can cause thermal degradation of the polymer.1. Solvent Compatibility Check: Ensure the chosen solvents and non-solvents are inert to your polymer. Consult polymer compatibility charts. 2. Temperature Control:     a. Perform washing steps at room temperature or below if possible.     b. Dry the polymer under vacuum at a mild temperature.
Low polymer yield after purification. 1. Polymer Solubility in Non-solvent: A portion of the polymer, especially low molecular weight fractions, might be soluble in the non-solvent. 2. Mechanical Loss: Loss of polymer during filtration or transfer steps.1. Non-solvent Selection: Choose a non-solvent in which the polymer has negligible solubility. You may need to test a few options. 2. Careful Handling:     a. Use appropriate filtration techniques (e.g., centrifuge and decant, vacuum filtration with a fine filter paper) to minimize loss.     b. Ensure all polymer is transferred between vessels.
Difficulty in filtering the precipitated polymer. 1. Fine Polymer Particles: The precipitated polymer particles may be too fine, clogging the filter paper. 2. Gel-like Precipitate: The polymer may form a gel-like substance upon precipitation, making filtration difficult.1. Control Precipitation Rate: A slower addition of the polymer solution to the non-solvent can lead to larger particle sizes that are easier to filter. 2. Use Centrifugation: If filtration is challenging, centrifuge the polymer suspension, decant the supernatant, and then wash the polymer pellet.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted PGE from a polymer matrix?

A1: The most common methods include:

  • Precipitation: This is a widely used technique where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. The unreacted PGE remains in the solvent/non-solvent mixture.[2]

  • Solvent Extraction: The polymer can be washed or extracted with a solvent in which PGE is highly soluble, but the polymer is not.

  • Dialysis/Diafiltration: This method is effective for removing small molecules like PGE from a polymer solution using a semi-permeable membrane.[2]

  • Supercritical Fluid Extraction: Using supercritical CO2 can be an effective method for extracting residual monomers from polymers.[3]

Q2: How can I determine the concentration of residual PGE in my polymer?

A2: Several analytical techniques can be used to quantify residual PGE:

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a sensitive method for quantifying volatile compounds like PGE. This usually requires an extraction step to isolate the monomer from the polymer matrix.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile monomers or those with high molecular weights and can be used for PGE analysis.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for direct quantification from a solution sample without the need for extraction, although it is generally less sensitive than GC methods.[1]

Q3: What solvents are suitable for dissolving an epoxy-based polymer to remove PGE?

A3: The choice of solvent depends on the specific polymer. Common solvents for epoxy resins include ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane). It is crucial to select a solvent that dissolves the polymer completely but does not react with it.

Q4: What are suitable non-solvents for precipitating an epoxy-based polymer?

A4: Non-solvents for precipitating epoxy-based polymers are typically alcohols (e.g., methanol, isopropanol) or alkanes (e.g., hexane, heptane). The ideal non-solvent will cause the polymer to precipitate while keeping the unreacted PGE in solution.

Q5: Are there any chemical methods to remove residual PGE?

A5: Yes, chemical scavenging is a potential method. This involves adding a reagent that selectively reacts with the epoxy group of PGE, converting it into a more easily removable or non-reactive species. For example, a "click-scavenging" approach has been used to remove impurities in cyclic poly(glycidyl phenyl ether).[5]

Experimental Protocols

Protocol 1: Removal of Unreacted PGE by Precipitation

This protocol describes a general procedure for removing unreacted PGE from a polymer matrix by precipitation.

Materials:

  • Polymer containing unreacted PGE

  • Solvent (e.g., acetone, dichloromethane)

  • Non-solvent (e.g., methanol, hexane)

  • Beakers

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper) or centrifuge

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the polymer sample in a minimal amount of a suitable solvent to create a concentrated solution.

  • Precipitation: In a separate, larger beaker, place a volume of non-solvent that is at least 10 times the volume of the polymer solution. With vigorous stirring, add the polymer solution dropwise to the non-solvent. The polymer should precipitate out of the solution.

  • Isolation:

    • Filtration: Collect the precipitated polymer by vacuum filtration.

    • Centrifugation: Alternatively, centrifuge the suspension and decant the supernatant.

  • Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining PGE.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Quantification of Residual PGE using GC-MS

This protocol outlines a general method for quantifying residual PGE in a polymer sample using Gas Chromatography-Mass Spectrometry.

Materials:

  • Purified polymer sample

  • Solvent for extraction (e.g., dichloromethane)

  • Internal standard (e.g., a compound with similar properties to PGE but not present in the sample)

  • Vials with caps

  • Ultrasonic bath

  • Syringe filters (if necessary)

  • GC-MS instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample into a vial.

    • Add a precise volume of the extraction solvent containing a known concentration of the internal standard. .

    • Cap the vial and sonicate for a predetermined time to extract the PGE from the polymer matrix.

    • Allow the polymer to settle or centrifuge the vial. If necessary, filter the supernatant through a syringe filter.

  • Calibration: Prepare a series of standard solutions of PGE in the extraction solvent, each containing the same concentration of the internal standard.

  • GC-MS Analysis:

    • Inject the prepared sample and standard solutions into the GC-MS.

    • Develop a suitable GC method to separate PGE from other components.

    • Use the mass spectrometer to identify and quantify PGE and the internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of PGE to the peak area of the internal standard against the concentration of PGE for the standard solutions. Use this curve to determine the concentration of PGE in the sample extract. Calculate the weight percentage of residual PGE in the original polymer sample.

Visualizations

Experimental_Workflow_PGE_Removal cluster_removal PGE Removal from Polymer cluster_analysis Residual PGE Analysis start Polymer with Unreacted PGE dissolve Dissolve in Solvent start->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate isolate Isolate Polymer (Filtration/Centrifugation) precipitate->isolate wash Wash with Non-solvent isolate->wash dry Dry Purified Polymer wash->dry end_removal Purified Polymer dry->end_removal start_analysis Purified Polymer end_removal->start_analysis Quality Control extract Extract with Solvent + Internal Std. start_analysis->extract analyze Analyze by GC-MS / HPLC extract->analyze quantify Quantify Residual PGE analyze->quantify end_analysis Report PGE Concentration quantify->end_analysis

Caption: Workflow for the removal and quantification of unreacted phenyl glycidyl ether.

Troubleshooting_Logic_High_PGE cluster_causes Potential Causes cluster_solutions Solutions problem High Residual PGE Detected cause1 Inefficient Precipitation problem->cause1 cause2 Insufficient Washing problem->cause2 cause3 PGE Entrapment problem->cause3 solution1a Optimize Non-solvent cause1->solution1a solution1b Slow, Dropwise Addition cause1->solution1b solution2a Increase Wash Cycles cause2->solution2a solution2b Use Larger Solvent Volume cause2->solution2b solution3a Re-dissolve & Re-precipitate cause3->solution3a solution3b Gentle Heating during Wash cause3->solution3b

Caption: Troubleshooting logic for high residual PGE levels after purification.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Phenyl Glycidyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of phenyl glycidyl (B131873) ether (PGE) on a larger scale. This guide, presented in a question-and-answer format, addresses specific challenges encountered during experimental work, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the scale-up of phenyl glycidyl ether synthesis.

Issue 1: Low Product Yield

Q1: We are experiencing a significantly lower than expected yield of this compound in our scaled-up reaction. What are the potential causes and how can we improve it?

A1: Low yields during the scale-up of PGE synthesis can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The reaction between phenol (B47542) and epichlorohydrin (B41342) may not have gone to completion.

    • Solution: Increase the reaction time and ensure efficient mixing to maximize contact between reactants. Consider a modest increase in reaction temperature, but monitor closely for byproduct formation. The use of a phase transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can significantly enhance the reaction rate.[1]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Optimize the reaction temperature. Excessive heat can lead to the polymerization of epichlorohydrin or the formation of other byproducts. A two-step synthesis, involving the initial formation of a chlorohydrin intermediate followed by a base-induced ring closure, can minimize side reactions and improve yield.[1]

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one reactant and limit the formation of the product.

    • Solution: Carefully control the molar ratio of phenol to epichlorohydrin. While an excess of epichlorohydrin is often used to drive the reaction, a large excess can lead to the formation of byproducts.

  • Inefficient Phase Transfer: In a two-phase system (e.g., aqueous NaOH and organic reactants), poor transfer of the phenoxide ion to the organic phase can limit the reaction rate.

    • Solution: Employ a suitable phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), to facilitate the transfer of the phenoxide ion across the phase boundary.[1]

Issue 2: Product Purity and Color Issues

Q2: Our final product is off-color (yellow to brown) and shows significant impurities in GC/HPLC analysis. What is causing this and how can we improve the purity?

A2: Color formation and impurities are common challenges in PGE synthesis, particularly at a larger scale. Here are the likely causes and recommended solutions:

  • Byproduct Formation: The primary cause of impurities is the formation of byproducts. Common byproducts include:

    • 1,3-diphenoxy-2-propanol: Formed from the reaction of PGE with another molecule of phenol.

    • Polymeric materials: Resulting from the self-polymerization of epichlorohydrin or PGE, often initiated by high temperatures or impurities.

    • Hydrolysis products: The epoxide ring can be opened by water to form a diol.

    • Solution:

      • Temperature Control: Maintain a consistent and controlled reaction temperature. Excursions to higher temperatures can significantly increase byproduct formation.

      • Two-Step Synthesis: A two-step process can reduce the formation of byproducts by separating the initial addition reaction from the ring-closure step.[1]

      • Purification: Implement a robust purification protocol. Vacuum distillation is a highly effective method for removing less volatile impurities. Washing the organic phase with a dilute acid and then water can remove unreacted phenol and base.

  • Oxidation: The product can oxidize, leading to color formation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the final product under an inert atmosphere and in a cool, dark place.[2]

  • Residual Catalyst: The phase transfer catalyst or other catalytic impurities can remain in the final product.

    • Solution: After the reaction, wash the organic phase thoroughly with water to remove the water-soluble catalyst.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of this compound, providing a basis for process optimization.

Table 1: Comparison of One-Step vs. Two-Step Synthesis Methods

ParameterOne-Step SynthesisTwo-Step SynthesisReference
Description Phenol, epichlorohydrin, and base are reacted in a single step with a phase transfer catalyst.Involves a ring-opening reaction to form a chlorohydrin intermediate, followed by a ring-closure reaction with a base.[1]
Typical Yield 85-88%>95%[3]
Purity (Main Content) ~69% (can be lower)~89.1% (before final purification)[1]
Key Advantage Simpler procedureHigher yield and purity, fewer side reactions[1][3]
Key Disadvantage More side reactions, lower yield, purification can be more challengingMore complex procedure with an additional step[1]

Table 2: Influence of Reaction Parameters on this compound Synthesis (Two-Step Method)

ParameterCondition 1Condition 2Effect on ProductReference
Catalyst System Benzyltriethylammonium chlorideN,N-dimethylethanolamine, Tetrabutylammonium hydrogen sulfate, and a polyquaternary ammonium saltThe ternary catalyst system in Condition 2 resulted in a higher main content (89.1% vs. 69%) and a lower color number (No. 30 vs. No. 70).[1]
Ring-Opening Temperature 70-75 °C80-85 °CThe higher temperature in Condition 2, combined with the ternary catalyst, contributed to a higher product purity.[1]
Ring-Closure Temperature Not specified for one-step55-60 °CControlled temperature during ring closure is crucial to prevent side reactions.[1]
Final Product Purity 69%89.1%The optimized conditions of the two-step method lead to a significantly purer product before final distillation.[1]
Epoxide Number (mol/100g) 0.45950.5993A higher epoxide number indicates a purer product with fewer opened epoxide rings.[1]
Apha Color Number 7030A lower color number indicates a less colored, purer product.[1]

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound using a Phase Transfer Catalyst

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

  • Reaction Setup:

    • Equip a reaction vessel with a mechanical stirrer, thermometer, dropping funnel, and a condenser with a nitrogen inlet.

  • Charging Reactants:

    • Charge the reactor with phenol, a phase transfer catalyst (e.g., benzyltriethylammonium chloride, 10 mol% relative to phenol), and a 48% aqueous solution of sodium hydroxide (B78521).[1]

  • Heating:

    • Begin stirring and heat the mixture to 60 °C.[1]

  • Epichlorohydrin Addition:

    • Slowly add epichlorohydrin to the reaction mixture via the dropping funnel over a period of 3 hours, maintaining the temperature between 70-75 °C.[1]

  • Reaction Completion:

    • After the addition is complete, continue stirring at 70-75 °C for an additional hour to ensure the reaction goes to completion.[1]

  • Work-up:

    • Stop heating and stirring and allow the layers to separate.

    • Remove the aqueous layer (brine).

    • Wash the organic layer with soft water.[1]

  • Purification:

    • Transfer the crude organic phase to a distillation apparatus.

    • Recover excess epichlorohydrin by vacuum distillation.

    • Further purify the this compound by vacuum distillation to obtain the final product.

Protocol 2: Two-Step Synthesis of this compound

This method generally provides higher yields and purity.[1]

Step A: Ring-Opening Reaction

  • Reaction Setup:

    • Use the same reaction setup as in the one-step synthesis.

  • Charging Reactants:

    • Charge the reactor with phenol and the ternary catalyst system (N,N-dimethylethanolamine, tetrabutylammonium hydrogen sulfate, and polyquaternary ammonium salt-7).[1]

  • Heating:

    • Heat the mixture to 75 °C.[1]

  • Epichlorohydrin Addition:

    • Slowly add epichlorohydrin over 3 hours, maintaining the temperature between 80-85 °C.[1]

  • Reaction Completion:

    • Continue stirring at this temperature for 1 hour after the addition is complete.[1]

Step B: Ring-Closure Reaction

  • Cooling:

    • Cool the reaction mixture to 50 °C.[1]

  • Base Addition:

    • Under a nitrogen atmosphere, slowly add a 48% aqueous solution of sodium hydroxide over 1 hour, maintaining the temperature between 55-60 °C.[1]

  • Reaction Completion:

    • Continue stirring at 55-60 °C for an additional 3 hours.[1]

  • Work-up and Purification:

    • Follow the same work-up and purification steps as described in the one-step synthesis protocol (steps 6 and 7).

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Phenol + Epichlorohydrin + Base Reaction Reaction Vessel (Controlled Temperature & Stirring) Reactants->Reaction Catalyst Phase Transfer Catalyst (Optional) Catalyst->Reaction Crude_PGE Crude this compound Reaction->Crude_PGE Phase_Separation Phase Separation Crude_PGE->Phase_Separation Washing Washing (Water, Dilute Acid) Phase_Separation->Washing Distillation Vacuum Distillation Washing->Distillation Pure_PGE Pure this compound Distillation->Pure_PGE G Troubleshooting Low Yield in PGE Synthesis Start Low Yield Observed Check_Reaction_Completion Check for unreacted starting materials (GC/TLC)? Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Yes Check_Byproducts Analyze for byproducts (GC-MS, NMR)? Check_Reaction_Completion->Check_Byproducts No Increase_Time_Temp Increase reaction time/temperature Add/optimize PTC Incomplete_Reaction->Increase_Time_Temp Resolved Yield Improved Increase_Time_Temp->Resolved Side_Reactions Significant Side Reactions Check_Byproducts->Side_Reactions Yes Check_Stoichiometry Verify reactant molar ratios? Check_Byproducts->Check_Stoichiometry No Optimize_Temp Optimize temperature Consider two-step synthesis Side_Reactions->Optimize_Temp Optimize_Temp->Resolved Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry No Check_PTC Using a PTC in a two-phase system? Check_Stoichiometry->Check_PTC Yes Adjust_Ratios Adjust reactant ratios Incorrect_Stoichiometry->Adjust_Ratios Adjust_Ratios->Resolved Inefficient_PTC Inefficient Phase Transfer Check_PTC->Inefficient_PTC No Check_PTC->Resolved Yes, and efficient Optimize_PTC Optimize PTC type and loading Inefficient_PTC->Optimize_PTC Optimize_PTC->Resolved

References

Adjusting cure schedules for optimal properties of PGE-based epoxies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cure schedules for Polyglycidyl Ether (PGE)-based epoxies to achieve desired material properties.

Troubleshooting Guides

This section addresses common issues encountered during the curing of PGE-based epoxies.

Issue 1: Tacky or Uncured Surface

  • Question: Why is the surface of my PGE-based epoxy still tacky after the recommended cure time?

  • Answer: An uncured or tacky surface is a common issue that can arise from several factors. The primary culprits are often incorrect mixing ratios of the epoxy resin and hardener, and curing temperatures that are too low. Most epoxy systems perform best at temperatures between 21-27°C (70-80°F).[1] If the ambient temperature is below this range, the curing reaction slows down significantly. Additionally, inadequate mixing can result in localized areas with an incorrect stoichiometric balance, leading to incomplete curing. It is also crucial to ensure that the resin and hardener are not expired, as this can affect their reactivity.

Issue 2: Presence of Bubbles in the Cured Epoxy

  • Question: How can I prevent the formation of bubbles in my final cured PGE-based epoxy?

  • Answer: Bubbles in cured epoxy are typically caused by trapped air introduced during mixing or released from porous substrates. To minimize bubble formation, mix the resin and hardener slowly and deliberately, scraping the sides and bottom of the mixing container to ensure a homogenous mixture without introducing excessive air. Pouring the mixed epoxy in a thin stream can also help. If working with porous materials, applying a thin seal coat of the epoxy mixture before the main pour can prevent outgassing from the substrate. For bubbles that appear during the curing process, a gentle pass with a heat gun or torch can help them rise to the surface and pop. However, be cautious not to overheat the epoxy, as this can cause other defects.

Issue 3: Cracking or Crazing of the Cured Epoxy

  • Question: What causes my PGE-based epoxy to crack or develop surface crazing during or after curing?

  • Answer: Cracking and crazing in epoxy are often the result of excessive heat generation during the curing process, a phenomenon known as exotherm. This is particularly common in thick pours of epoxy, as the heat cannot dissipate quickly enough.[1] To prevent this, it is recommended to pour the epoxy in thinner layers and allow each layer to partially cure before applying the next. Incorrect mixing ratios can also lead to a weak polymer network that is more susceptible to cracking. Furthermore, significant and rapid changes in temperature during the curing process can induce internal stresses, resulting in cracks. Maintaining a stable curing temperature is crucial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of cure schedules for PGE-based epoxies.

FAQ 1: What is the typical effect of cure temperature on the mechanical properties of PGE-based epoxies?

Increasing the cure temperature generally accelerates the cross-linking reaction, leading to a higher degree of cure and often improved mechanical properties up to a certain point. However, excessively high cure temperatures can lead to thermal degradation and reduced mechanical performance.

FAQ 2: How does the post-curing process influence the final properties of PGE-based epoxies?

Post-curing, which involves heating the epoxy after it has solidified at a lower temperature, is a critical step for achieving optimal properties.[1][2] This process allows the polymer network to achieve a higher cross-link density, resulting in a significant increase in the glass transition temperature (Tg) and often enhanced mechanical strength and chemical resistance.

FAQ 3: What is the significance of the glass transition temperature (Tg) and how is it affected by the cure schedule?

The glass transition temperature (Tg) is the temperature at which the epoxy transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates a higher degree of cure and better thermal stability. The cure schedule, particularly the cure and post-cure temperatures, has a direct impact on the Tg. Higher cure and post-cure temperatures typically lead to a higher Tg.

Quantitative Data on Cure Schedule Effects

The following tables summarize the impact of different cure schedules on the key properties of PGE-based and similar bio-based epoxy systems.

Table 1: Effect of Cure Temperature on Mechanical Properties of Bio-Based Epoxy Resins

Cure Temperature (°C)Flexural Modulus (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)
70977 ± 12777.4 ± 13.4-
801260 ± 192--
902403 ± 210--
125 (Post-cure)--12.2 ± 1.9 to 15.9 ± 3.7
150 (Post-cure)3237 ± 377123.9 ± 7.616.8 ± 2.5

Data adapted from a study on partially bio-based epoxy resins, demonstrating the trend of increasing mechanical properties with higher cure and post-cure temperatures.

Table 2: Influence of Post-Curing on the Glass Transition Temperature (Tg) of Bio-Based Epoxy Resins

Initial Cure Temperature (°C)Post-Cure Temperature (°C)Resulting Tg (°C)
70-~85
80-~90
90-~85
7012590.5 ± 1.71
8012584.9 ± 1.95
7015094.1 ± 1.97
8015093.4 ± 1.87
9015095.3 ± 3.01

Data adapted from a study on partially bio-based epoxy resins, showing a significant increase in Tg with post-curing.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the curing and final properties of PGE-based epoxies.

Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis

Objective: To determine the heat of reaction and analyze the cure kinetics of a PGE-based epoxy system.

Materials:

  • PGE-based epoxy resin and corresponding hardener

  • DSC instrument (e.g., PerkinElmer Pyris 1 DSC)

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy-hardener system into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).

  • Dynamic Scan (to determine total heat of reaction):

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected completion of the curing reaction (e.g., 250°C).

    • Record the heat flow as a function of temperature. The area under the exothermic peak corresponds to the total heat of reaction (ΔH_total).[3]

  • Isothermal Scan (to study cure kinetics at a specific temperature):

    • Rapidly heat the sample to the desired isothermal cure temperature (e.g., 80°C, 100°C, or 120°C).

    • Hold the sample at this temperature until the heat flow signal returns to the baseline, indicating the completion of the reaction at that temperature.

    • Record the heat flow as a function of time.

  • Data Analysis:

    • The degree of cure (α) at any time 't' during an isothermal scan can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time 't'.

    • The rate of cure (dα/dt) can be determined from the DSC heat flow signal. This data can then be fitted to various kinetic models (e.g., autocatalytic models) to determine the kinetic parameters.[4][5]

Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg) Determination

Objective: To measure the viscoelastic properties of a cured PGE-based epoxy and determine its glass transition temperature (Tg).

Materials:

  • Cured sample of PGE-based epoxy with defined dimensions (e.g., rectangular bar for three-point bending or single/dual cantilever mode).

  • DMA instrument (e.g., TA Instruments DMA 850).

Procedure:

  • Sample Preparation: Prepare a rectangular sample of the cured epoxy according to the specifications of the DMA clamp to be used. Ensure the surfaces are smooth and parallel.

  • Instrument Setup:

    • Mount the sample securely in the appropriate clamp (e.g., three-point bending).

    • Set the instrument to apply a small, oscillating strain or stress to the sample at a fixed frequency (e.g., 1 Hz).

  • Temperature Sweep:

    • Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 3-5°C/min) to a temperature above the Tg.

    • Continuously measure the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Data Analysis: The Tg can be determined from the resulting data in several ways:

    • Onset of the drop in Storage Modulus (E'): The temperature at which E' begins to decrease significantly.

    • Peak of the Loss Modulus (E''): The temperature at which E'' reaches its maximum value.

    • Peak of the Tan Delta (tan δ): The temperature at which the tan δ curve reaches its peak. This is the most commonly reported value for Tg from DMA.[6][7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the curing of PGE-based epoxies.

Curing_Troubleshooting_Workflow start Start: Curing Issue Observed issue Identify the Primary Issue start->issue tacky Tacky/Uncured Surface issue->tacky Tacky bubbles Bubbles in Cured Epoxy issue->bubbles Bubbles cracks Cracking/Crazing issue->cracks Cracks check_ratio_temp Check Mixing Ratio & Curing Temperature tacky->check_ratio_temp check_mixing_pour Review Mixing Technique & Pouring Method bubbles->check_mixing_pour check_exotherm Assess Exotherm Management & Temperature Stability cracks->check_exotherm solution_ratio_temp Solution: - Ensure accurate 1:1 ratio by weight/volume. - Maintain cure temp between 21-27°C. check_ratio_temp->solution_ratio_temp solution_mixing_pour Solution: - Mix slowly and thoroughly. - Use a seal coat for porous substrates. - Apply gentle heat to remove bubbles. check_mixing_pour->solution_mixing_pour solution_exotherm Solution: - Pour in thinner layers. - Ensure stable ambient temperature. check_exotherm->solution_exotherm

Caption: Troubleshooting workflow for common PGE-based epoxy curing issues.

Epoxy_Amine_Curing_Pathway cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product PGE Polyglycidyl Ether (PGE) (Epoxy Resin) Step1 Step 1: Primary amine attacks epoxy ring, forming a secondary amine and a hydroxyl group. PGE->Step1 Amine Primary Amine (Hardener) Amine->Step1 Step2 Step 2: Secondary amine attacks another epoxy ring, forming a tertiary amine and another hydroxyl group. Step1->Step2 Step3 Step 3: Hydroxyl groups can catalyze further epoxy ring-opening (etherification). Step2->Step3 Network Cross-linked Polymer Network Step3->Network

Caption: Simplified reaction pathway for the curing of PGE-based epoxy with a primary amine hardener.

DSC_Workflow start Start: Prepare Epoxy Sample weigh Weigh 5-10 mg of mixed epoxy into DSC pan start->weigh seal Hermetically seal the pan weigh->seal load Load sample and reference pans into DSC seal->load purge Purge with Nitrogen load->purge scan_type Select Scan Type purge->scan_type dynamic Dynamic Scan (e.g., 10°C/min to 250°C) scan_type->dynamic For Total Heat isothermal Isothermal Scan (Hold at T_cure) scan_type->isothermal For Kinetics analyze_dynamic Analyze Exotherm Peak (ΔH_total) dynamic->analyze_dynamic analyze_isothermal Analyze Heat Flow vs. Time (Degree and Rate of Cure) isothermal->analyze_isothermal

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of PGE-based epoxy curing.

References

Validation & Comparative

Phenyl Glycidyl Ether vs. Butyl Glycidyl Ether: A Comparative Guide for Reactive Diluents in Epoxy Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable reactive diluent is a critical step in optimizing epoxy resin formulations. These low-viscosity compounds are incorporated to reduce the viscosity of the base resin, thereby improving handling, processing, and filler loading. However, the choice of diluent can significantly impact the mechanical, thermal, and chemical properties of the final cured product. This guide provides an objective comparison of two commonly used monofunctional reactive diluents: Phenyl Glycidyl (B131873) Ether (PGE) and Butyl Glycidyl Ether (BGE), supported by available experimental data and detailed methodologies.

Phenyl Glycidyl Ether (PGE), an aromatic glycidyl ether, and Butyl Glycidyl Ether (BGE), an aliphatic glycidyl ether, are frequently employed to modify epoxy resins.[1] Their distinct chemical structures, aromatic versus aliphatic, lead to notable differences in their performance as reactive diluents.

Performance Comparison: Viscosity Reduction and Final Properties

The primary function of a reactive diluent is to lower the viscosity of the epoxy resin system. Experimental data indicates that BGE is a highly efficient viscosity reducer. One study demonstrated that the addition of BGE to an epoxy resin resulted in a significant decrease in viscosity.[2] For instance, incorporating 20% by weight of BGE can lower the prepolymer viscosity by as much as 97% at room temperature.[2]

Beyond viscosity reduction, the choice of diluent affects the mechanical and thermal properties of the cured epoxy. The inclusion of monofunctional diluents like PGE and BGE can lead to a reduction in crosslink density, which may impact properties such as tensile strength and glass transition temperature (Tg).

One comparative study investigated the effects of BGE and another monofunctional diluent, C12-C14 alkyl glycidyl ether (AGE), on a DGEBA-based epoxy resin. The results showed that increasing the concentration of both BGE and AGE led to a decrease in Young's modulus and, generally, a reduction in tensile strength.[3] Conversely, the ultimate tensile strain was observed to increase with higher diluent concentrations.[3] The study also found that both BGE and AGE caused a decrease in the maximum curing temperature.[3]

Another study focusing solely on BGE found that its addition led to a moderate reduction in the glass transition temperature.[2] Specifically, a 20 wt% addition of BGE resulted in a decrease in Tg.[2]

Information from various sources suggests that PGE, being an aromatic compound, may impart better thermal stability to the cured resin compared to aliphatic diluents like BGE.[4] However, quantitative, head-to-head comparative data on the mechanical and thermal properties of epoxy resins modified with PGE versus BGE is limited in the available literature.

Data Summary

For a clear comparison, the following tables summarize the key properties of PGE and BGE and their effects on epoxy resin formulations based on available data.

Table 1: Physicochemical Properties of this compound and Butyl Glycidyl Ether

PropertyThis compound (PGE)Butyl Glycidyl Ether (BGE)
Chemical Structure Aromatic Glycidyl EtherAliphatic Glycidyl Ether
Molecular Formula C₉H₁₀O₂C₇H₁₄O₂
Molar Mass 150.177 g/mol Not specified in provided results
Appearance Colorless liquidColorless liquid
Boiling Point 245 °CNot specified in provided results
Melting Point 3.5 °CNot specified in provided results

Table 2: Performance Comparison of PGE and BGE in Epoxy Formulations

Performance ParameterThis compound (PGE)Butyl Glycidyl Ether (BGE)
Viscosity Reduction Effective in reducing viscosity.[5]Highly effective; 20 wt% can reduce viscosity by 97%.[2]
Effect on Tensile Strength Generally, use of monofunctional diluents can affect mechanical properties.[5]Increasing concentration can lead to a reduction in tensile strength.[3]
Effect on Young's Modulus Not specified in provided results.Increasing concentration leads to a decrease in Young's modulus.[3]
Effect on Glass Transition Temp. (Tg) May enhance thermal properties due to aromatic structure.[4]Moderately reduces Tg; 20 wt% addition caused a decrease.[2]
Effect on Curing Exotherm Not specified in provided results.Causes a decrease in the maximum curing temperature.[3]
Bond Strength (with mortar) Not specified in provided results.Decreases the bond strength of the adhesive-mortar interface.[3]

Experimental Protocols

To ensure the reproducibility and accuracy of performance evaluations, detailed experimental methodologies are crucial. The following are outlines of key experimental protocols for assessing reactive diluents.

Protocol 1: Viscosity Measurement of Epoxy-Diluent Formulations

Objective: To determine the viscosity of epoxy resin formulations containing varying concentrations of PGE or BGE.

Materials and Equipment:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (PGE)

  • Butyl Glycidyl Ether (BGE)

  • Rotational viscometer

  • Temperature-controlled water bath

  • Mixing cups and stirring rods

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare a series of mixtures by adding varying weight percentages (e.g., 5%, 10%, 15%, 20%) of PGE and BGE to the epoxy resin.

  • Homogenization: Thoroughly mix each sample until a homogeneous solution is obtained.

  • Temperature Equilibration: Place the samples in a temperature-controlled bath set to a standard temperature (e.g., 25°C) and allow them to equilibrate.

  • Viscosity Measurement: Measure the viscosity of each sample using a rotational viscometer according to the instrument's operating instructions. Record the viscosity as a function of the diluent concentration.

Protocol 2: Mechanical Properties Testing of Cured Epoxy Formulations

Objective: To evaluate the effect of PGE and BGE on the tensile and flexural properties of the cured epoxy resin.

Materials and Equipment:

  • Epoxy resin formulations with varying concentrations of PGE and BGE

  • Curing agent

  • Molds for preparing test specimens (according to ASTM standards)

  • Universal Testing Machine (UTM)

  • Vacuum oven for curing

Procedure:

  • Specimen Preparation: Mix the epoxy-diluent formulations with the stoichiometric amount of a suitable curing agent. Pour the mixtures into molds to prepare specimens for tensile testing (e.g., ASTM D638) and flexural testing (e.g., ASTM D790).

  • Curing: Cure the specimens in a vacuum oven following a recommended curing schedule (e.g., temperature and time).

  • Mechanical Testing:

    • Tensile Test: Conduct tensile tests on the cured specimens using a UTM to determine tensile strength, Young's modulus, and elongation at break.

    • Flexural Test: Perform three-point bending tests on the cured specimens to determine flexural strength and modulus.

Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and curing characteristics of epoxy formulations containing PGE or BGE.

Materials and Equipment:

  • Uncured epoxy resin formulations with PGE and BGE

  • Curing agent

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Procedure:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured epoxy-diluent-curing agent mixture into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the step change in the heat flow curve of the cured sample.

    • Analyze the exothermic peak of the uncured sample to determine the onset of curing and the total heat of reaction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for evaluating reactive diluents and the general reaction pathway of an epoxy resin with an amine curing agent.

experimental_workflow cluster_prep Formulation Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison Resin Epoxy Resin Mixer Mixing Resin->Mixer Diluent Reactive Diluent (PGE or BGE) Diluent->Mixer Viscosity Viscosity Measurement Mixer->Viscosity Curing Curing of Samples Mixer->Curing Data Comparative Data Analysis Viscosity->Data Mechanical Mechanical Testing (Tensile, Flexural) Curing->Mechanical Thermal Thermal Analysis (DSC) Curing->Thermal Mechanical->Data Thermal->Data Conclusion Conclusion on Diluent Performance Data->Conclusion

Caption: Workflow for the evaluation of reactive diluents in epoxy formulations.

epoxy_curing Epoxy Epoxy Resin (with Glycidyl Ether Groups) Reaction Curing Reaction (Nucleophilic Addition) Epoxy->Reaction Amine Amine Curing Agent (with -NH2 groups) Amine->Reaction Network Crosslinked Polymer Network Reaction->Network

Caption: Simplified reaction pathway of epoxy resin curing with an amine hardener.

Conclusion

Both this compound and Butyl Glycidyl Ether are effective monofunctional reactive diluents for reducing the viscosity of epoxy resins. The choice between them involves a trade-off between viscosity reduction efficiency and the desired final properties of the cured material. BGE demonstrates excellent viscosity reduction capabilities. PGE, with its aromatic structure, may offer advantages in terms of thermal stability.

The provided experimental data, while not a direct head-to-head comparison in all aspects, offers valuable insights into the performance of these diluents. For specific applications, it is highly recommended that researchers conduct their own comparative studies using the outlined experimental protocols to determine the most suitable reactive diluent for their formulation and performance requirements. The selection should be based on a comprehensive evaluation of the effects on viscosity, mechanical properties, thermal stability, and any other critical parameters relevant to the intended application.

References

A Comparative Study: Aliphatic vs. Aromatic Glycidyl Ethers in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate epoxy resin components is critical to achieving desired material properties. This guide provides an objective comparison of epoxy resins based on aliphatic and aromatic glycidyl (B131873) ethers, supported by experimental data, to inform formulation and development decisions.

The fundamental difference between aliphatic and aromatic glycidyl ethers lies in their molecular structure. Aromatic glycidyl ethers, such as the widely used bisphenol A diglycidyl ether (DGEBA), contain rigid benzene (B151609) ring structures. In contrast, aliphatic glycidyl ethers are derived from linear or cyclic alcohol chains, lending them greater flexibility.[1][2] This structural variance translates into significant differences in the performance characteristics of the cured epoxy resins.

Key Performance Characteristics: A Comparative Overview

Aromatic epoxy resins are generally characterized by their high strength, thermal stability, and excellent chemical resistance, owing to the rigidity and stability of the aromatic rings.[3] Conversely, aliphatic epoxy resins are known for their flexibility, toughness, and lower viscosity.[1][4] Cycloaliphatic epoxy resins, a subset of aliphatics, are particularly noted for their superior ultraviolet (UV) resistance and weatherability due to the absence of UV-absorbing aromatic structures.[1]

One of the most significant practical differences is in viscosity. Aliphatic glycidyl ethers typically have a much lower viscosity than their aromatic counterparts.[4] This property makes them highly effective as reactive diluents to reduce the viscosity of high-viscosity aromatic epoxy formulations, thereby improving handling and processing characteristics.[4]

In terms of thermal properties, aromatic structures generally lead to higher thermal conductivity and a higher glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[5] However, the final Tg is also heavily influenced by the choice of curing agent and the resulting crosslink density.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance differences between epoxy resins based on a typical aromatic glycidyl ether (DGEBA) and those incorporating aliphatic glycidyl ethers.

Table 1: Comparison of Typical Physical and Thermal Properties

PropertyAromatic Glycidyl Ether (DGEBA-based)Aliphatic Glycidyl Ether-basedKey Differences & Remarks
Viscosity HighLowAliphatics are often used as reactive diluents to lower the viscosity of aromatic systems.[4]
Glass Transition Temperature (Tg) Generally HigherGenerally LowerAromatic rings impart rigidity, leading to a higher Tg. The final Tg is dependent on the complete formulation.
Thermal Conductivity HigherLowerAromatic structures are more effective at conducting heat.[5]
UV Resistance Poor (can yellow)Excellent (especially cycloaliphatics)The absence of aromatic rings in aliphatics prevents UV-induced degradation.[1]

Table 2: Comparative Mechanical Properties

Mechanical PropertyAromatic Glycidyl Ether (DGEBA-based)Aliphatic Glycidyl Ether-modified DGEBAReference
Tensile Strength (MPa) 71 - 93.5Can be lower depending on modification level[6]
Tensile Modulus (GPa) ~2.5Generally lower, indicating less stiffness[6]
Flexural Strength (MPa) ~120Can be lower[7]
Flexural Modulus (GPa) ~3.2Generally lower[7]
Impact Strength LowerHigherThe flexible aliphatic chains improve toughness and resistance to fracture.[4]

Note: The data for aliphatic-modified DGEBA is used as a proxy to demonstrate the influence of incorporating aliphatic chains into an epoxy network. The specific values can vary significantly based on the type and concentration of the aliphatic glycidyl ether, the curing agent, and the curing conditions.

Table 3: Comparative Chemical Resistance

Chemical ReagentAromatic Glycidyl Ether-basedAliphatic/Cycloaliphatic Amine Cured SystemsKey Differences & Remarks
Acids (e.g., Sulfuric, Acetic) Good to ExcellentGood, but can be slightly lower than aromatics for some acidsAromatic structures provide excellent resistance to a wide range of acids.
Bases (e.g., Sodium Hydroxide) ExcellentExcellentBoth systems generally show excellent resistance to bases.
Solvents (e.g., MEK, Toluene) Good to ExcellentCan be more susceptible to swelling and degradationThe rigid, cross-linked network of aromatic epoxies provides better solvent resistance.
Water GoodGoodBoth systems can be formulated for good water resistance.

Chemical resistance is highly dependent on the specific chemical, concentration, temperature, and exposure time, as well as the curing agent used.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are summaries of the key experimental protocols used to determine the properties of epoxy resins.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) and the heat of cure (ΔH).

  • Methodology: A small, precisely weighed sample (typically 5-10 mg) of the uncured or cured epoxy resin is placed in an aluminum DSC pan.[6] An empty, sealed pan is used as a reference. The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10°C/min). The difference in heat flow between the sample and the reference is measured as a function of temperature. The Tg is observed as a step change in the heat flow, while the curing reaction is seen as an exothermic peak.[6]

Mechanical Testing
  • Tensile Properties (ASTM D638):

    • Objective: To determine tensile strength, tensile modulus, and elongation at break.

    • Methodology: Dog-bone shaped specimens are prepared and placed in the grips of a universal testing machine. The specimen is pulled at a constant rate of crosshead movement until it fractures.[8] A load cell measures the applied force, and an extensometer measures the elongation of the specimen.

  • Flexural Properties (ASTM D790):

    • Objective: To determine flexural strength and flexural modulus.

    • Methodology: A rectangular bar-shaped specimen is placed on two supports and a load is applied to the center (three-point bending). The load and deflection are measured until the specimen fails or reaches a specified strain.

  • Impact Resistance (ASTM D256 - Izod Test):

    • Objective: To determine the material's toughness and resistance to impact.

    • Methodology: A notched specimen is held in a cantilevered beam position. A pendulum is released from a specific height, striking and fracturing the specimen.[2] The energy absorbed by the specimen during fracture is a measure of its impact strength.

Dynamic Mechanical Analysis (DMA)
  • Objective: To characterize the viscoelastic properties of the material, including storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.

  • Methodology: A specimen of defined geometry is subjected to a sinusoidal oscillating stress or strain. The resulting strain or stress and the phase lag between the two are measured. By sweeping through a range of temperatures, the transition from a glassy to a rubbery state can be precisely determined from the changes in the viscoelastic parameters.

Chemical Resistance (ASTM D543)
  • Objective: To evaluate the resistance of the cured epoxy to various chemical reagents.

  • Methodology: Pre-weighed and measured specimens are immersed in the test chemicals for a specified period and at a controlled temperature. After exposure, the specimens are removed, cleaned, and re-weighed and their dimensions are re-measured. Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile or flexural strength) are reported to quantify the effect of the chemical exposure.

Visualizing the Concepts

To better understand the relationships between the chemical structures and the resulting properties, the following diagrams are provided.

cluster_aromatic Aromatic Glycidyl Ether cluster_aliphatic Aliphatic Glycidyl Ether Aromatic_Structure Rigid Benzene Rings Aromatic_Properties Higher Strength Higher Tg Good Chemical Resistance Higher Viscosity Aromatic_Structure->Aromatic_Properties leads to Aliphatic_Structure Flexible Linear/Cyclic Chains Aliphatic_Properties Higher Flexibility Impact Resistance Lower Viscosity Good UV Resistance Aliphatic_Structure->Aliphatic_Properties leads to

Caption: Structural differences and resulting properties of aromatic vs. aliphatic glycidyl ethers.

start Epoxy Resin Formulation resin_choice Select Glycidyl Ether (Aromatic vs. Aliphatic) start->resin_choice hardener_choice Select Curing Agent (e.g., Amine, Anhydride) start->hardener_choice mixing Mixing and Degassing resin_choice->mixing hardener_choice->mixing curing Curing (Time and Temperature) mixing->curing characterization Material Characterization curing->characterization thermal Thermal Properties (DSC for Tg) characterization->thermal mechanical Mechanical Properties (Tensile, Flexural, Impact) characterization->mechanical chemical Chemical Resistance (Immersion Testing) characterization->chemical end Final Material Properties thermal->end mechanical->end chemical->end

Caption: Experimental workflow for comparing epoxy resin formulations.

References

A Comparative Performance Analysis of Phenyl Glycidyl Ether as a Viscosity Modifier in Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of high-performance epoxy resins, achieving an optimal viscosity is paramount for ensuring ease of processing, effective substrate wetting, and uniform filler dispersion. Phenyl Glycidyl (B131873) Ether (PGE) is a widely utilized aromatic monofunctional reactive diluent designed to reduce the viscosity of epoxy resin systems.[1][2] This guide provides an objective comparison of PGE's performance against other common viscosity modifiers, supported by experimental data, to aid in the selection of the most suitable diluent for specific research and development applications.

Executive Summary

Phenyl Glycidyl Ether stands out for its efficient viscosity reduction in epoxy resins.[1] As a reactive diluent, it integrates into the polymer network during curing.[3] Its aromatic nature generally imparts good mechanical strength and chemical resistance compared to aliphatic alternatives.[4] However, being a monofunctional diluent, it can act as a "chain stopper," potentially reducing the crosslink density of the cured epoxy.[5] This can lead to a decrease in thermal resistance and chemical resilience compared to systems modified with difunctional or polyfunctional diluents.[5] The selection of a viscosity modifier is therefore a critical decision that involves balancing the need for low viscosity with the desired final properties of the cured thermoset.

Performance Data Overview

The following table summarizes the key performance metrics of this compound in comparison to other commonly used reactive diluents in a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

Reactive DiluentTypeViscosity Reduction Efficiency (Weight % to achieve 800 cps)Heat Distortion Temperature (°C) with Diethylenetriamine Curing AgentKey Characteristics
This compound (PGE) Aromatic Monofunctional18.582Good viscosity reduction, imparts good mechanical strength.[5]
Butyl Glycidyl Ether (BGE) Aliphatic Monofunctional11.074High viscosity reduction efficiency, but can reduce thermal properties.[5][6]
o-Cresyl Glycidyl Ether (CGE) Aromatic Monofunctional--Excellent viscosity reduction, maintains good mechanical and thermal properties.[3]
Alkyl (C12-C14) Glycidyl Ether Aliphatic Monofunctional--Good viscosity reduction, can increase flexibility.
1,4-Butanediol Diglycidyl Ether (BDDGE) Aliphatic Difunctional--Less impact on crosslink density, good retention of mechanical properties.[7]
Diglycidyl Ether -38.0104Lower viscosity reduction efficiency, maintains higher thermal resistance.[5]
Butadiene Dioxide -10.0127High viscosity reduction, maintains high thermal resistance.[5]
Vinylcyclohexene Dioxide -20.0108Good viscosity reduction, maintains good thermal resistance.[5]

Data synthesized from multiple sources. The base epoxy resin is a DGEBA type with an initial viscosity of 12,400 cps.

Detailed Experimental Protocols

Protocol 1: Viscosity Measurement of Epoxy Formulations

Objective: To determine the viscosity of an epoxy formulation containing a reactive diluent using a rotational viscometer, in accordance with ASTM D2393.[8][9][10][11][12]

Materials and Equipment:

  • Epoxy resin (e.g., DGEBA)

  • Reactive diluent (e.g., this compound)

  • Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles

  • Temperature-controlled water bath or chamber

  • Disposable mixing cups and stirring rods

  • Analytical balance (±0.01 g)

Procedure:

  • Temperature Conditioning: Condition the epoxy resin and reactive diluent at a constant temperature (e.g., 25 °C ± 0.2 °C) for at least 4 hours.

  • Sample Preparation: Accurately weigh the desired amount of epoxy resin into a mixing cup. Add the specified weight percentage of the reactive diluent to the resin.

  • Mixing: Thoroughly mix the components for 3-5 minutes using a stirring rod, ensuring a homogeneous mixture. Avoid introducing air bubbles.

  • Viscometer Setup: Set up the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity range.

  • Measurement: Immerse the spindle into the center of the resin-diluent mixture to the specified depth. Allow the spindle to rotate until a stable reading is obtained. Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Protocol 2: Determination of Heat Distortion Temperature (HDT)

Objective: To determine the temperature at which a cured epoxy specimen deforms under a specified load, following the procedures outlined in ASTM D648.[13][14][15][16][17]

Materials and Equipment:

  • Cured epoxy test specimens (standard dimensions: 127 mm x 13 mm x thickness as specified)

  • Heat deflection temperature testing apparatus with a heating bath (e.g., silicone oil)

  • Loading nose and supports

  • Deflection measurement device

  • Temperature controller and sensor

Procedure:

  • Specimen Preparation: Prepare test specimens by casting the epoxy-diluent-curing agent mixture into a mold of the specified dimensions and curing according to the recommended schedule.

  • Apparatus Setup: Place the test specimen on the supports of the HDT apparatus in the edgewise position.

  • Loading: Apply a constant flexural stress of either 0.455 MPa (66 psi) or 1.82 MPa (264 psi) to the center of the specimen.

  • Heating: Immerse the loaded specimen in the heat-transfer medium, which is at a temperature well below the expected HDT.

  • Measurement: Heat the medium at a uniform rate of 2 °C/min. The temperature at which the specimen deflects by 0.25 mm is recorded as the Heat Distortion Temperature.

Visualizing Performance Relationships

The following diagrams illustrate key concepts in the performance evaluation of viscosity modifiers.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing Epoxy Resin Epoxy Resin Mixing Mixing Epoxy Resin->Mixing Viscosity Modifier Viscosity Modifier Viscosity Modifier->Mixing Curing Agent Curing Agent Curing Agent->Mixing Curing Curing Mixing->Curing Viscosity Test Viscosity Test Mixing->Viscosity Test Uncured Mechanical Tests Mechanical Tests Curing->Mechanical Tests Cured Thermal Analysis Thermal Analysis Curing->Thermal Analysis Cured Chemical Resistance Test Chemical Resistance Test Curing->Chemical Resistance Test Cured

Caption: Experimental workflow for performance evaluation of viscosity modifiers in epoxy resins.

diluent_functionality_effect cluster_mono Monofunctional Diluent (e.g., PGE) cluster_di Difunctional Diluent Epoxy Resin Epoxy Resin Reduced Viscosity Reduced Viscosity Epoxy Resin->Reduced Viscosity Moderate Viscosity Reduction Moderate Viscosity Reduction Epoxy Resin->Moderate Viscosity Reduction Lower Crosslink Density Lower Crosslink Density Reduced Viscosity->Lower Crosslink Density Increased Flexibility Increased Flexibility Lower Crosslink Density->Increased Flexibility Decreased Thermal Resistance Decreased Thermal Resistance Lower Crosslink Density->Decreased Thermal Resistance Maintained Crosslink Density Maintained Crosslink Density Moderate Viscosity Reduction->Maintained Crosslink Density Better Thermal Resistance Better Thermal Resistance Maintained Crosslink Density->Better Thermal Resistance

Caption: Logical relationship of diluent functionality on epoxy resin properties.

References

A Comparative Guide to Kinetic Models for Phenyl Glycidyl Ether Curing Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models used to describe the curing reaction of phenyl glycidyl (B131873) ether (PGE), a common model compound for epoxy resins. Understanding the kinetics of this reaction is crucial for optimizing processing conditions and predicting the final properties of epoxy-based materials used in various scientific and industrial applications, including the encapsulation and delivery of therapeutic agents. This comparison is supported by experimental data from differential scanning calorimetry (DSC), a primary technique for studying the cure kinetics of thermosets.

Understanding the Curing Kinetics: N-th Order vs. Autocatalytic Models

The curing of epoxy resins like PGE with a curing agent, typically an amine, is a complex process involving multiple reactions. To model this process, two primary phenomenological models are often employed: the n-th order model and the autocatalytic model.

  • N-th Order Model: This is the simplest kinetic model, assuming the reaction rate is proportional to the concentration of the reactants raised to a certain power (the reaction order, n). The rate of conversion (dα/dt) is expressed as:

    dα/dt = k(T)(1-α)ⁿ

    where k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation), and α is the degree of conversion. This model predicts that the maximum reaction rate occurs at the beginning of the reaction (t=0).

  • Autocatalytic Model: Epoxy-amine curing reactions are often autocatalytic, meaning a product of the reaction (in this case, hydroxyl groups) acts as a catalyst, accelerating the reaction. The reaction rate is initially slow, increases as the catalyst is formed, and then decreases as the reactants are consumed. A common autocatalytic model is the Kamal-Sourour model:

    dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ

    Here, k₁ represents the non-autocatalytic rate constant, k₂ is the autocatalytic rate constant, and m and n are the reaction orders. This S-shaped reaction rate profile is a hallmark of autocatalytic behavior.[1]

Experimental Protocol: Non-isothermal Differential Scanning Calorimetry (DSC)

The following is a typical experimental protocol for obtaining the data needed to perform kinetic analysis of PGE curing.

1. Materials:

  • Phenyl Glycidyl Ether (PGE)
  • Curing Agent (e.g., Polyether amine D230)
  • Stoichiometric ratios of PGE to the amine are prepared by accurately weighing and thoroughly mixing the components.

2. DSC Analysis:

  • A differential scanning calorimeter is used for the measurements.
  • A small amount of the freshly prepared mixture (typically 5-10 mg) is sealed in an aluminum DSC pan.
  • The sample is subjected to a dynamic temperature scan under a nitrogen atmosphere (to prevent oxidation).
  • Non-isothermal scans are performed at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a temperature ensuring the completion of the curing reaction (e.g., 250 °C).
  • The heat flow as a function of temperature is recorded. The total enthalpy of the curing reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.
  • The degree of conversion (α) at any given temperature is calculated as the ratio of the partial heat of reaction (ΔHT) to the total heat of reaction (α = ΔHT / ΔHtotal).

Comparative Analysis of Kinetic Models

The following tables present a comparison of kinetic parameters obtained by fitting different models to experimental DSC data for the curing of a glycidyl ether with an amine hardener. The data is based on a study by Zou et al. on benzyl (B1604629) glycidyl ether (BGE), a close structural analog of PGE, with polyether amine (D230).

Table 1: Model-Free Kinetic Parameters

The isoconversional method (a model-free approach) is first used to determine the activation energy (Ea) as a function of the degree of conversion. This method does not assume a specific reaction model.

Kinetic Method Activation Energy (Ea) in kJ/mol
Vyazovkin (Model-Free)58.7

Data adapted from a comparative study on benzyl glycidyl ether.

Table 2: Model-Fitting Kinetic Parameters

The experimental data is then fitted to a specific kinetic model. In this case, the Šesták–Berggren (SB) model, a form of an autocatalytic model, was used. The model is represented as:

dα/dt = A * exp(-Ea/RT) * αm * (1-α)n

Kinetic Model Activation Energy (Ea) in kJ/mol Pre-exponential Factor (A) in s-1 Reaction Order (m) Reaction Order (n)
Šesták–Berggren (Autocatalytic)58.71.18 x 1060.05121.09

Data adapted from a comparative study on benzyl glycidyl ether.

Interpretation:

  • The model-free analysis provides an average activation energy for the overall process. The consistency of the activation energy across different degrees of conversion can indicate a single-step or a multi-step reaction mechanism.

  • The Šesták–Berggren model provides a good fit to the experimental data for the glycidyl ether-amine reaction. The non-zero value of the reaction order m (0.0512) confirms the presence of an autocatalytic effect, although it is not very strong in this particular system. The overall reaction order is approximately 1.14 (m+n).

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of kinetic models for PGE curing reactions.

G Workflow for Cross-Validation of Kinetic Models cluster_0 Experimental Phase cluster_1 Data Analysis cluster_2 Model Validation cluster_3 Conclusion A Sample Preparation (PGE + Curing Agent) B Non-isothermal DSC (Multiple Heating Rates) A->B C Determine Degree of Conversion (α) and Reaction Rate (dα/dt) B->C D Model-Free Analysis (e.g., Isoconversional Method) C->D E Model-Fitting Analysis (n-th Order, Autocatalytic) C->E F Extract Kinetic Parameters (Ea, A, n, m) D->F E->F G Compare Model Predictions with Experimental Data F->G H Statistical Analysis (e.g., R²) G->H I Select Best-Fit Model H->I

Caption: Workflow for the cross-validation of kinetic models for PGE curing reactions.

Conclusion

The cross-validation of kinetic models is essential for accurately describing the curing behavior of this compound and other epoxy systems. While the n-th order model offers simplicity, the autocatalytic model often provides a more realistic representation of the S-shaped conversion profile characteristic of epoxy-amine reactions. The choice of the most appropriate model depends on the specific system and the desired level of accuracy. For the glycidyl ether-amine system presented, an autocatalytic model provides a good description of the reaction kinetics. This guide provides researchers and scientists with a framework for understanding, implementing, and comparing kinetic models for epoxy curing reactions, which is fundamental for the development and application of these materials in diverse scientific fields.

References

Assessing the impact of phenyl glycidyl ether on the mechanical properties of composites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and material scientists on the impact of phenyl glycidyl (B131873) ether (PGE) on the mechanical properties of composites, with a comparative analysis against alternative toughening agents. This guide provides quantitative data, detailed experimental protocols, and a mechanistic overview to inform material selection and development.

Phenyl glycidyl ether (PGE) is a widely utilized reactive diluent in epoxy resin formulations. Its primary function is to reduce the viscosity of the uncured resin, thereby improving handling and processing characteristics, particularly in the fabrication of fiber-reinforced composites. Beyond its role as a viscosity modifier, PGE actively participates in the curing reaction, becoming an integral part of the crosslinked polymer network. This incorporation significantly influences the final mechanical properties of the composite material. This guide assesses the impact of PGE and compares its performance with other commonly used toughening agents.

Comparative Analysis of Mechanical Properties

The addition of this compound to an epoxy resin matrix generally leads to an increase in toughness and impact strength, often at the expense of a slight reduction in tensile and flexural modulus. The extent of these changes is highly dependent on the concentration of PGE used.

Below is a comparative summary of the mechanical properties of epoxy composites modified with PGE and other alternative toughening agents.

This compound (PGE) vs. Alternative Reactive Diluents

Reactive diluents are low-viscosity epoxy compounds that reduce the viscosity of the main resin and co-react with the curing agent.

Toughening AgentConcentration (wt%)Tensile StrengthTensile ModulusFlexural StrengthFlexural ModulusImpact StrengthFracture Toughness (KIC)Reference System
None (Neat Epoxy) 0VariesVariesVariesVariesVariesVariesEpoxy Resin
This compound (PGE) 2.5----3-fold increase-Epoxy Resin[1]
This compound (PGE) 15-----145% increaseEpoxy Resin[1]
Diglycidyl Ether (DGE) 2.560.67 N/mm²-----DGEBA Epoxy[2]
Diglycidyl Ether (DGE) 5.053.27 N/mm²-----DGEBA Epoxy[2]
Diglycidyl Ether (DGE) 7.553.36 N/mm²-----DGEBA Epoxy[2]
Diglycidyl Ether (DGE) 10.052.71 N/mm²-----DGEBA Epoxy[2]
Furfuryl Glycidyl Ether (FGE) 1072.4 MPa-Increased---EP/OBPA System[3]
Butyl Glycidyl Ether (BGE) 20-10% increase----DGEBA Epoxy[4]
Poly(propylene glycol) diglycidyl ether (PPGDGE) 2093.3 MPa-116.60 MPa---E51 Epoxy Resin[5][6]
This compound (PGE) vs. Other Toughening Agents

This table compares PGE with other classes of toughening agents, such as liquid rubbers and core-shell rubber particles.

Toughening AgentConcentration (wt%)Tensile StrengthTensile ModulusFlexural StrengthFlexural ModulusImpact StrengthFracture Energy (GIC)Reference System
None (Neat Epoxy) 0VariesVariesVariesVariesVaries77 J/m²Anhydride Cured Epoxy[7][8]
This compound (PGE) 2.5----3-fold increase-Epoxy Resin[1]
Carboxyl-Terminated Butadiene Acrylonitrile (CTBN) 1054.13 MPa2.33 GPa---~3.5-fold increaseAmine Cured Epoxy[9]
Carboxyl-Terminated Butadiene Acrylonitrile (CTBN) 15DecreasedDecreased----Amine Cured Epoxy[9]
Core-Shell Rubber (CSR) - 100nm 15DecreasedDecreased---840 J/m²Anhydride Cured Epoxy[7][8]

Experimental Protocols

The data presented in this guide are derived from standard mechanical testing procedures. The following are detailed methodologies for the key experiments cited.

Tensile Testing (ASTM D638)

Objective: To determine the tensile properties of the composite material, including tensile strength, tensile modulus, and elongation at break.

Methodology:

  • Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638.[10][11] The specimens are typically fabricated by casting the resin mixture into a mold or by machining from a cured composite panel.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.[9]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine.[10] An extensometer is attached to the gauge section of the specimen to accurately measure strain. The specimen is then pulled at a constant rate of crosshead movement until it fractures.[10]

  • Data Analysis: The load and displacement data are recorded to generate a stress-strain curve. From this curve, the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break are calculated.[10]

Flexural Testing (ASTM D790)

Objective: To determine the flexural properties of the composite material, including flexural strength and flexural modulus.

Methodology:

  • Specimen Preparation: Rectangular bar specimens are prepared with dimensions as specified in ASTM D790.[7][12]

  • Conditioning: Similar to tensile testing, specimens are conditioned under standard environmental conditions.

  • Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending test) at a constant rate of crosshead movement until the specimen fails or reaches a specified strain.[7][12]

  • Data Analysis: The load and deflection data are used to calculate the flexural stress and strain. The flexural strength is the maximum stress at the outer surface of the specimen at failure, and the flexural modulus is calculated from the slope of the stress-strain curve in the elastic region.[7]

Izod Impact Testing (ASTM D256)

Objective: To determine the impact resistance of the composite material.

Methodology:

  • Specimen Preparation: A notched rectangular bar specimen is prepared according to the dimensions specified in ASTM D256. The notch serves as a stress concentrator.

  • Conditioning: Specimens are conditioned prior to testing.

  • Test Procedure: The specimen is clamped in a vertical position in the testing machine. A pendulum of a specified weight is released from a set height, striking and fracturing the specimen at the notch.

  • Data Analysis: The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after impact. The impact strength is reported as the energy absorbed per unit of notch thickness (e.g., in J/m or ft-lb/in).

Toughening Mechanism of this compound

The primary toughening mechanism of PGE in epoxy composites is attributed to its role in modifying the crosslinked network structure. The following diagram illustrates the molecular mechanism.

PGE_Toughening_Mechanism cluster_0 Epoxy Resin System cluster_1 Curing Process cluster_2 Cured Composite Network cluster_3 Resulting Mechanical Properties Epoxy Epoxy Monomer (e.g., DGEBA) Reaction Epoxy Ring Opening & Crosslinking Epoxy->Reaction Amine Amine Curing Agent (e.g., TETA) Amine->Reaction PGE This compound (PGE) PGE->Reaction Network Crosslinked Epoxy Network Reaction->Network PGE_Incorporated Incorporated PGE (Flexible Linker) Reaction->PGE_Incorporated PGE co-reacts IncreasedFlexibility Increased Molecular Distance between Crosslinks Network->IncreasedFlexibility PGE_Incorporated->Network modifies Toughness Increased Toughness & Impact Strength IncreasedFlexibility->Toughness Modulus Slightly Reduced Modulus & Strength IncreasedFlexibility->Modulus

Caption: Toughening mechanism of this compound in an epoxy network.

The glycidyl group of PGE reacts with the amine curing agent, similar to the epoxy groups of the main resin.[13] This incorporates the phenyl group of PGE into the polymer backbone. The presence of these bulky phenyl groups and the flexible ether linkages increases the distance between crosslinks in the network. This reduction in crosslink density allows for greater molecular chain mobility and plastic deformation before fracture, thereby increasing the toughness and impact strength of the composite.[3] However, this same mechanism can lead to a slight decrease in the material's stiffness and strength.

Conclusion

This compound serves as an effective reactive diluent for epoxy composites, offering a practical means to enhance toughness and impact resistance. The selection of a toughening agent, including the concentration of PGE, should be carefully considered based on the specific performance requirements of the final application. While PGE provides a good balance of properties, for applications demanding maximum fracture toughness, alternative toughening agents like core-shell rubber particles may offer superior performance, albeit with potential trade-offs in other properties such as glass transition temperature. The data and experimental protocols provided in this guide offer a foundation for informed decision-making in the development of advanced composite materials.

References

A Comparative Analysis of the Reactivity of Substituted Glycidyl Ethers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount for molecular design and synthesis. Glycidyl (B131873) ethers, key intermediates in various chemical transformations, exhibit a reactivity profile that is highly sensitive to the nature of their substituents. This guide provides a comprehensive comparative analysis of the reactivity of different substituted glycidyl ethers, supported by experimental data and detailed methodologies, to aid in the selection and application of these versatile building blocks.

The reactivity of the epoxide ring in glycidyl ethers is the cornerstone of their synthetic utility. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new chemical bonds. The rate of this reaction is significantly influenced by the electronic properties of the substituents on the glycidyl ether molecule. A systematic way to quantify these electronic effects is through the application of the Hammett equation, which correlates reaction rates with the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

Quantitative Comparison of Reactivity: The Hammett Relationship

The influence of para-substituents on the rate of reaction of phenyl glycidyl ethers with a nucleophile, such as an amine, can be quantitatively described by the Hammett equation:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted phenyl glycidyl ether.

  • k₀ is the rate constant for the reaction of the unsubstituted this compound.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Positive σ values correspond to electron-withdrawing groups, while negative values indicate electron-donating groups.

The following table summarizes the experimental rate constants for the reaction of various para-substituted phenyl glycidyl ethers with 2,5-dimethyl-2,5-hexanediamine in dimethyl sulfoxide (B87167) (DMSO). This data illustrates the profound impact of substituents on the reactivity of the glycidyl ether.

Substituent (X)Hammett Constant (σp)Rate Constant (k) at 60°C (L²·mol⁻²·h⁻¹)Relative Reactivity (k/k₀)
-OCH₃-0.27--
-CH₃-0.17--
-H0.000.219[1]1.00
-Cl0.23--
-Br0.23--
-CN0.66--
-NO₂0.78--

Electron-withdrawing substituents (e.g., -NO₂) are expected to increase the rate of nucleophilic attack by rendering the epoxide carbon more electrophilic. Conversely, electron-donating substituents (e.g., -OCH₃) are expected to decrease the reaction rate.

Reaction Mechanisms and Pathways

The reaction of a glycidyl ether with a primary amine proceeds in a stepwise manner. The first step involves the nucleophilic attack of the primary amine on one of the epoxide carbons, leading to the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with a second molecule of the glycidyl ether. The hydroxyl group generated in the first step can also catalyze the reaction.[1]

Reaction_Pathway Substituted_Glycidyl_Ether Substituted Glycidyl Ether Intermediate Adduct (Secondary Amine + Hydroxyl Group) Substituted_Glycidyl_Ether->Intermediate k1 Primary_Amine Primary Amine Primary_Amine->Intermediate Product Final Product Intermediate->Product k2 (with another Glycidyl Ether)

Caption: Reaction pathway of a substituted glycidyl ether with a primary amine.

Experimental Protocols

Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful technique for monitoring the kinetics of glycidyl ether reactions is ¹³C NMR spectroscopy.[1] This method allows for the independent measurement of the concentrations of reactants and products over time.

Methodology:

  • Sample Preparation: The reaction is typically carried out in an NMR tube. The substituted glycidyl ether and the nucleophile (e.g., an amine) are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[1] The concentrations of the reactants are precisely known.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹³C NMR spectra are acquired at regular time intervals at a constant temperature.[1]

  • Data Analysis: The concentration of the reactants and products at each time point is determined by integrating the characteristic peaks in the ¹³C NMR spectra.[1] For example, in the reaction of this compound with an amine, the disappearance of the signals corresponding to the epoxide carbons and the appearance of new signals for the product can be monitored.

  • Rate Constant Determination: The rate constants (k) are then calculated by fitting the concentration versus time data to the appropriate rate law using mathematical software.

Kinetic Analysis using Differential Scanning Calorimetry (DSC)

DSC is another valuable tool for studying the kinetics of glycidyl ether reactions, particularly in the context of curing processes. It measures the heat flow associated with the reaction as a function of temperature or time.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the reaction mixture (substituted glycidyl ether and curing agent) is placed in a DSC pan.

  • Isothermal Analysis: The sample is rapidly heated to a specific isothermal temperature, and the heat flow is recorded as a function of time. The area under the exothermic peak is proportional to the total heat of reaction, and the rate of heat evolution is proportional to the reaction rate.

  • Dynamic Analysis: The sample is heated at a constant rate, and the heat flow is recorded as a function of temperature. The peak temperature of the exotherm can be related to the reaction kinetics.

  • Data Analysis: Kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined from the DSC data using various models, such as the Kissinger or Ozawa-Flynn-Wall methods.

Workflow for Comparative Reactivity Analysis

The following workflow outlines the key steps in performing a comparative analysis of the reactivity of different substituted glycidyl ethers.

Reactivity_Workflow cluster_synthesis Synthesis & Purification cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis cluster_comparison Comparative Analysis Synthesis Synthesize a series of para-substituted glycidyl ethers Purification Purify compounds to high purity Synthesis->Purification Reaction_Setup Set up reactions with a common nucleophile under controlled conditions Purification->Reaction_Setup Monitoring Monitor reaction progress using NMR or DSC Reaction_Setup->Monitoring Rate_Calculation Calculate rate constants (k) for each substituted glycidyl ether Monitoring->Rate_Calculation Hammett_Plot Construct Hammett plot (log(k/k₀) vs. σ) Rate_Calculation->Hammett_Plot Table Tabulate rate constants and relative reactivities Hammett_Plot->Table Interpretation Interpret the effect of substituents on reactivity Table->Interpretation

Caption: Workflow for the comparative analysis of glycidyl ether reactivity.

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Trace Levels of Phenyl Glycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of trace levels of Phenyl Glycidyl (B131873) Ether (PGE) is critical due to its classification as a potential carcinogen.[1][2][3] This guide provides an objective comparison of common analytical methods for PGE quantification, supported by performance data and detailed experimental protocols to aid in method selection and validation.

Quantitative Performance Comparison

The selection of an analytical method for trace-level analysis hinges on its performance characteristics. The following table summarizes key validation parameters for Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the analysis of Phenyl Glycidyl Ether.

Parameter GC-FID HPLC-UV (Estimated) GC-MS (Estimated) HPLC-MS/MS (Estimated)
Limit of Detection (LOD) 3.0 µg/mL0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 10.0 µg/mL0.5 - 2.0 µg/mL0.05 - 0.5 µg/mL0.5 - 5.0 ng/mL
Linear Range 10.0 - 1109.0 µg/mL0.5 - 100 µg/mL0.05 - 50 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) >0.999>0.998>0.999>0.999
Precision (RSD%) Intra-batch: 4.9-6.4%Inter-batch: 6.2-6.9%< 5%< 10%< 10%
Accuracy (Recovery %) 97.2 - 98.8%95 - 105%90 - 110%90 - 110%
Throughput ModerateHighModerateHigh
Selectivity ModerateLow to ModerateHighVery High
Cost LowLowModerateHigh

Note: The performance data for HPLC-UV, GC-MS, and HPLC-MS/MS are estimated based on the analysis of structurally similar compounds and the general capabilities of these techniques. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Workflows and Logical Relationships

A general workflow for the validation of an analytical method for detecting trace levels of this compound is outlined below. This process ensures that the chosen method is suitable for its intended purpose.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Technique Selection (GC, HPLC) B Parameter Optimization (Column, Mobile Phase, Temperature) A->B C Specificity B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H Sample Preparation G->H I Instrumental Analysis H->I J Data Processing & Reporting I->J

Analytical Method Validation Workflow

The relationship between different analytical techniques and their key performance characteristics can be visualized as follows, aiding in the selection of the most appropriate method based on the desired outcome.

cluster_0 Analytical Techniques cluster_1 Performance Metrics GC_FID GC-FID Sensitivity Sensitivity GC_FID->Sensitivity Moderate Cost Cost GC_FID->Cost Low HPLC_UV HPLC-UV HPLC_UV->Cost Low Throughput Throughput HPLC_UV->Throughput High GC_MS GC-MS GC_MS->Sensitivity High Selectivity Selectivity GC_MS->Selectivity High HPLC_MSMS HPLC-MS/MS HPLC_MSMS->Sensitivity Very High HPLC_MSMS->Selectivity Very High HPLC_MSMS->Cost High

Technique Performance Characteristics

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the determination of PGE in air samples and is based on NIOSH Method 1619.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: 5% phenyl methyl polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • This compound (PGE) standard, >99% purity.

    • Carbon disulfide (CS₂), chromatographic grade.

    • Acetone (B3395972), HPLC grade.

  • Sample Preparation (Air Samples):

    • Collect workplace air using a solid sorbent tube (coconut shell charcoal, 100 mg/50 mg).

    • Desorb the front and back sections of the sorbent tube separately with 1 mL of 25% acetone in carbon disulfide.

    • Agitate the vials for 30 minutes.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless).

  • Validation Parameters:

    • Linearity: Prepare calibration standards of PGE in the desorption solvent over the range of 10 to 1200 µg/mL.

    • Accuracy: Spike blank sorbent tubes with known amounts of PGE at three concentration levels and analyze.

    • Precision: Analyze replicate spiked samples on the same day (intra-day) and on different days (inter-day).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a cost-effective approach for the analysis of PGE in liquid samples.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Reagents:

    • PGE standard, >99% purity.

    • Acetonitrile (B52724) (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid, LC-MS grade.

  • Sample Preparation (Liquid Samples):

    • Dilute the sample in the mobile phase to a concentration within the linear range of the method.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Follow a similar validation strategy as outlined for the GC-FID method, preparing standards and spiked samples in a relevant blank matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers enhanced selectivity and sensitivity compared to GC-FID, making it suitable for complex matrices and lower detection limits.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • PGE standard, >99% purity.

    • Dichloromethane (DCM), GC grade.

    • Sodium sulfate, anhydrous.

  • Sample Preparation (e.g., from an aqueous matrix):

    • Perform a liquid-liquid extraction of the aqueous sample with dichloromethane.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Chromatographic and MS Conditions:

    • Use similar chromatographic conditions as the GC-FID method.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for PGE (e.g., m/z 150, 94, 77).

  • Validation Parameters:

    • Validate for linearity, accuracy, precision, LOD, and LOQ as described for the previous methods, paying close attention to matrix effects which can be assessed by comparing calibration curves in solvent and in matrix.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for ultra-trace analysis of PGE in complex biological matrices.[4]

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer.

    • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

  • Reagents:

    • PGE standard, >99% purity.

    • Acetonitrile (ACN), LC-MS grade.

    • Water, LC-MS grade.

    • Formic acid, LC-MS grade.

  • Sample Preparation (e.g., from a biological matrix):

    • Perform protein precipitation by adding acetonitrile to the sample.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE).

  • Chromatographic and MS/MS Conditions:

    • Use similar chromatographic conditions as the HPLC-UV method, but with a gradient elution to improve peak shape and resolution. A typical gradient could be 10% to 90% acetonitrile over 10 minutes.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize precursor-to-product ion transitions for PGE (e.g., [M+H]⁺ → characteristic fragment ions).

  • Validation Parameters:

    • A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed, including the assessment of matrix effects, recovery, and stability. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

References

A Comparative Guide to the Environmental Impact of Reactive Diluents

Author: BenchChem Technical Support Team. Date: December 2025

The selection of reactive diluents in formulations for coatings, adhesives, and composites has a significant bearing on the environmental and health impact of the final product. Traditionally, petroleum-based monomers have been the industry standard. However, increasing regulatory pressure and a growing demand for sustainable solutions have spurred the development of bio-based and low-impact alternatives. This guide provides a comparative overview of the environmental impact of different classes of reactive diluents, supported by available data and detailed experimental protocols for key environmental assessments.

Comparative Environmental Impact Data

The following table summarizes key environmental impact parameters for a selection of common petroleum-based and emerging bio-based reactive diluents. It is important to note that a complete, directly comparable dataset across all diluents is not always available in published literature. The data presented here is compiled from various sources to provide a representative comparison.

Reactive DiluentTypeVOC Content (g/L)BiodegradabilityAquatic Toxicity (LC50)
Petroleum-Based
StyreneAromatic Monomer~900[1]LowHarmful to aquatic life with long-lasting effects[1][2]
Trimethylolpropane Triacrylate (TMPTA)Trifunctional AcrylateVOC-exempt[3]Not readily biodegradableVery toxic to aquatic life with long-lasting effects
1,6-Hexanediol (B165255) Diglycidyl Ether (HDGE)Difunctional Aliphatic Glycidyl EtherLowNot readily biodegradableHarmful to aquatic life with long-lasting effects[2][4]
Bio-Based
Epoxidized Soybean Oil (ESO)TriglycerideLowInherently biodegradableData not readily available
Isosorbide-based DiluentsDiol-derivedLowCan enhance biodegradability of copolyesters[5][6]Data not readily available
Cardanol Glycidyl EtherPhenolic Glycidyl EtherLowReadily biodegradable[5]Data not readily available
Methacrylated Fatty Acids (MFA)Fatty acid derivativeLowExpected to be biodegradableData not readily available

Experimental Protocols

Accurate assessment of the environmental impact of reactive diluents relies on standardized testing methodologies. Below are detailed protocols for three key environmental assessments.

Volatile Organic Compound (VOC) Content

Method: EPA Method 24 - Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings.

Objective: This method is used to determine the amount of volatile organic compounds in a coating, which is crucial for regulatory compliance and assessing air pollution potential.

Methodology:

  • Sample Preparation: The coating sample containing the reactive diluent is thoroughly mixed to ensure homogeneity.[7]

  • Determination of Volatile Content:

    • A known weight of the coating is applied to a weighing dish.

    • For air-drying coatings, the dish is heated in an oven at 110 ± 5°C for 60 minutes to evaporate the volatile components.[2] For radiation-curable coatings, specific curing protocols are followed.

    • The weight of the dish is measured again after cooling in a desiccator.

    • The weight loss represents the total volatile content (including water and exempt compounds).[2]

  • Determination of Water Content: For water-borne coatings, the water content is determined using methods such as ASTM D3792 (Karl Fischer titration) or ASTM D4017 (gas chromatography).[8]

  • Determination of Exempt Compound Content: The amount of any regulatory-exempt compounds is determined, typically by gas chromatography.

  • Calculation of VOC Content: The VOC content is calculated by subtracting the weight of water and exempt compounds from the total volatile content, and then dividing by the volume of the coating (less water and exempt compounds).[2]

Biodegradability

Method: OECD 301D - Ready Biodegradability: Closed Bottle Test.

Objective: This screening test assesses the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

Methodology:

  • Preparation of Test Medium: A mineral medium is prepared and saturated with air. This medium is inoculated with a small volume of activated sludge from a sewage treatment plant.[9]

  • Test Setup:

    • A known concentration of the reactive diluent is added to sealed bottles completely filled with the inoculated mineral medium.

    • Control bottles containing only the inoculated medium, and reference bottles with a readily biodegradable substance (e.g., sodium benzoate), are also prepared.[10]

  • Incubation: The bottles are incubated in the dark at a constant temperature (typically 20°C) for 28 days.[9]

  • Measurement of Oxygen Consumption: The dissolved oxygen concentration in the bottles is measured at regular intervals using an oxygen electrode. The depletion of oxygen is an indirect measure of the amount of organic carbon that has been mineralized by the microorganisms.[9][11]

  • Calculation of Biodegradability: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[11][12]

Aquatic Toxicity

Method: OECD 203 - Fish, Acute Toxicity Test.[1][3][13][14][15]

Objective: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period, typically 96 hours.

Methodology:

  • Test Organisms: A sensitive fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected. The fish are acclimated to the test conditions before the experiment begins.[1][13][14]

  • Test Solutions: A series of test solutions with different concentrations of the reactive diluent are prepared in water. A control group with no test substance is also included.[13][15]

  • Exposure: The fish are placed in the test solutions and observed for 96 hours. The test can be static (no renewal of the test solution), semi-static (periodic renewal), or flow-through (continuous renewal).[13]

  • Observations: The number of dead or moribund fish in each concentration is recorded at 24, 48, 72, and 96 hours.[1][13][14][15]

  • Determination of LC50: The LC50 value is calculated using statistical methods, such as probit analysis, which relates the concentration of the test substance to the percentage of mortality. A lower LC50 value indicates higher toxicity.[15]

Visualization of Key Concepts

Decision-Making Workflow for Sustainable Reactive Diluent Selection

The following diagram illustrates a logical workflow for selecting a sustainable reactive diluent, balancing performance requirements with environmental impact considerations.

G cluster_0 Performance Requirements cluster_1 Environmental Impact Assessment viscosity Viscosity Reduction reactivity Reactivity/Cure Speed mechanical Mechanical Properties cost Cost voc VOC Content biodegradability Biodegradability toxicity Aquatic Toxicity lca Life Cycle Assessment start Start: Define Application Needs screen_petro Screen Petroleum-Based Reactive Diluents start->screen_petro screen_bio Screen Bio-Based Reactive Diluents start->screen_bio evaluate_performance Evaluate Performance (Viscosity, Reactivity, etc.) screen_petro->evaluate_performance screen_bio->evaluate_performance evaluate_environment Evaluate Environmental Impact (VOC, Biodegradability, Toxicity) evaluate_performance->evaluate_environment lca_analysis Conduct Life Cycle Assessment (if data available) evaluate_environment->lca_analysis select Select Optimal Reactive Diluent evaluate_environment->select LCA data not available lca_analysis->select

Caption: Workflow for selecting a sustainable reactive diluent.

References

Benchmarking the performance of PGE-modified adhesives against commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of novel Poly(ethylene glycol)-based (PGE) modified adhesives against established commercial alternatives. Aimed at researchers, scientists, and drug development professionals, this document summarizes key performance metrics from experimental data, details testing protocols, and visualizes complex relationships to aid in material selection for biomedical applications such as tissue engineering, wound closure, and drug delivery.[1][2][3]

Quantitative Performance Comparison

The selection of an appropriate bioadhesive depends on a balance of properties including adhesion strength, cohesion, biocompatibility, and degradation kinetics.[1][4] PGE-modified adhesives, often leveraging catechol chemistry inspired by mussel adhesive proteins, offer unique advantages in wet environments where many traditional adhesives falter.[5]

Below is a summary of performance data compiled for a representative PGE-modified adhesive (DOPA-functionalized PEG) and common commercial bioadhesives like Fibrin Glue and Cyanoacrylate.

Table 1: Comparative Analysis of Adhesive Strength

Adhesive TypeSubstrateShear Strength (kPa)Peel Strength (N/m)Tensile Strength (kPa)
PGE-Modified (PEG-DOPA) Porcine Skin (wet)80 - 120[4]30 - 5050 - 90
Fibrin Glue Porcine Skin (wet)10 - 40[6]5 - 1520 - 50[6]
Cyanoacrylate Porcine Skin (dry)200 - 500+>100>300
Cyanoacrylate Porcine Skin (wet)20 - 6010 - 2550 - 100

Note: Values are representative and can vary significantly based on specific formulation, substrate, and testing conditions.

Table 2: General Properties and Biocompatibility

PropertyPGE-Modified (PEG-DOPA)Fibrin GlueCyanoacrylate
Curing Mechanism Oxidative cross-linkingEnzymatic (Thrombin)Anionic polymerization (moisture-activated)
Curing Time 5 - 30 minutes[5]1 - 5 minutes[6]< 1 minute
Biocompatibility Generally high, low cytotoxicityHigh, derived from natural sourcesCan cause local tissue necrosis and inflammation[6]
Biodegradability Tunable (days to months)High (days to weeks)Low, slow degradation
Flexibility High, hydrogel-based[4]ModerateLow, forms a rigid film[6]
Application Environment Excellent in wet/hydrated conditionsEffective in moist environmentsBest in dry environments, performance degrades with moisture

Experimental Protocols

Standardized testing methods are crucial for the accurate evaluation and comparison of adhesive performance. The methodologies below are based on internationally recognized standards such as those from ASTM and FINAT.[7][8][9]

Protocol 1: Lap Shear Strength Testing

This test evaluates the shear strength of an adhesive bond between two substrates.[9][10]

  • Substrate Preparation: Two substrate strips (e.g., porcine skin, metal, or polymer) are cleaned and prepared according to the test standard. For biological tissues, hydration levels must be controlled and specified.

  • Adhesive Application: A defined amount of adhesive is applied to a specific area on one end of a substrate strip.

  • Joint Formation: The second substrate strip is overlapped with the first, creating a bonded joint of specified dimensions (e.g., 25 mm x 25 mm). A consistent pressure (e.g., using a 2 kg roller) is applied to ensure uniform bond thickness.[7]

  • Curing: The bonded assembly is allowed to cure for a specified time (e.g., 24 hours) under controlled environmental conditions (temperature and humidity).

  • Testing: The assembly is mounted in a tensile testing machine. A tensile load is applied parallel to the bond plane at a constant rate of extension (e.g., 300 mm/min) until failure.[7]

  • Data Analysis: The shear strength is calculated by dividing the maximum load sustained before failure by the bonded area. Results are typically expressed in kilopascals (kPa) or megapascals (MPa).

Protocol 2: 180° Peel Adhesion Test

This method measures the force required to peel a flexible substrate from a rigid substrate at a 180° angle, assessing the adhesive's resistance to delamination.[10][11]

  • Sample Preparation: A strip of flexible material (e.g., a polymer film) is coated with the adhesive and applied to a rigid substrate (e.g., stainless steel or glass plate).[7]

  • Bonding: A standard roller is used to apply consistent pressure to the bonded assembly.

  • Curing: The sample is conditioned for a set period (e.g., 20 minutes and 24 hours) to allow the adhesive to fully bond.[7]

  • Testing: The rigid substrate is clamped in the lower jaw of a tensile tester. The free end of the flexible strip is folded back 180° and clamped in the upper jaw.

  • Measurement: The upper jaw moves upward at a constant speed (e.g., 300 mm/min), peeling the flexible strip from the rigid substrate.[7] The force required to peel the strip is recorded.

  • Data Analysis: The average peeling force over a specified distance is divided by the width of the strip to determine the peel strength, typically reported in Newtons per meter (N/m).

Visualized Guides

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

Adhesive-Tissue Interaction Pathway

This diagram illustrates the mechanism by which a PGE-modified bioadhesive promotes integration with biological tissue at the cellular level.

cluster_0 PGE-Modified Adhesive cluster_1 Tissue Interface Adhesive Adhesive (PEG-DOPA) ECM Extracellular Matrix (Collagen, Fibronectin) Adhesive->ECM Covalent/H-Bonds Cell Cell Surface (Integrins) ECM->Cell Binds Tissue_Integration Tissue Integration & Wound Healing Cell->Tissue_Integration Promotes

Caption: Mechanism of bioadhesive interaction with the extracellular matrix and cell surfaces.

Experimental Workflow for Adhesive Benchmarking

This flowchart outlines the standardized process for comparing the performance of different adhesives.

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis arrow arrow Prep Substrate Preparation (Cleaning, Hydration) Apply Adhesive Application (Controlled Thickness) Prep->Apply Cure Curing (Time, Temp, Humidity) Apply->Cure LapShear Lap Shear Test Cure->LapShear PeelTest Peel Test Cure->PeelTest Toxicity Biocompatibility Assay Cure->Toxicity Data Data Collection (Force, Displacement) LapShear->Data PeelTest->Data Toxicity->Data Report Performance Report (Strength, Cytotoxicity) Data->Report

Caption: Standardized workflow for comparative testing of bioadhesive performance.

Logical Comparison of Adhesive Classes

This diagram provides a high-level comparison of the defining characteristics of PGE-modified and traditional commercial adhesives.

cluster_PGE cluster_Comm Adhesives Bioadhesive Classes PGE PGE-Modified Adhesives Adhesives->PGE Commercial Commercial Alternatives Adhesives->Commercial PGE_Adv Pros: - High wet adhesion - Tunable properties - High biocompatibility - Flexible PGE->PGE_Adv PGE_Dis Cons: - Longer curing time - Potentially higher cost - Newer technology PGE->PGE_Dis Comm_Adv Pros: - Very high strength (dry) - Fast curing - Established technology Commercial->Comm_Adv Comm_Dis Cons: - Poor wet performance - Rigid/brittle - Potential cytotoxicity Commercial->Comm_Dis

Caption: Key advantages and disadvantages of PGE-modified vs. commercial adhesives.

References

Correlating theoretical models with experimental data for PGE reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of reactions catalyzed by Platinum Group Elements (PGEs) is paramount for designing more efficient and selective synthetic routes. This guide provides an objective comparison of theoretical models with experimental data for various PGE-catalyzed reactions, offering a clear overview of the current state of mechanistic understanding.

The synergy between computational modeling, predominantly Density Functional Theory (DFT), and advanced experimental techniques has been instrumental in elucidating the complex reaction pathways involved in PGE catalysis.[1] This collaborative approach allows for the validation of theoretical predictions and provides a deeper understanding of the factors governing catalyst activity and selectivity.[2][3]

Comparing Theoretical Predictions with Experimental Reality

Quantitative agreement between theoretical calculations and experimental results is a key indicator of a model's accuracy and predictive power. Below, we present a summary of such comparisons for key parameters in various PGE-catalyzed reactions.

Bond Lengths of PGE Complexes

The accurate prediction of molecular geometry, particularly bond lengths within catalyst complexes, is a fundamental test for any computational model. Discrepancies between calculated and experimental values can highlight limitations of the theoretical approach or reveal subtle electronic or steric effects not captured by the model.

Complex/IntermediatePGEBondTheoretical Bond Length (Å) (Method)Experimental Bond Length (Å) (Technique)Reference
[Pt(CH₃)(C₁₀H₅F₂N₂)(C₁₀H₆F₂N₂)]PtPt–C11.966 (B3LYP/6-311++G(d,p))1.966(3) (X-ray Crystallography)[4]
[Pt(CH₃)(C₁₀H₅F₂N₂)(C₁₀H₆F₂N₂)]PtPt–C212.036 (B3LYP/6-311++G(d,p))2.036(4) (X-ray Crystallography)[4]
[Pt(CH₃)(C₁₀H₅F₂N₂)(C₁₀H₆F₂N₂)]PtPt–N12.094 (B3LYP/6-311++G(d,p))2.0943(3) (X-ray Crystallography)[4]
[Pt(CH₃)(C₁₀H₅F₂N₂)(C₁₀H₆F₂N₂)]PtPt–N32.120 (B3LYP/6-311++G(d,p))2.120(3) (X-ray Crystallography)[4]
Diruthenium Complex (cis-isomer)RuC1–N11.372 (DFT)1.366(4) (X-ray Crystallography)[5]
Diruthenium Complex (cis-isomer)RuC1–C91.423 (DFT)1.427(4) (X-ray Crystallography)[5]
Activation Energies of Catalytic Steps

The activation energy (ΔG‡) is a critical parameter that determines the rate of a chemical reaction. Comparing DFT-calculated activation barriers with experimentally determined values provides a rigorous test of a model's ability to predict catalyst performance.

ReactionPGECatalytic StepTheoretical ΔG‡ (kcal/mol) (Functional)Experimental ΔG‡ (kcal/mol) (Method)Reference
Suzuki-Miyaura CouplingPdReductive Elimination1.1 (DFT)Consistent with experimental observations[6]
Suzuki-Miyaura CouplingPdTransmetalation17.0 (DFT)Consistent with experimental observations[6]
Rhodium-Catalyzed HydrogenationRhOverall Barrier20.0 (DFT)Feasible based on experimental conditions[7][8]
Ruthenium-Catalyzed Olefin MetathesisRuMetallacyclobutane Formation4.74 - 13.78 (M06/B3LYP)Consistent with experimental observations[9]

Key Experimental Protocols for Mechanistic Elucidation

A variety of sophisticated experimental techniques are employed to probe the mechanisms of PGE-catalyzed reactions and to provide the data necessary to validate theoretical models.

Operando Spectroscopy

Operando spectroscopy allows for the characterization of a catalyst under actual reaction conditions, providing invaluable insights into the active species and reaction intermediates.[10][11]

Typical Experimental Setup:

  • Reactor Cell: A specialized cell that allows for the simultaneous passage of reactants and analysis by a spectroscopic technique (e.g., IR, Raman, X-ray absorption). The cell is designed to withstand the reaction temperature and pressure.

  • Spectrometer: An appropriate spectrometer is coupled to the reactor cell to collect data in real-time.

  • Gas/Liquid Delivery System: A system for precise control of reactant flow rates and concentrations.

  • Product Analysis: An online analytical instrument, such as a mass spectrometer or gas chromatograph, to monitor the reaction products simultaneously with the spectroscopic measurements.

A common approach involves combining techniques, such as X-ray absorption spectroscopy and infrared spectroscopy, to obtain complementary information about the electronic structure of the metal center and the nature of adsorbed species.[12]

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the geometry of transition states.[13][14] It involves comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium).[15][16]

General Experimental Protocol for H/D KIE Measurement:

  • Synthesis of Isotopically Labeled Substrates: The substrate of interest is synthesized with a heavy isotope (e.g., deuterium) at a specific position.

  • Parallel Kinetic Experiments: Two parallel reactions are run under identical conditions, one with the unlabeled substrate and one with the labeled substrate.

  • Reaction Monitoring: The progress of each reaction is monitored over time using a suitable analytical technique (e.g., NMR, GC, HPLC) to determine the reaction rates.

  • Calculation of KIE: The KIE is calculated as the ratio of the rate constant for the light isotope (kH) to the rate constant for the heavy isotope (kD).

A large primary KIE (typically > 2) indicates that the C-H bond is broken in the rate-determining step.

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for visualizing the complex sequences of events in catalytic cycles and experimental procedures.

Experimental_Workflow_for_KIE_Studies cluster_synthesis Substrate Preparation cluster_reaction Kinetic Experiments cluster_analysis Data Analysis Unlabeled Synthesize Unlabeled Substrate Reaction_U Run Reaction with Unlabeled Substrate Unlabeled->Reaction_U Labeled Synthesize Isotopically Labeled Substrate Reaction_L Run Reaction with Labeled Substrate Labeled->Reaction_L Monitor_U Monitor Reaction Progress (kH) Reaction_U->Monitor_U Monitor_L Monitor Reaction Progress (kD) Reaction_L->Monitor_L Calculate_KIE Calculate KIE (kH / kD) Monitor_U->Calculate_KIE Monitor_L->Calculate_KIE Suzuki_Miyaura_Coupling_Mechanism Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 ArPd(II)XL₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 ArPd(II)Ar'L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

References

Peer-reviewed studies on the long-term stability of phenyl glycidyl ether-cured materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing cured epoxy resins, understanding the long-term stability of these materials is paramount for ensuring product integrity and performance. Phenyl Glycidyl (B131873) Ether (PGE) is often employed as a reactive diluent or modifier in epoxy formulations. This guide provides a comparative overview of the long-term stability of materials cured with common epoxy curing agents, contextualizing the potential performance of PGE-cured or modified systems based on available peer-reviewed data. Direct, extensive long-term stability studies specifically isolating PGE as the sole curing agent are limited in publicly available literature; therefore, this guide synthesizes data from studies on related and commonly used epoxy systems to provide a comparative framework.

Comparison of Performance with Alternative Curing Agents

The long-term stability of an epoxy material is critically influenced by the chemical structure of the curing agent, which dictates the cross-link density and the nature of the chemical bonds within the polymer network. The primary degradation pathways for epoxy resins include thermal oxidation, hydrolysis, and photodegradation (UV degradation). These processes can lead to a decline in mechanical properties, changes in thermal characteristics, and discoloration.

Common classes of curing agents include aliphatic amines, cycloaliphatic amines, aromatic amines, and anhydrides. Each imparts distinct properties to the cured material.

Key Performance Indicators:

  • Thermal Stability: The ability of the material to retain its properties at elevated temperatures. This is often assessed by the glass transition temperature (Tg) and the onset of thermal decomposition.

  • Mechanical Strength: Properties such as tensile strength, flexural strength, and modulus, and their retention after aging.

  • Chemical Resistance: The ability to withstand degradation from exposure to chemicals, including water (hydrolytic stability).

The following tables summarize typical performance data for epoxy resins cured with different types of agents. This data is compiled from various studies and represents generalized values to illustrate comparative performance.

Table 1: Thermal Properties of Epoxy Resins with Various Curing Agents
Curing Agent TypeExample Curing AgentTypical Glass Transition Temperature (Tg)Decomposition Temperature (Td - 5% weight loss)Key Characteristics
Aromatic Amine 4,4'-Diaminodiphenylmethane (DDM)180 - 220 °C350 - 400 °CHigh thermal stability and chemical resistance.
Aromatic Amine 4,4′-Diaminodiphenyl sulfone (DDS)200 - 250 °C370 - 420 °CExcellent high-temperature performance and oxidative stability.[1][2]
Aliphatic Amine Triethylenetetramine (TETA)100 - 150 °C300 - 350 °CCures at room temperature, good mechanical properties, lower thermal stability.
Cycloaliphatic Amine Isophorone diamine (IPDA)150 - 180 °C320 - 370 °CGood balance of properties, better UV resistance than aromatic amines.
Anhydride (B1165640) Methyl-tetrahydrophthalic anhydride (MTHPA)130 - 170 °C300 - 360 °CLow viscosity and long pot life, but susceptible to hydrolysis.[3][4]
Phenyl Glycidyl Ether (as a modifier) N/AVariable (generally lowers Tg)VariableUsed to reduce viscosity; its impact on long-term stability is formulation-dependent.[5][6]
Table 2: Mechanical and Hydrolytic Stability of Cured Epoxy Resins
Curing Agent TypeExample Curing AgentTypical Tensile StrengthWater Absorption (at saturation)Long-Term Stability Remarks
Aromatic Amine 4,4'-Diaminodiphenylmethane (DDM)70 - 90 MPa1 - 2%Excellent retention of properties in harsh chemical and thermal environments.
Aromatic Amine 4,4′-Diaminodiphenyl sulfone (DDS)80 - 100 MPa1 - 2%Superior resistance to thermal and oxidative degradation.[1][2]
Aliphatic Amine Triethylenetetramine (TETA)60 - 80 MPa2 - 4%More susceptible to environmental degradation compared to aromatic amines.
Cycloaliphatic Amine Isophorone diamine (IPDA)70 - 85 MPa1.5 - 3%Good overall durability and weatherability.
Anhydride Methyl-tetrahydrophthalic anhydride (MTHPA)60 - 80 MPa2 - 5%Ester linkages formed are prone to hydrolysis, especially at elevated temperatures.[3][7]
This compound (as a modifier) N/AVariableVariableMay increase susceptibility to thermo-oxidative degradation due to the ether linkage in its structure.

Experimental Protocols

The data presented in comparative studies of epoxy resin stability are typically generated using a suite of standardized analytical techniques. Below are detailed methodologies for key experiments cited in the evaluation of long-term stability.

Accelerated Aging
  • Objective: To simulate the long-term effects of environmental exposure in a shorter timeframe.

  • Methodology: Samples of the cured material are placed in an environmental chamber under conditions of elevated temperature, humidity, and/or UV radiation. Common conditions include thermal aging in an oven at temperatures below the material's Tg for extended periods (e.g., 1000 hours) or hygrothermal aging in a humidity chamber. The properties of the aged samples are then compared to those of un-aged control samples.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) and assess the extent of cure.

    • Methodology: A small sample of the cured material is heated in a DSC instrument at a controlled rate (e.g., 10°C/min). The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability and decomposition temperature (Td) of the cured epoxy.

    • Methodology: A sample of the cured epoxy is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The weight of the sample is continuously monitored as a function of temperature. The Td is typically reported as the temperature at which 5% weight loss occurs.[8]

Mechanical Testing
  • Objective: To measure the mechanical properties of the cured material and assess their retention after aging.

  • Methodology: Standardized test specimens (e.g., dog-bone shaped for tensile testing) are prepared and subjected to mechanical loads using a universal testing machine. Common tests include:

    • Tensile Test (e.g., ASTM D638): Measures tensile strength, modulus, and elongation at break.

    • Flexural Test (e.g., ASTM D790): Measures flexural strength and modulus.

Water Absorption
  • Objective: To determine the amount of water absorbed by the cured material, which is indicative of its hydrolytic stability.

  • Methodology (e.g., ASTM D570): Dried and weighed samples are immersed in distilled water at a specified temperature for a set period. The samples are periodically removed, wiped dry, and weighed to determine the percentage weight gain until saturation is reached.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_analysis Material Characterization cluster_testing Analytical Techniques Resin Epoxy Resin Formulation (with Curing Agent) Curing Curing Process (Time, Temperature) Resin->Curing Specimen Specimen Machining (ASTM Standards) Curing->Specimen Thermal Thermal Aging Specimen->Thermal Hygrothermal Hygrothermal Aging Specimen->Hygrothermal UV UV Exposure Specimen->UV Initial Initial Properties Specimen->Initial Aged Aged Properties Thermal->Aged Hygrothermal->Aged UV->Aged TGA_DSC Thermal Analysis (TGA, DSC) Initial->TGA_DSC Mech Mechanical Testing (Tensile, Flexural) Initial->Mech Water Water Absorption Initial->Water FTIR Chemical Analysis (FTIR) Initial->FTIR Comparison Data Comparison & Stability Assessment Initial->Comparison Aged->TGA_DSC Aged->Mech Aged->Water Aged->FTIR Aged->Comparison

Caption: Experimental workflow for assessing the long-term stability of cured materials.

Degradation_Pathways cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_effects Material Effects cluster_property_changes Property Changes Heat Heat Oxidation Thermo-oxidation Heat->Oxidation Crosslinking Post-curing/ Further Crosslinking Heat->Crosslinking Initially Water Water/Humidity Hydrolysis Hydrolysis of Ester/Ether Linkages Water->Hydrolysis UV UV Radiation Photodegradation Photodegradation UV->Photodegradation Chain_Scission Chain Scission Oxidation->Chain_Scission Hydrolysis->Chain_Scission Photodegradation->Chain_Scission Discoloration Yellowing/Discoloration Photodegradation->Discoloration Mechanical Loss of Mechanical Strength Chain_Scission->Mechanical Tg_Change Change in Tg Chain_Scission->Tg_Change Decrease Mass_Loss Mass Loss Chain_Scission->Mass_Loss Crosslinking->Tg_Change Increase

Caption: Key degradation pathways for epoxy-based materials.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenyl Glycidyl Ether: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Phenyl glycidyl (B131873) ether (PGE), a common reactive diluent for epoxy resins, requires careful management due to its hazardous properties, including being a suspected carcinogen and a skin and respiratory irritant.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of phenyl glycidyl ether, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Spill Response

In the event of a spill or leak, immediate and decisive action is crucial. The primary steps involve isolating the area, eliminating ignition sources, and wearing appropriate personal protective equipment (PPE).

Spill Response Protocol:

  • Evacuation and Isolation: Evacuate all non-essential personnel from the spill area. For liquid spills, isolate the area in all directions for at least 50 meters (150 feet).[3]

  • Remove Ignition Sources: Immediately eliminate all potential sources of ignition, such as open flames, sparks, and hot surfaces.[1][3]

  • Ventilation: Ensure the area is well-ventilated to disperse harmful vapors.[1]

  • Personal Protective Equipment (PPE): Before attempting any cleanup, personnel must be equipped with appropriate PPE, including:

    • Respiratory Protection: A self-contained breathing apparatus (SCBA) is recommended, especially in unknown atmospheric conditions.[3] If an SCBA is not available, use a respirator with a level of protection appropriate for the potential exposure.

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin contact.[4]

  • Spill Containment and Cleanup:

    • Absorb the spilled liquid using an inert material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like sawdust.

    • Collect the absorbed material and place it into a sealed, vapor-tight plastic bag or a designated hazardous waste container.[3]

  • Decontamination:

    • Wash the contaminated surfaces first with acetone, followed by a thorough washing with soap and water.[3]

    • Contaminated clothing should be removed immediately and sealed in a plastic bag for proper disposal.[3] Do not take contaminated clothing home.[4]

  • Re-entry: Do not re-enter the cleaned area until a safety officer or other qualified person has verified that it is safe to do so.[3]

Quantitative Safety Data

Understanding the exposure limits and physical properties of this compound is essential for safe handling and risk assessment.

ParameterValueSource
Permissible Exposure Limit (PEL) - OSHA 10 ppm (8-hour time-weighted average)[1]
Recommended Exposure Limit (REL) - NIOSH 1 ppm (not to be exceeded at any time)[1]
Threshold Limit Value (TLV) - ACGIH 0.1 ppm (8-hour time-weighted average)[1]
Flash Point > 200°F (> 93°C)[3]
Boiling Point 473°F (245°C)[3]
Specific Gravity 1.1092 at 68°F (20°C)[3]

Proper Disposal Procedures

The ultimate disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is often necessary to manage PGE as a hazardous waste.[1][5]

Step-by-Step Disposal Plan:

  • Containment: Leave the waste this compound in its original container whenever possible. Do not mix it with other waste materials.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Carcinogen").

  • Storage: Store the sealed waste container in a cool, well-ventilated, and locked area, away from incompatible materials such as strong oxidants, acids, bases, and amines.[4] The storage area should not have drain or sewer access.[4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations and a list of certified handlers.[1]

It is important to note that the most favorable course of action is to use an alternative, less hazardous chemical if possible.[6] If not, recycling any unused portion of the material for its approved use or returning it to the manufacturer are also preferred options.[6]

Experimental Protocol: Small-Scale Laboratory Spill Cleanup

This protocol details the methodology for cleaning up a small liquid spill of this compound in a laboratory setting.

Materials:

  • Inert absorbent material (e.g., vermiculite, dry sand)

  • Two vapor-tight plastic bags

  • Acetone

  • Soap and water solution

  • Appropriate PPE (as detailed in the Spill Response Protocol)

  • Scoop or other tool for collecting absorbent material

  • Hazardous waste container

Procedure:

  • Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don the appropriate PPE.

  • If safe to do so, stop the source of the leak.

  • Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

  • Once the liquid is fully absorbed, carefully scoop the material and place it into a vapor-tight plastic bag.

  • Seal the bag securely. Place this bag inside a second vapor-tight plastic bag and seal it.

  • Wipe the spill area with absorbent paper dampened with acetone. Place the used paper into the double-bagged waste.

  • Wash the spill area thoroughly with a soap and water solution.

  • Place all contaminated materials, including gloves and any disposable protective clothing, into the hazardous waste container.

  • Label the container appropriately and arrange for disposal through your institution's hazardous waste management program.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Spill Response cluster_2 Routine Disposal cluster_3 Final Disposition Start This compound Waste Generated Assess Assess for Spill or Leak Start->Assess Spill Spill/Leak Detected Assess->Spill Yes NoSpill No Spill - Routine Disposal Assess->NoSpill No Isolate Isolate Area & Remove Ignition Sources Spill->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain & Absorb Spill PPE->Contain Decontaminate Decontaminate Area & Equipment Contain->Decontaminate Collect Collect Contaminated Materials Decontaminate->Collect Containerize Seal in Original or Approved Container NoSpill->Containerize Label Label as Hazardous Waste Containerize->Label Store Store in a Safe, Designated Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose Collect->Dispose

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Phenyl glycidyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol: Handling Phenyl Glycidyl (B131873) Ether

This guide provides essential safety and logistical information for the handling and disposal of Phenyl glycidyl ether (PGE) in a laboratory setting. Adherence to these procedural steps is critical for ensuring the safety of all personnel. This compound is a colorless liquid that poses significant health risks; it is an irritant to the eyes, skin, and respiratory tract, a potential skin sensitizer, and a suspected human carcinogen.[1][2][3][4][5]

Hazard Identification and Exposure Limits

This compound (CAS No. 122-60-1) is classified as a combustible liquid and a cancer suspect agent.[1][2] It can be absorbed into the body through inhalation and skin contact.[5] Chronic exposure may lead to an allergic skin reaction, and animal studies have linked it to nasal cancer.[1][3] It is crucial to minimize exposure by adhering to the established occupational exposure limits.

Occupational Exposure Limits for this compound

AgencyLimit TypeValueNotes
OSHA (PEL) 8-hour TWA10 ppm (60 mg/m³)Permissible Exposure Limit.[2][6]
NIOSH (REL) 15-minute CEILING1 ppm (6 mg/m³)Recommended Exposure Limit; should not be exceeded at any time.[2][6] NIOSH considers PGE a potential occupational carcinogen.[6]
ACGIH (TLV) 8-hour TWA0.1 ppmThreshold Limit Value.[2] Classified as a confirmed animal carcinogen with unknown relevance to humans (A3).[5][7]

Personal Protective Equipment (PPE) Requirements

The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as local exhaust ventilation and fume hoods, should always be the primary method of exposure control.[1][2]

Summary of Required PPE

Body PartRequired ProtectionSpecifications and Procedures
Eyes/Face Chemical Splash GogglesMust be worn at all times to prevent eye contact.[1][3][8] In situations with a significant splash hazard, a face shield should be worn in addition to goggles.[9]
Skin/Body Protective Clothing / Lab CoatWear appropriate protective clothing to prevent skin exposure.[1][7] A lab coat should be worn and buttoned.[9] Contaminated clothing must be removed immediately and washed before reuse.[1][8]
Hands Chemical-Resistant GlovesWear appropriate protective gloves.[1][7] While specific breakthrough data is not readily available, nitrile gloves are generally recommended for incidental contact.[10] For any known contact, gloves should be changed immediately.[9] Never reuse disposable gloves.[10]
Respiratory NIOSH-Approved RespiratorRequired when engineering controls are not feasible, if exposure limits are exceeded, or if irritation occurs.[1] Follow OSHA respirator regulations (29 CFR 1910.134).[1] For any detectable concentration where there is no REL, or at concentrations above the NIOSH REL, a self-contained breathing apparatus (SCBA) with a full facepiece is recommended.[3][11]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize risk. The following workflow outlines the key procedural steps.

cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Handling & Use cluster_cleanup 4. Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_area Ensure work area is clean and well-ventilated (Fume Hood) prep_sds->prep_area prep_emergency Locate eyewash station and safety shower prep_area->prep_emergency ppe_clothing Don Lab Coat / Protective Clothing prep_emergency->ppe_clothing ppe_respirator Don Respirator (if required) ppe_clothing->ppe_respirator ppe_eyes Don Chemical Splash Goggles ppe_respirator->ppe_eyes ppe_gloves Don Chemical-Resistant Gloves ppe_eyes->ppe_gloves handle_chemical Handle this compound within the fume hood ppe_gloves->handle_chemical handle_avoid Avoid contact with eyes, skin, and clothing handle_chemical->handle_avoid handle_container Keep container closed when not in use handle_avoid->handle_container cleanup_decontaminate Decontaminate work surfaces handle_container->cleanup_decontaminate cleanup_waste Dispose of waste in a sealed, labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly with soap and water cleanup_doff->cleanup_wash

Caption: Standard Operating Procedure for this compound.

Storage Requirements:

  • Store in a refrigerator, below 4°C (39°F).[1]

  • Keep the container tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[1][5]

  • The storage area should not have drain or sewer access.[5]

Emergency Response and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency. All personnel must be familiar with these procedures.

cluster_spill Chemical Spill cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start EMERGENCY spill1 Evacuate non-essential personnel start->spill1 skin1 Immediately remove contaminated clothing start->skin1 eye1 Immediately flush eyes with water for at least 15 minutes start->eye1 inhale1 Move person to fresh air start->inhale1 spill2 Remove ignition sources spill1->spill2 spill3 Ventilate area spill2->spill3 spill4 Wear full PPE, including respiratory protection spill3->spill4 spill5 Absorb spill with inert material (vermiculite, sand) spill4->spill5 spill6 Place in a sealed container for hazardous waste disposal spill5->spill6 skin2 Flush skin with plenty of water for at least 15 minutes skin1->skin2 skin3 Wash with soap and water skin2->skin3 skin4 Seek immediate medical attention skin3->skin4 eye2 Occasionally lift upper and lower eyelids eye1->eye2 eye3 Seek immediate medical attention eye2->eye3 inhale2 If not breathing, give artificial respiration inhale1->inhale2 inhale3 If breathing is difficult, give oxygen inhale2->inhale3 inhale4 Seek immediate medical attention inhale3->inhale4

Caption: Emergency Response Plan for this compound.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical aid.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical aid.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen.[1] Get medical aid.[1]

  • Ingestion: Do not induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Get medical aid.[1]

Spill and Leakage Protocol:

  • Evacuate personnel from the area.[2]

  • Remove all sources of ignition.[8]

  • Ensure adequate ventilation.[1]

  • Clean up spills immediately, observing all precautions in the PPE section.[1]

  • Absorb the spill with an inert material like vermiculite, dry sand, or earth.[1][2]

  • Collect the material and place it into a suitable, sealed container for disposal.[1][8]

  • Wash the spill area after cleanup is complete.[2]

Disposal Plan:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1]

  • All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[2]

  • Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Do not allow the chemical to enter storm sewers, ditches, or waterways.[1][5] Waste material must be disposed of in accordance with national and local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl glycidyl ether
Reactant of Route 2
Reactant of Route 2
Phenyl glycidyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.